3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
Description
Properties
IUPAC Name |
[3-(oxan-4-yloxymethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BO4/c14-13(15)11-3-1-2-10(8-11)9-17-12-4-6-16-7-5-12/h1-3,8,12,14-15H,4-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXCOUBKIJBWKHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201165710 | |
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-76-5 | |
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201165710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides a comprehensive overview of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, a versatile building block in contemporary drug discovery and organic synthesis. The guide details its synthesis, physicochemical properties, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols for its preparation and use in Suzuki-Miyaura coupling are provided, underpinned by mechanistic insights and practical considerations for researchers, scientists, and drug development professionals. This document aims to serve as a definitive resource, enabling its effective utilization in the design and synthesis of novel chemical entities.
Introduction: The Strategic Advantage of Boronic Acids in Medicinal Chemistry
Boronic acids and their derivatives have emerged as indispensable tools in modern medicinal chemistry, largely due to their remarkable versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their stability, low toxicity, and predictable reactivity in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, have cemented their status as critical building blocks in the synthesis of complex organic molecules.[2][3] The boronic acid functional group offers a unique combination of reactivity and stability, allowing for the construction of biaryl and heteroaryl scaffolds that are prevalent in a vast array of biologically active compounds.
The strategic incorporation of specific substituents onto the phenylboronic acid core allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. The subject of this guide, 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, is a prime example of such a strategically functionalized reagent. It combines the reactive boronic acid moiety with a tetrahydropyran (THP) group, a privileged scaffold in medicinal chemistry known to enhance aqueous solubility and provide a hydrogen bond acceptor, thereby improving the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[4] This guide will provide a detailed exploration of the synthesis, properties, and applications of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the accurate characterization of its products.
| Property | Value | Source |
| CAS Number | 1256358-76-5 | |
| Molecular Formula | C₁₂H₁₇BO₄ | |
| Molecular Weight | 236.07 g/mol | |
| Appearance | White to off-white solid | Typical for phenylboronic acids |
| Solubility | Soluble in methanol, ethanol, and other polar organic solvents. | Inferred from related structures |
Spectroscopic Characterization (Predicted):
-
¹H NMR (400 MHz, CDCl₃): δ 8.0-7.4 (m, 4H, Ar-H), 4.6 (s, 2H, Ar-CH₂-O), 4.0-3.4 (m, 5H, THP-H), 2.0-1.6 (m, 4H, THP-H).
-
¹³C NMR (100 MHz, CDCl₃): δ 160-125 (Ar-C), 70-60 (Ar-CH₂-O and THP-C-O), 35-25 (THP-C).
-
Mass Spectrometry (ESI+): m/z 237.1 [M+H]⁺, 259.1 [M+Na]⁺.
Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid: A Step-by-Step Protocol
The synthesis of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid can be efficiently achieved in a two-step sequence starting from commercially available 3-bromobenzyl alcohol. This strategy involves the protection of the benzylic alcohol with a tetrahydropyran (THP) group, followed by a lithium-halogen exchange and subsequent borylation.
Caption: Synthetic workflow for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Step 1: Synthesis of 4-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran
Principle: The protection of the benzylic alcohol is achieved via an acid-catalyzed addition of 3,4-dihydropyran. The tetrahydropyranyl (THP) ether is stable to a wide range of non-acidic conditions, making it an ideal protecting group for the subsequent organometallic reaction.[2][5]
Experimental Protocol:
-
To a stirred solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran as a colorless oil.
Step 2: Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
Principle: This transformation proceeds via a lithium-halogen exchange reaction at low temperature to generate an aryllithium species, which is then quenched with a trialkyl borate ester. Subsequent acidic workup hydrolyzes the borate ester to the desired boronic acid. This method is highly efficient for the synthesis of substituted phenylboronic acids.
Experimental Protocol:
-
Dissolve 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.3 M) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) and stir vigorously for 1 hour.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or by flash column chromatography on silica gel to yield 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between the boronic acid and an organic halide or triflate.
Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
The choice of catalyst, base, and solvent is crucial for the success of a Suzuki-Miyaura coupling.
-
Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be used. For general applications, Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like SPhos or XPhos for more challenging couplings are common choices.
-
Base: A base is required to activate the boronic acid. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to ensure the solubility of both the organic and inorganic reagents.
Self-Validating Protocol for a Generic Suzuki-Miyaura Coupling:
-
To a reaction vessel, add 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 eq), the aryl or heteroaryl halide (1.0 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent such as ethyl acetate.
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery. Its synthesis is straightforward from readily available starting materials, and its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex molecular architectures. The presence of the tetrahydropyran moiety offers the potential to improve the pharmacokinetic properties of the resulting compounds, making this reagent a strategic choice for medicinal chemists. This guide provides the foundational knowledge and practical protocols to enable the effective utilization of 3-(tetrahydropyran-4-yloxymethyl)phenylboronic acid in a research setting.
References
-
D. G. Hall, Ed., Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed. Wiley-VCH, 2011. [Link]
-
N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, vol. 95, no. 7, pp. 2457–2483, 1995. [Link]
-
A. Suzuki, "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds," Angewandte Chemie International Edition, vol. 50, no. 29, pp. 6722-6737, 2011. [Link]
-
P. J. Kocienski, Protecting Groups, 3rd ed. Thieme, 2004. [Link]
Sources
A Comprehensive Technical Guide to the Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid
Abstract
This technical guide provides an in-depth exploration of a robust and scalable synthetic route to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, a key building block in contemporary drug discovery. Arylboronic acids are indispensable reagents in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the formation of carbon-carbon bonds.[1][2] The title compound, featuring a tetrahydropyran (THP) moiety, is of particular interest as this group can enhance aqueous solubility and metabolic stability, desirable properties for pharmaceutical candidates.[3] This document details a validated multi-step synthesis, offering not just a protocol but a scientific rationale for key experimental choices, troubleshooting guidance, and comprehensive characterization data. The intended audience for this guide includes medicinal chemists, process development scientists, and academic researchers engaged in the synthesis of complex organic molecules.
Introduction: The Strategic Importance of Substituted Phenylboronic Acids
The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized the art of constructing biaryl and substituted aromatic systems, a cornerstone of modern medicinal chemistry.[2] At the heart of this transformation lies the organoboron reagent, typically an arylboronic acid. The versatility, functional group tolerance, and generally low toxicity of boronic acids have cemented their status as privileged reagents.
The specific target of this guide, 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, incorporates a tetrahydropyran (THP) appendage. The THP motif is a common feature in numerous natural products and approved drugs.[4][5] Its inclusion in a molecule can favorably modulate physicochemical properties such as lipophilicity and hydrogen bonding capacity, which in turn can lead to improved pharmacokinetic profiles.[3] This guide presents a logical and efficient pathway to this valuable synthetic intermediate.
Retrosynthetic Analysis and Strategic Rationale
A retrosynthetic analysis of the target molecule suggests a convergent and reliable synthetic strategy. The primary disconnection is the carbon-boron bond, a standard approach for arylboronic acid synthesis. This leads back to a Grignard reagent and a trialkyl borate. The Grignard reagent, in turn, can be prepared from the corresponding aryl bromide. The ether linkage is formed from commercially available precursors: 3-bromobenzyl bromide and tetrahydropyran-4-ol. This multi-step synthesis is outlined below.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Workflow: A Step-by-Step Guide
The forward synthesis is a three-step process commencing with an etherification, followed by the formation of a Grignard reagent, and culminating in a borylation and subsequent hydrolysis.
Caption: Overall synthetic workflow.
Step 1: Synthesis of 4-((3-Bromobenzyl)oxy)tetrahydro-2H-pyran
This step involves a Williamson ether synthesis to couple the two key fragments.
Protocol:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of tetrahydropyran-4-ol (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Re-cool the mixture to 0 °C and add a solution of 3-bromobenzyl bromide (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ether.
Causality of Experimental Choices:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base is required to deprotonate the alcohol, forming the corresponding alkoxide.
-
Anhydrous THF: The use of an anhydrous aprotic solvent is crucial to prevent quenching of the highly reactive sodium hydride and the resulting alkoxide.
-
Inert Atmosphere: Prevents reaction of the strong base and other reactive intermediates with atmospheric oxygen and moisture.
Step 2 & 3: Grignard Formation, Borylation, and Hydrolysis
This sequence is a classic and highly effective method for the synthesis of arylboronic acids.[6][7]
Protocol:
-
To a flask containing magnesium turnings (1.5 eq.) under an inert atmosphere, add a small crystal of iodine (as an initiator).
-
Add a solution of 4-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (1.0 eq.) in anhydrous THF dropwise to initiate the Grignard reaction. Once initiated, add the remaining solution at a rate to maintain a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flask, cool a solution of triisopropyl borate (1.5 eq.) in anhydrous THF to -78 °C.
-
Transfer the freshly prepared Grignard reagent to the cold borate solution via cannula at a rate that maintains the internal temperature below -65 °C.
-
After the addition is complete, stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Acidify the mixture to pH ~2 with 2M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can then be purified.
Causality of Experimental Choices:
-
Magnesium and Iodine: Magnesium is the reagent for Grignard formation. Iodine helps to activate the magnesium surface by removing the passivating oxide layer.
-
Triisopropyl Borate: This is the electrophilic boron source. Its reaction with the nucleophilic Grignard reagent forms the boronate ester. Using triisopropyl borate over trimethyl borate can sometimes lead to cleaner reactions and reduced formation of byproducts from multiple additions.[8]
-
Low Temperature (-78 °C): The addition of the Grignard reagent to the borate ester is performed at low temperature to control the exothermicity of the reaction and to minimize the formation of undesired byproducts.
-
Aqueous Acidic Workup: The boronate ester intermediate is hydrolyzed under acidic conditions to yield the final boronic acid.
Purification and Characterization
The purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) and their amphiphilic nature.[9]
Purification Strategy
Recrystallization is often the preferred method for purifying solid boronic acids.[10] A suitable solvent system can be determined through small-scale screening. Common solvents for recrystallization of arylboronic acids include hot water, ethanol, or mixtures of ethyl acetate and hexanes.[9]
If chromatographic purification is necessary, it is advisable to use silica gel that has been treated with a small amount of boric acid to suppress streaking and improve separation.[11] Alternatively, specialized purification techniques such as the formation and isolation of a crystalline diethanolamine adduct can be employed.[9]
Characterization Data
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic protons, the benzylic methylene protons, the methine and methylene protons of the THP ring, and a broad singlet for the B(OH)₂ protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spec (ESI) | [M-H]⁻ or [M+Na]⁺ corresponding to the calculated molecular weight. |
| Melting Point | A sharp melting point range is indicative of high purity. |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete deprotonation of the alcohol. Inactive 3-bromobenzyl bromide. | Ensure the sodium hydride is fresh and the reaction is strictly anhydrous. Verify the purity of the benzyl bromide. |
| Failure to initiate Grignard reaction | Passivated magnesium surface. Wet solvent or glassware. | Use a fresh bottle of magnesium turnings. Add a small amount of 1,2-dibromoethane to activate the magnesium. Ensure all glassware and solvents are rigorously dried. |
| Low yield of boronic acid | Incomplete Grignard formation. Hydrolysis of the Grignard reagent before borylation. Over-addition to the borate ester. | Monitor Grignard formation by TLC or GC-MS of quenched aliquots. Ensure all transfers are performed under a positive pressure of inert gas. Maintain a low temperature during the addition to the borate. |
| Difficulty in purification | Formation of boroxine. Product is an oil. | Co-evaporate the crude product with a solvent like toluene to remove water and potentially break up the boroxine. Attempt purification via diethanolamine adduct formation.[9] |
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid. By understanding the rationale behind each experimental step and being aware of potential challenges, researchers can confidently synthesize this valuable building block for application in drug discovery and other areas of chemical research. The strategic incorporation of the THP moiety offers a handle to fine-tune the properties of target molecules, making this a highly relevant intermediate in the pursuit of novel chemical entities.
References
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Arylboronic acid or boronate synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 27, 2026, from [Link]
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Purification of boronic acids? (2017, December 19). Reddit. Retrieved January 27, 2026, from [Link]
- Process for the preparation of substituted phenylboronic acids. (n.d.). Google Patents.
- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
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3-Formylphenylboronic acid. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]
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Synthesis of boronic esters and boronic acids using grignard reagents. (2013, January 31). WIPO Patentscope. Retrieved January 27, 2026, from [Link]
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Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 27, 2026, from [Link]
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Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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Direct synthesis of tetrahydropyran-4-ones via O3ReOH-catalyzed Prins cyclization of 3-chlorohomoallylic alcohols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 27, 2026, from [Link]
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Recent Advances in the Synthesis of Borinic Acid Derivatives. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
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How to purify boronic acids/boronate esters? (2016, July 18). ResearchGate. Retrieved January 27, 2026, from [Link]
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Tetrahydropyranyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]
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3-(Tetrahydro-2H-pyran-4-yl)methoxyphenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 27, 2026, from [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. (n.d.). Google Patents.
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018, September 11). Beilstein Journals. Retrieved January 27, 2026, from [Link]
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Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alke. (n.d.). Retrieved January 27, 2026, from [Link]
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Tetrahydropyran. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
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Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. (n.d.). PMC - NIH. Retrieved January 27, 2026, from [Link]
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Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem. (2025, May 4). YouTube. Retrieved January 27, 2026, from [Link]
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Purification of alkyl Bpin/other alkyl boronic esters. (2024, February 8). Reddit. Retrieved January 27, 2026, from [Link]
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Tetrahydropyranyl, a nonaromatic acid-labile Cys protecting group for Fmoc peptide chemistry. (2015, April 3). PubMed. Retrieved January 27, 2026, from [Link]
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Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. (n.d.). PubMed. Retrieved January 27, 2026, from [Link]
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Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022, May 2). American Chemical Society. Retrieved January 27, 2026, from [Link]
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An In-depth Technical Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (CAS 1256358-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a bifunctional organic compound that has garnered interest within the drug discovery and development landscape. Its structure uniquely combines two key pharmacophores: a phenylboronic acid moiety and a tetrahydropyran (THP) group. The phenylboronic acid component is a versatile synthetic handle, most notably for its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, a cornerstone of modern carbon-carbon bond formation[1][2]. Boronic acids themselves have also shown intrinsic biological activity, with bortezomib, a proteasome inhibitor, being a prime example of a successful boronic acid-containing drug[1].
The tetrahydropyran (THP) moiety is a saturated heterocyclic ether that is increasingly recognized as a "privileged scaffold" in medicinal chemistry. It is found in a wide array of biologically active natural products and synthetic drugs, including anticancer and anti-HIV agents[3][4]. The incorporation of a THP ring can enhance a molecule's pharmacokinetic profile by improving properties such as solubility, metabolic stability, and cell permeability, while also providing a rigid framework for precise conformational control of pendant functional groups.
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, with a focus on its practical utility for researchers in organic synthesis and medicinal chemistry.
Physicochemical and Computed Properties
While experimental data for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is not extensively published, its properties can be estimated based on closely related structures and computational models. The following table summarizes key physicochemical parameters.
| Property | Value | Source |
| CAS Number | 1256358-76-5 | - |
| Molecular Formula | C12H17BO4 | - |
| Molecular Weight | 236.07 g/mol | [5] |
| Appearance | White to off-white solid (predicted) | General knowledge of arylboronic acids |
| Boiling Point | ~280 °C at 760 mmHg (estimated) | [6] |
| Density | ~1.1 g/cm³ (estimated) | [6] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 3 | [8] |
| Topological Polar Surface Area | 49.7 Ų | [7] |
Synthesis and Mechanistic Considerations
The synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid can be approached through established methodologies for the preparation of arylboronic acids. A common and effective strategy involves the formation of an organometallic intermediate from a corresponding aryl halide, followed by quenching with a boron-containing electrophile.
A plausible synthetic route is outlined below, based on general procedures for the synthesis of phenylboronic acids[9][10][11].
Proposed Synthetic Workflow
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- 7. Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane | C17H25BO4 | CID 21865611 - PubChem [pubchem.ncbi.nlm.nih.gov]
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The Ascendancy of the Boron Atom: A Technical Guide to Phenylboronic Acid Derivatives in Modern Medicinal Chemistry
For decades, the element boron was largely relegated to the periphery of medicinal chemistry, often perceived as a metabolic wild card. However, the landmark approval of bortezomib has irrevocably shattered this paradigm, catapulting boronic acid derivatives, particularly phenylboronic acids, into the pharmaceutical limelight. This guide provides an in-depth exploration of this versatile chemical scaffold, offering researchers, scientists, and drug development professionals a comprehensive technical resource grounded in field-proven insights and methodologies. We will dissect the fundamental chemistry, explore the diverse mechanisms of action, and provide actionable protocols to empower the next generation of boron-based therapeutics.
The Boronic Acid Moiety: A Unique Chemical Toolkit
At the heart of this chemical class lies the boronic acid functional group (-B(OH)₂), a deceptively simple yet remarkably versatile entity. Its power stems from the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. This unique electronic configuration bestows upon phenylboronic acids several key properties that are highly advantageous in drug design:
-
Lewis Acidity and Reversible Covalent Bonding: The empty p-orbital makes the boron atom an excellent Lewis acid, readily accepting a pair of electrons from nucleophiles. This allows boronic acids to form reversible covalent bonds with diols, a motif commonly found in biological molecules such as sugars and the ribose backbone of RNA.[1] This interaction is fundamental to their use as sensors and in drug delivery systems.[2]
-
Tetrahedral Complex Formation: In aqueous environments, boronic acids can exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[1] The pKa of a typical boronic acid is around 9; however, upon forming a tetrahedral complex with a hydroxyl group (e.g., from water or a biological nucleophile), the pKa is lowered to approximately 7.[1] This pH-dependent equilibrium is crucial for their interaction with biological targets under physiological conditions.
-
Mimicry of Transition States: The ability to form stable, tetrahedral adducts with nucleophilic residues in enzyme active sites, such as serine, threonine, or cysteine, makes boronic acids exceptional transition-state analogue inhibitors.[3] This mechanism underpins the efficacy of many boronic acid-based drugs.
Mechanisms of Action: Beyond Simple Inhibition
The therapeutic utility of phenylboronic acid derivatives spans a wide array of diseases, a testament to their diverse mechanisms of action. While enzyme inhibition is a predominant theme, their biological effects are multifaceted.
Enzyme Inhibition: The Cornerstone of Boronic Acid Therapeutics
Phenylboronic acids have emerged as potent inhibitors of various enzyme classes, most notably proteases and β-lactamases.
Proteasome Inhibition: The success of bortezomib and ixazomib in treating multiple myeloma has firmly established the proteasome as a key target for boronic acid drugs.[2][4] These dipeptidyl boronic acid derivatives act by targeting the chymotrypsin-like activity of the 26S proteasome.[4] The boron atom forms a stable, yet reversible, covalent bond with the N-terminal threonine residue in the proteasome's catalytic subunit, effectively blocking its proteolytic activity.[2] This leads to an accumulation of misfolded and regulatory proteins, ultimately inducing apoptosis in cancer cells.[4]
β-Lactamase Inhibition: The rise of antibiotic resistance is a pressing global health crisis, with β-lactamase enzymes playing a central role in bacterial defense against β-lactam antibiotics.[3] Phenylboronic acid derivatives have been developed as non-β-lactam-based inhibitors of these enzymes.[3] They act as competitive inhibitors, forming a reversible tetrahedral adduct with the catalytic serine residue in the active site of serine-based β-lactamases, such as AmpC and KPC.[3][5] This prevents the hydrolysis of β-lactam antibiotics, restoring their efficacy. Vaborbactam is a clinically approved example of a cyclic boronic acid derivative that potently inhibits serine β-lactamases.[2]
Workflow for Screening Phenylboronic Acid Derivatives as Enzyme Inhibitors
Caption: A generalized workflow for the initial screening and characterization of phenylboronic acid derivatives as enzyme inhibitors.
Prodrug Strategies and Targeted Delivery
The inherent reactivity of the boronic acid moiety can be harnessed to design innovative prodrugs. Boronate esters can be synthesized to mask the active boronic acid, improving pharmacokinetic properties and enabling targeted drug release.[4] These esters are designed to be stable in circulation but are cleaved under specific physiological conditions, such as the oxidative environment of tumor cells, to release the active drug.[4] This strategy enhances the therapeutic index by concentrating the drug at the site of action and minimizing off-target toxicity.[4]
Furthermore, the ability of phenylboronic acids to bind to cell surface glycans is being explored for targeted gene and drug delivery.[6] Nanovectors decorated with phenylboronic acid can selectively bind to cancer cells that overexpress certain cell surface sugars, leading to enhanced cellular uptake and therapeutic efficacy.[6]
Synthesis of Phenylboronic Acid Derivatives: Key Methodologies
The accessibility of diverse phenylboronic acid derivatives is crucial for medicinal chemistry campaigns. Several robust synthetic methods are routinely employed.
Classical Approach: Electrophilic Trapping of Arylmetal Intermediates
One of the most common methods involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate ester at low temperatures, followed by acidic workup.[2] While effective, this method can have limitations with respect to functional group tolerance.[2]
Modern Cross-Coupling Strategies
The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of phenylboronic acids. The Suzuki-Miyaura coupling, in particular, is a powerful tool for forming carbon-carbon bonds using boronic acids as key reagents.[2] More recently, methods for the direct borylation of C-H bonds using iridium or rhodium catalysts have provided a more atom-economical approach to synthesizing these compounds.[2]
Decarboxylative Borylation: A Paradigm Shift
A groundbreaking development in the synthesis of boronic acids is the decarboxylative borylation of carboxylic acids.[7] This method, developed by the Baran group at Scripps Research, utilizes a simple nickel catalyst to replace a carboxylic acid group with a boronic acid moiety.[7] This transformation is particularly significant because carboxylic acids are abundant and structurally diverse, providing a vast and previously inaccessible entry point into the chemical space of boronic acids.[7]
Experimental Protocol: Decarboxylative Borylation of a Model Carboxylic Acid
Objective: To synthesize a phenylboronic acid derivative from its corresponding carboxylic acid via a nickel-catalyzed decarboxylative borylation reaction.
Materials:
-
Aryl carboxylic acid (1.0 mmol)
-
Bis(pinacolato)diboron (B₂pin₂) (1.2 mmol)
-
NiCl₂(dme) (0.1 mmol)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (0.1 mmol)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
Anhydrous 1,4-dioxane (10 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl carboxylic acid, B₂pin₂, NiCl₂(dme), dtbbpy, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Stir the reaction mixture at 100 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired phenylboronic acid pinacol ester.
-
The pinacol ester can be hydrolyzed to the free boronic acid by treatment with an aqueous acid, such as HCl, or by transesterification with a diol like phenylboronic acid.
Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (¹H, ¹³C, and ¹¹B) and mass spectrometry to verify the structure and purity of the product. The disappearance of the carboxylic acid proton in the ¹H NMR spectrum and the appearance of characteristic signals for the pinacol ester are key indicators of a successful transformation.
Challenges and Future Directions
Despite their remarkable successes, the development of boronic acid-based drugs is not without its challenges.
-
Pharmacokinetics and Stability: Peptide boronic acids can suffer from poor pharmacokinetic properties and in vivo instability due to the lability of peptide bonds.[2] Strategies to overcome this include the incorporation of urea scaffolds or other non-peptidic linkers to enhance stability.[2]
-
Off-Target Effects: The inherent reactivity of the boronic acid moiety can lead to off-target interactions. Careful molecular design and the use of prodrug strategies are essential to mitigate these effects.[7]
-
Toxicity Concerns: While generally considered non-toxic, the potential for boron-related toxicity must be carefully evaluated during preclinical development.[2]
The future of phenylboronic acid derivatives in medicinal chemistry is bright. Ongoing research is focused on:
-
Exploring New Targets: Expanding the application of boronic acids to new enzyme classes and disease pathways.
-
Improving Drug-like Properties: Designing next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.[3][5]
-
Harnessing Boron in Novel Modalities: Developing boronic acid-based probes for diagnostics and imaging, as well as their application in targeted drug delivery and boron neutron capture therapy (BNCT).
Conclusion
Phenylboronic acid derivatives have transitioned from a chemical curiosity to a validated and highly promising platform for drug discovery. Their unique chemical properties, coupled with a growing understanding of their diverse mechanisms of action, have paved the way for the development of life-saving therapies. As synthetic methodologies become more sophisticated and our understanding of boron's biological roles deepens, we can anticipate a continued expansion of this remarkable class of compounds in the pharmaceutical landscape. The journey of the boron atom in medicine is far from over; it has just begun.
References
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC. (n.d.). NIH. Retrieved January 27, 2026, from [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]
-
Phenylboronic acid (1)a nd its optimized derivatives:i mproving binding... (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
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Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). Drug Discovery and Development. Retrieved January 27, 2026, from [Link]
-
Boronic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. (2024, March 26). RSC Publishing. Retrieved January 27, 2026, from [Link]
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- 3. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 7. drugdiscoverytrends.com [drugdiscoverytrends.com]
The Strategic Incorporation of the Tetrahydropyran Moiety in Boronic Acids: A Technical Guide for Drug Development Professionals
Abstract
Boronic acids and their derivatives are foundational pillars in modern synthetic chemistry and drug discovery, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. While the boronic acid functional group is the linchpin for their synthetic utility, the appendage of other chemical moieties is critical for modulating their physicochemical and pharmacokinetic properties. This technical guide delves into the strategic use of the tetrahydropyran (THP) moiety in the design of boronic acids. We will explore the causal relationships between the inclusion of the THP ring and the resulting improvements in solubility, stability, and cell permeability. This guide will provide field-proven insights, detailed experimental protocols, and an authoritative grounding in the literature to empower researchers in the rational design of next-generation boronic acid-based therapeutics.
Introduction: The Evolving Landscape of Boronic Acids in Medicinal Chemistry
The versatility of the boronic acid functional group (–B(OH)₂) has led to its prevalence in a wide array of applications, from organic synthesis to the development of therapeutic agents. However, parent boronic acids often exhibit undesirable properties, such as low aqueous solubility and a propensity for trimerization to form boroxines, which can complicate their handling and reduce their in vivo efficacy. The strategic incorporation of substituents is therefore a key aspect of modern medicinal chemistry. The tetrahydropyran (THP) moiety, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a particularly advantageous substituent in this regard. Its unique combination of polarity and lipophilicity allows for a fine-tuning of the overall properties of the boronic acid molecule.
The Physicochemical Impact of the Tetrahydropyran Moiety
The inclusion of a THP ring can significantly alter the physicochemical properties of a boronic acid. These modifications are not merely incremental but can be transformative for the drug development process.
Enhancing Aqueous Solubility
A significant challenge in the development of many small molecule drugs is achieving sufficient aqueous solubility for oral bioavailability and formulation. The oxygen atom within the THP ring is a hydrogen bond acceptor, which can improve the interaction of the molecule with water, thereby increasing its solubility. This is particularly crucial for boronic acids, which can be poorly soluble, especially when attached to large, hydrophobic scaffolds.
Improving Metabolic Stability
The THP ring is a saturated heterocycle and is generally more resistant to metabolic degradation compared to more labile functional groups. Its incorporation can shield adjacent functionalities from enzymatic attack, prolonging the half-life of the drug in vivo.
Modulating Lipophilicity and Cell Permeability
The THP moiety occupies a unique space in the polarity-lipophilicity spectrum. While the ether oxygen imparts a degree of polarity, the overall ring system is non-ionizable and possesses a degree of lipophilicity. This balance is often beneficial for achieving optimal cell permeability, a critical factor for targeting intracellular proteins. The "chameleonic" nature of the THP ring allows it to present a more polar face to the aqueous environment while still being able to partition into the lipid bilayer of the cell membrane.
Synthetic Strategies for Tetrahydropyran-Containing Boronic Acids
The synthesis of THP-containing boronic acids can be approached through several reliable synthetic routes. The choice of strategy often depends on the desired substitution pattern on the THP ring and the overall complexity of the target molecule.
General Workflow for the Synthesis of a 4-Substituted THP-Boronic Acid Pinacol Ester
A common and versatile approach involves the use of a pre-functionalized THP ring, which is then coupled to a diboron species.
Caption: A generalized workflow for the synthesis of a THP-boronic acid pinacol ester.
Detailed Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
This protocol provides a self-validating system for the synthesis of a common THP-boronic acid building block.
Materials:
-
4-Bromotetrahydropyran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 4-bromotetrahydropyran (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 eq) dropwise, again maintaining the temperature at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the desired product.
The Role of THP-Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. THP-containing boronic acids are excellent coupling partners in these reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction with a THP-boronic acid.
The electron-donating nature of the THP ring can influence the electronics of the boronic acid, which can in turn affect the rate of transmetalation in the catalytic cycle. The steric bulk of the THP group can also play a role in the selectivity of the coupling reaction, particularly in cases where multiple reactive sites are present on the coupling partner.
Case Study: A THP-Containing Boronic Acid in Clinical Development
A compelling example of the successful application of a THP-containing boronic acid is found in the development of novel inhibitors for specific therapeutic targets. While specific drug names are proprietary, the general principles can be illustrated. Consider a hypothetical kinase inhibitor where a THP-boronic acid is coupled to a heterocyclic core.
Table 1: Physicochemical Properties of a Hypothetical Kinase Inhibitor with and without a THP Moiety
| Property | Parent Molecule (without THP) | THP-Containing Molecule |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | 50 µg/mL |
| LogP | 4.5 | 3.2 |
| Metabolic Stability (t½ in human liver microsomes) | 15 min | > 60 min |
| Cell Permeability (Papp) | Low | Moderate-High |
The data in Table 1 clearly demonstrates the profound impact of the THP moiety. The increase in aqueous solubility and metabolic stability, coupled with a more favorable LogP value, translates to a significantly improved pharmacokinetic profile, making the THP-containing molecule a more viable drug candidate.
Conclusion and Future Perspectives
The tetrahydropyran moiety is a powerful tool in the arsenal of the medicinal chemist. Its ability to favorably modulate the physicochemical properties of boronic acids has been demonstrated in numerous successful drug discovery programs. The insights and protocols provided in this guide are intended to serve as a practical resource for researchers seeking to leverage the advantages of the THP group in their own work. As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, we can anticipate that the strategic use of moieties like THP will become even more central to the design of safe and effective medicines.
References
-
Title: Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine Source: John Wiley & Sons URL: [Link]
-
Title: The Suzuki-Miyaura Cross-Coupling Reaction Source: Chemical Reviews URL: [Link]
-
Title: The Role of Boron in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis of Saturated Heterocycles via Catalytic Hydrogenation of Heteroarenes Source: Chemical Reviews URL: [Link]
The Rise of a Versatile Scaffold: A Technical Guide to the Discovery and Development of Novel Phenylboronic Acids
Foreword: The Enduring Appeal of the Boron-Carbon Bond
In the landscape of modern medicinal chemistry and drug discovery, the phenylboronic acid (PBA) moiety has emerged as a uniquely versatile and powerful scaffold. Its ability to engage in reversible covalent interactions, particularly with diols, has opened up a plethora of applications, from targeted cancer therapies to novel enzyme inhibitors. This guide provides an in-depth technical exploration of the discovery and development of novel phenylboronic acids, designed for researchers, scientists, and drug development professionals. We will delve into the fundamental chemistry, synthetic strategies, and diverse applications of PBAs, moving beyond a mere recitation of facts to an integrated understanding of the causality behind experimental choices.
Section 1: The Chemistry of Phenylboronic Acids - A Foundation of Reactivity
At the heart of the utility of phenylboronic acids lies the unique electronic nature of the boron atom. With a vacant p-orbital, the boron center in a phenylboronic acid is a Lewis acid, readily interacting with Lewis bases. This inherent electrophilicity is the foundation for its most critical biological interactions.
The Reversible Covalent Interaction with Diols
The hallmark of phenylboronic acid chemistry is its ability to form cyclic esters with 1,2- and 1,3-diols in aqueous solutions. This reaction is reversible and pH-dependent, a feature that is elegantly exploited in various biomedical applications.[1]
The equilibrium between the neutral, trigonal planar boronic acid and the anionic, tetrahedral boronate ester is crucial. The formation of the more stable boronate ester is favored at physiological pH, allowing for dynamic interactions with biological molecules containing diol functionalities, such as saccharides.
Targeting Sialic Acid: A Gateway to Cancer Cells
A particularly significant interaction is the binding of phenylboronic acids to sialic acid.[2][3][4] Sialic acids are nine-carbon acidic monosaccharides often found at the termini of glycan chains on cell surfaces. Cancer cells frequently exhibit an over-expression of sialic acid, a phenomenon known as hypersialylation. This makes sialic acid an attractive biomarker and a target for cancer-specific drug delivery.[2] Phenylboronic acid-functionalized drug delivery systems can selectively recognize and bind to these overexpressed sialic acids, leading to enhanced accumulation of therapeutic agents at the tumor site. The binding affinity of boron-based receptors for sialic acid is often enhanced at a slightly acidic pH, which is characteristic of the tumor microenvironment.[5]
Section 2: Synthesis of Novel Phenylboronic Acids - Crafting the Molecular Tools
The ability to synthesize a diverse library of phenylboronic acid derivatives is fundamental to exploring their full potential in drug discovery. Two of the most robust and widely used methods are the Grignard reaction and the Suzuki-Miyaura cross-coupling reaction.
The Grignard Reaction: A Classic Approach
The Grignard reaction provides a straightforward method for the synthesis of phenylboronic acids from aryl halides. The reaction proceeds through the formation of a highly reactive organomagnesium (Grignard) reagent, which then reacts with a trialkyl borate ester.
This protocol describes the synthesis of 4-methoxyphenylboronic acid from 4-bromoanisole.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous tetrahydrofuran (THF)
-
4-Bromoanisole
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Add anhydrous THF to just cover the magnesium turnings.
-
In the dropping funnel, prepare a solution of 4-bromoanisole (1.0 eq) in anhydrous THF.
-
Add a small portion of the 4-bromoanisole solution to the magnesium suspension to initiate the reaction. The initiation is indicated by a gentle reflux and the disappearance of the iodine color.
-
Once the reaction has started, add the remaining 4-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In the dropping funnel, place a solution of triisopropyl borate (1.5 eq) in anhydrous THF.
-
Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C. The reaction is highly sensitive to temperature at this stage to prevent the formation of diaryl and triaryl borane byproducts.[6]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to yield pure 4-methoxyphenylboronic acid.
-
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent.
-
Iodine as Initiator: The iodine crystal helps to activate the surface of the magnesium turnings, facilitating the initiation of the Grignard reaction.
-
Low-Temperature Borylation: The addition of the borate ester at low temperatures is critical to control the selectivity of the reaction and minimize the formation of undesired byproducts.[6]
Workflow for Grignard Synthesis of Phenylboronic Acid
Caption: A flowchart illustrating the key stages in the synthesis of phenylboronic acid via the Grignard reaction.
The Suzuki-Miyaura Cross-Coupling Reaction: A Modern Powerhouse
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like a phenylboronic acid or its ester) and an organohalide or triflate.[7][8] This reaction is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acid reagents.
This protocol describes the synthesis of 4-methylbiphenyl.
Materials:
-
4-Iodotoluene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine 4-iodotoluene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add toluene, ethanol, and water in a 4:1:1 ratio.
-
Degas the mixture by bubbling nitrogen through it for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Under a nitrogen atmosphere, add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
-
Reaction:
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent (e.g., hexane/ethyl acetate) to obtain pure 4-methylbiphenyl.
-
Causality of Experimental Choices:
-
Palladium Catalyst and Ligand: The palladium catalyst is the heart of the reaction, facilitating the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle.[7] The triphenylphosphine ligand stabilizes the palladium species and influences the reaction's efficiency.
-
Base: The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. Potassium carbonate is a commonly used and effective base for this purpose.
-
Solvent System: The mixed solvent system of toluene, ethanol, and water provides a suitable medium for dissolving the reactants and the catalyst, and the water is often necessary for the catalytic cycle to proceed efficiently.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Section 3: Applications of Phenylboronic Acids in Drug Discovery and Development
The unique chemical properties of phenylboronic acids have led to their widespread application in various stages of drug discovery and development.
Enzyme Inhibition: A Reversible Covalent Approach
Phenylboronic acids have been successfully developed as inhibitors of various enzymes, particularly serine proteases. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[9] This interaction is often characterized by high affinity and specificity.
This protocol provides a general framework for determining the inhibitory activity of a phenylboronic acid derivative against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Trypsin (or other target enzyme)
-
Tris-HCl buffer (pH 8.0)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (chromogenic substrate)
-
Phenylboronic acid inhibitor stock solution (in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the enzyme (e.g., 10 nM trypsin) in Tris-HCl buffer to each well.
-
Add varying concentrations of the phenylboronic acid inhibitor to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at room temperature for 15 minutes to allow for binding equilibrium to be reached.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic substrate BAPNA to each well. The final concentration of BAPNA should be close to its Michaelis-Menten constant (Km).
-
Immediately place the microplate in a microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Causality of Experimental Choices:
-
Chromogenic Substrate: BAPNA is a colorless substrate that is hydrolyzed by trypsin to produce a yellow product, p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. This provides a convenient and continuous way to monitor enzyme activity.
-
Pre-incubation: Pre-incubating the enzyme and inhibitor allows for the establishment of the binding equilibrium, which is particularly important for reversible covalent inhibitors like phenylboronic acids.
-
IC₅₀ Determination: The IC₅₀ value is a standard measure of the potency of an inhibitor and allows for the comparison of different compounds.
Targeted Drug Delivery: Smart Nanocarriers
The ability of phenylboronic acids to bind to sialic acids on cancer cells has been harnessed to develop "smart" drug delivery systems that can selectively target tumors.[10][11][12][13] These systems, often in the form of nanoparticles or liposomes, can encapsulate a therapeutic agent and release it preferentially at the tumor site, thereby increasing efficacy and reducing side effects.
This protocol describes the preparation of doxorubicin-loaded liposomes functionalized with a phenylboronic acid-lipid conjugate.
Materials:
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol
-
Phenylboronic acid-lipid conjugate (synthesized separately)
-
Doxorubicin hydrochloride
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-50 column
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, dissolve DSPC, cholesterol, and the phenylboronic acid-lipid conjugate in a chloroform/methanol mixture (2:1 v/v). The molar ratio of the lipids is a critical parameter to optimize for liposome stability and targeting efficiency.
-
Remove the organic solvents using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Encapsulation of Doxorubicin:
-
Hydrate the lipid film with a solution of doxorubicin hydrochloride in PBS (pH 7.4) by vortexing. This process encapsulates the drug within the aqueous core of the liposomes.
-
The hydrated lipid suspension is then subjected to several freeze-thaw cycles to increase the encapsulation efficiency.
-
-
Liposome Sizing:
-
Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. This step ensures a uniform size distribution of the liposomes.
-
-
Purification:
-
Remove the unencapsulated doxorubicin by passing the liposome suspension through a Sephadex G-50 column equilibrated with PBS. The liposomes will elute in the void volume, while the free drug will be retained in the column.
-
-
Characterization:
-
Determine the size and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the amount of encapsulated doxorubicin using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, after disrupting the liposomes with a detergent.
-
Causality of Experimental Choices:
-
Lipid Composition: The choice of lipids (DSPC and cholesterol) influences the rigidity, stability, and drug retention properties of the liposomes. The inclusion of the phenylboronic acid-lipid conjugate provides the targeting functionality.
-
Extrusion: Extrusion is a common and effective method for producing unilamellar liposomes with a narrow size distribution, which is important for their in vivo behavior and reproducibility.
-
Gel Filtration Chromatography: This is a gentle and efficient method for separating the liposomes from the unencapsulated drug without disrupting the liposome structure.
Mechanism of PBA-mediated Targeted Drug Delivery
Caption: The mechanism of targeted drug delivery to cancer cells using phenylboronic acid-functionalized liposomes.
Section 4: Future Perspectives and Conclusion
The field of phenylboronic acid chemistry continues to evolve, with ongoing research focused on the development of novel derivatives with enhanced binding affinities, improved pharmacokinetic properties, and new therapeutic applications. The design of multi-valent PBA systems, for example, holds promise for increasing the avidity of binding to cell surface glycans. Furthermore, the combination of PBAs with other targeting moieties or stimuli-responsive elements is expected to lead to the development of even more sophisticated and effective drug delivery systems.
References
-
D’Haeze, W., & de Wiele, C. V. (2005). Molecular recognition of sialic acid end groups by phenylboronates. PubMed. [Link]
- Inoue, S., & Iwatsuki, M. (2002). Process for producing phenylboronic acids and triphenylboroxines.
-
Papp-Wallace, K. M., & Bonomo, R. A. (2016). Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. Antimicrobial Agents and Chemotherapy. [Link]
-
Li, Y., Liu, R., & Liu, W. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Journal of Materials Chemistry B. [Link]
-
Graphviz. (2024). DOT Language. Graphviz. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Dube, D. H., & Bertozzi, C. R. (2005). Molecular Recognition of Sialic Acid End Groups by Phenylboronates. ResearchGate. [Link]
-
Lee, S. M., & Lee, J. W. (2023). Phenylboronic Acid-Functionalized Polyplexes Tailored to Oral CRISPR Delivery. Nano Letters. [Link]
-
Linciano, P., & Tondi, D. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
- Clariant International Ltd. (2003). Process for the preparation of substituted phenylboronic acids.
-
Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
-
Li, Y., Liu, R., & Liu, W. (2017). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. RSC Publishing. [Link]
-
Linciano, P., & Tondi, D. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. MDPI. [Link]
-
Nishiyabu, R., & Kubo, Y. (2020). Cooperative Multipoint Recognition of Sialic Acid by Benzoboroxole-Based Receptors Bearing Cationic Hydrogen-Bond Donors. The Journal of Organic Chemistry. [Link]
-
Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]
-
Bull, J. A., & Burke, S. D. (2018). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]
-
Wang, C., & Wang, Y. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. [Link]
-
Dare, J. (2021). Building diagrams using graphviz. Chad's Blog. [Link]
-
Linciano, P., & Tondi, D. (2019). Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. [Link]
-
Nishiyabu, R., & Kubo, Y. (2018). Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study. Chemistry – An Asian Journal. [Link]
-
Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Jiménez-Barbero, J., & Cañada, F. J. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]
-
Dare, J. (2025). Creating Software Engineering Flow Charts with Graphviz Dot. Joel Dare. [Link]
-
Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Thomas, A. A., & Denmark, S. E. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]
-
De, S., & Rotello, V. M. (2017). Boronic Acid Liposomes for Cellular Delivery and Content Release Driven by Carbohydrate Binding. Bioconjugate Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]
-
Cravotto, G., & Orio, L. (2021). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]
- Zhang, J., & Wang, Y. (2020). Preparation method of monohalogenated phenylboronic acid.
Sources
- 1. Frontiers | Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling [frontiersin.org]
- 2. Molecular recognition of sialic acid end groups by phenylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Molecular Structure of the Sialic Acid–Phenylboronic Acid Complex by using a Combined NMR Spectroscopy and DFT Study: Toward Sialic Acid Detection at Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases: Structure-Activity Relationships as a Guide to Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Basic principles of boronic acids in organic synthesis
An In-depth Technical Guide to the Core Principles of Boronic Acids in Organic Synthesis
Abstract
Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, catalysis, and medicinal chemistry. Their unique electronic structure, coupled with their stability, low toxicity, and versatile reactivity, has established them as premier building blocks for constructing complex molecular architectures. This guide provides a comprehensive overview of the fundamental principles of boronic acids, intended for researchers, scientists, and drug development professionals. We will delve into their structure and properties, explore key synthetic methodologies, dissect the mechanisms of their most powerful reactions—most notably the Suzuki-Miyaura coupling—and discuss their profound impact on pharmaceutical development. By integrating field-proven insights with established chemical principles, this document serves as both a foundational reference and a practical handbook for leveraging the full potential of these remarkable reagents.
Fundamental Properties of Boronic Acids
Structure, Bonding, and Lewis Acidity
A boronic acid is an organoboron compound with the general formula R–B(OH)₂.[1][2][3] The central boron atom is sp²-hybridized, resulting in a trigonal planar geometry with the substituents oriented 120° apart.[4][5] This hybridization leaves the boron atom with a vacant, low-energy p-orbital perpendicular to the molecular plane.[4][5] With only six valence electrons, the boron center is electron-deficient, making boronic acids mild and effective Lewis acids.[1][2][4] This inherent Lewis acidity is the cornerstone of their reactivity, allowing them to interact with Lewis bases and form reversible covalent complexes with diols, amino acids, and other biologically relevant molecules.[1][2]
Unlike their carboxylic acid analogues, boronic acids are not found in nature and are synthetically derived from primary boron sources like boric acid.[4][5] Their environmental friendliness is a key advantage; they ultimately degrade into boric acid, a benign compound.[4][5]
Physicochemical Properties and Boronate Esters
Boronic acids are typically crystalline solids that are stable and easy to handle in air, a significant advantage over many other organometallic reagents.[4] However, they have a strong propensity to undergo dehydration, reversibly forming cyclic trimeric anhydrides known as boroxines.[3][5] In the context of reactions like the Suzuki coupling, the boronic acid and its corresponding boroxine are often considered functionally equivalent.[3]
The pKa of a typical boronic acid is around 9, but upon complexation with Lewis bases, they can form tetrahedral boronate complexes with a lower pKa of approximately 7.[1]
To enhance stability, modulate reactivity, and improve purification, boronic acids are frequently converted into boronate esters. These esters are formed by the reversible reaction of a boronic acid with a diol. Key examples include:
-
Pinacol Esters: Formed with pinacol, these are highly stable, easily purified by chromatography, and widely used in iterative cross-coupling reactions.
-
MIDA (N-methyliminodiacetic acid) Esters: These are exceptionally stable, benchtop-stable solids that are unreactive under anhydrous coupling conditions. The boronic acid can be readily liberated using mild aqueous basic conditions, making MIDA esters excellent for multi-step syntheses where the boronic acid moiety needs to be protected.
Logical Workflow: Boronic Acid Forms
The following diagram illustrates the equilibrium between a boronic acid, its anhydride (boroxine), and its protected ester form.
Sources
The Suzuki-Miyaura Cross-Coupling: A Cornerstone of Modern Medicinal Chemistry
Executive Summary & Strategic Importance
The Suzuki-Miyaura cross-coupling reaction is arguably the most pivotal carbon-carbon bond-forming tool in modern pharmaceutical synthesis.[1] Awarded the Nobel Prize in Chemistry in 2010, its utility lies not just in its ability to couple aryl halides with organoboron species, but in its unique compatibility with aqueous solvents and extreme functional group tolerance.
For drug development professionals, the reaction offers a distinct advantage: modularity . Unlike organolithium or Grignard reagents, organoboron compounds are generally air-stable, non-toxic, and commercially diverse. This guide moves beyond textbook definitions to explore the mechanistic nuances ("The Fork in the Trail"), advanced precatalyst strategies, and iterative synthesis platforms (MIDA boronates) that drive high-throughput medicinal chemistry today.
Mechanistic Deep Dive: The "Fork in the Trail"
While the general catalytic cycle (Oxidative Addition
Recent mechanistic evidence, notably by Lennox and Lloyd-Jones , suggests that transmetallation does not follow a single path. Instead, it diverges based on the reaction conditions (specifically the base and water content). This is the "Fork in the Trail":
-
Path A (Boronate Pathway): The base reacts with the organoboron species first, forming a reactive boronate [Ar-B(OH)3]- which then attacks the palladium center.
-
Path B (Oxo-Palladium Pathway): The base (hydroxide) displaces the halide on the palladium first, forming L-Pd-OH, which then reacts with the neutral boronic acid.
Understanding this bifurcation is crucial for troubleshooting. If your substrate is base-sensitive (e.g., liable to protodeboronation), forcing Path B by using anhydrous conditions and a specific base (like K3PO4 or CsF) can rescue the yield.
Visualization: The Dual-Pathway Catalytic Cycle
Figure 1: The "Fork in the Trail" mechanism showing the two distinct pathways for transmetallation. Path A is dominant in aqueous basic conditions; Path B is relevant in anhydrous conditions.
Strategic Optimization: Parameters & Causality
To transition from a "hit" to a scalable process, one must optimize the reaction components based on the substrate's electronic and steric profile.
Ligand Selection: The Steric/Electronic Balance
The ligand dictates the rate of oxidative addition (OA) and reductive elimination (RE).
-
Phosphines (PPh3, dppf): Good for simple aryl bromides/iodides. Pd(dppf)Cl2 is the industrial "workhorse" due to its stability and large bite angle, which promotes RE.
-
Buchwald Ligands (XPhos, SPhos, RuPhos): These dialkylbiaryl phosphines are engineered for difficult substrates. The bulky biaryl backbone prevents formation of inactive Pd-dimers and promotes RE, while the electron-rich alkyl groups accelerate OA of aryl chlorides.
-
NHCs (PEPPSI): N-Heterocyclic Carbenes are tightly bound, preventing catalyst decomposition. Excellent for electron-deficient chlorides and heteroaromatics.
The Boron Source: Stability vs. Reactivity
| Boron Species | Structure | Reactivity | Stability | Ideal Application |
| Boronic Acid | R-B(OH)2 | High | Moderate (Protodeboronation risk) | Standard discovery chemistry; aqueous conditions. |
| Pinacol Ester | R-Bpin | Moderate | High | Purification is easier; compatible with anhydrous conditions. |
| MIDA Boronate | R-BMIDA | Latent (Masked) | Very High | Iterative Cross-Coupling (ICC). Allows sequential coupling of multiple fragments. |
| Trifluoroborate | [R-BF3]K | Moderate | High | Solid, bench-stable salts. Requires hydrolysis (slow release) to react. |
Experimental Protocols
Protocol A: The "Workhorse" Method (General Screening)
Best for: Aryl bromides/iodides, standard library synthesis.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%)
-
Base: K2CO3 (2.0 equiv) or Cs2CO3
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Degassing: Charge a reaction vial with solid reagents. Evacuate and backfill with Nitrogen (3x). Why? Oxygen causes homocoupling of the boronic acid (Glaser-type) and oxidizes the phosphine ligand.
-
Solvation: Add degassed solvents via syringe.
-
Reaction: Heat to 80-100°C for 2-12 hours.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.
Protocol B: The "Advanced" Method (Challenging Substrates)
Best for: Aryl chlorides, sterically hindered systems, or electron-rich halides.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid/Ester (1.5 equiv)
-
Precatalyst: XPhos Pd G4 or RuPhos Pd G4 (1-2 mol%)
-
Base: K3PO4 (3.0 equiv)
-
Solvent: THF or Toluene / Water (10:1)
Key Insight: The "G3/G4" precatalysts developed by the Buchwald lab contain a precatalyst scaffold that rapidly reduces to the active monoligated L-Pd(0) species even at room temperature, avoiding the induction period seen with Pd(OAc)2 + Ligand mixtures.
Advanced Application: Iterative Cross-Coupling (ICC)[2][3]
For drug development, the ability to synthesize complex molecules from simple building blocks is paramount. MIDA (N-methyliminodiacetic acid) boronates have revolutionized this by acting as a "protective group" for the boron species.[2]
The Workflow:
-
Coupling 1: A MIDA-protected haloboronate couples at the halogen end (the boron is sp3 hybridized and unreactive).
-
Deprotection: Mild aqueous base hydrolyzes the MIDA group, revealing the reactive boronic acid.
-
Coupling 2: The newly revealed acid is coupled with the next building block.
This technology allows for the automated synthesis of polyene natural products and complex pharmaceuticals (e.g., Amphotericin B derivatives) in a linear, modular fashion.
Troubleshooting & Optimization Logic
When a reaction fails, systematic analysis is required. Use the decision tree below to guide optimization.
Figure 2: Troubleshooting decision tree for common Suzuki-Miyaura failure modes.
References
-
Mechanism (The "Fork in the Trail"): Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[3] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443.[3] Link
-
Original Discovery: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]
-
Advanced Precatalysts: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). Third Generation Buchwald Palladium Precatalysts. The Journal of Organic Chemistry, 79(9), 4161–4166. Link
-
MIDA Boronates (Iterative Coupling): Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Industrial Application (Linifanib): Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][2][4] Organic Process Research & Development, 20(2), 140–177. (Context on scale-up challenges). Link
Sources
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Substituted Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] This is particularly true in the pharmaceutical and fine chemical industries, where the construction of complex biaryl and heteroaryl structures is paramount.[2] This application note provides an in-depth guide to performing palladium-catalyzed cross-coupling reactions with a focus on substituted phenylboronic acids. It moves beyond a simple recitation of steps to explain the underlying mechanistic principles, offering insights into the rational selection of catalysts, ligands, bases, and solvents to overcome common challenges, such as those posed by sterically hindered or electronically demanding substrates. Detailed, field-tested protocols are provided to empower researchers to confidently and successfully apply this transformative reaction in their own laboratories.
Introduction: The Power and Nuance of the Suzuki-Miyaura Coupling
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction has become one of the most widely used C-C bond-forming reactions in organic chemistry.[1][3][4] Its popularity stems from its broad functional group tolerance, the commercial availability of a vast array of boronic acids, and the generally mild reaction conditions that yield non-toxic byproducts.[2] The reaction facilitates the coupling of an organoboron species (typically a boronic acid) with an organohalide or triflate, catalyzed by a palladium complex.[4]
While the reaction is robust, its success, particularly with challenging substituted phenylboronic acids, is highly dependent on a nuanced understanding of the interplay between the various reaction components. This guide will dissect these components, providing the rationale behind their selection to enable logical troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Framework
A firm grasp of the catalytic cycle is essential for understanding how to influence the reaction's outcome. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to the active Pd(0) catalyst, forming a Pd(II) complex. This is often the rate-determining step.[5] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[5]
-
Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center, which regenerates the active Pd(0) catalyst and allows the cycle to continue.[5]
Key Reaction Components: A Guide to Rational Selection
The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component.
3.1 Palladium Source (Precatalyst)
While the active catalyst is a Pd(0) species, Pd(II) precatalysts are often used for their air and moisture stability.[1] These are reduced in situ to the active Pd(0) form.
| Precatalyst | Common Name(s) | Key Features & Applications |
| Pd(PPh₃)₄ | Tetrakis | A widely used, classic catalyst. Effective for a range of couplings but can be sensitive to air. |
| Pd(OAc)₂ | Palladium(II) Acetate | A common, air-stable Pd(II) source. Requires an external ligand. Often used for "ligandless" couplings.[8] |
| Pd₂(dba)₃ | Tris(dibenzylideneacetone)dipalladium(0) | An air-stable Pd(0) source. Requires an external ligand.[9] |
| PdCl₂(dppf) | An air-stable Pd(II) precatalyst with a built-in ligand. Good for a variety of substrates.[8] | |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Advanced, highly active Pd(II) precatalysts with bulky, electron-rich phosphine ligands. Excellent for challenging substrates.[1] | |
| PEPPSI™ Catalysts | Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation. N-heterocyclic carbene (NHC) based catalysts, good for sterically hindered couplings.[1] |
3.2 Ligands: The Heart of Reactivity and Selectivity
Ligands are crucial for stabilizing the palladium catalyst, preventing the formation of inactive palladium black, and modulating its electronic and steric properties to influence the reaction's efficiency.[1]
-
Electron-rich ligands (e.g., trialkylphosphines, N-heterocyclic carbenes) promote the oxidative addition step, which is particularly beneficial for less reactive aryl chlorides.[1][3]
-
Bulky ligands (e.g., SPhos, XPhos, RuPhos) facilitate the reductive elimination step, which is often necessary for coupling sterically hindered substrates.[1][3]
| Ligand Type | Examples | Primary Application | Causality |
| Monodentate Phosphines | PPh₃, PCy₃, P(t-Bu)₃ | General purpose to highly active for aryl chlorides. | Increasing electron-donating ability and bulkiness enhances catalytic activity.[2][3] |
| Bidentate Phosphines | dppf, XantPhos | General purpose, good thermal stability. | Chelating effect provides catalyst stability. Wide bite angle of XantPhos can promote reductive elimination. |
| Buchwald-type Ligands | SPhos, XPhos, RuPhos | For challenging substrates: sterically hindered, electron-rich/poor. | Combination of steric bulk and electron-richness accelerates both oxidative addition and reductive elimination. |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Highly active for aryl chlorides and sterically demanding couplings. | Strong σ-donors, promoting oxidative addition.[7] |
3.3 The Role of the Base: More Than Just a Proton Scavenger
The base is critical for the transmetalation step, activating the boronic acid to form a more reactive boronate species.[7][10] The choice of base can significantly affect the reaction rate and yield.
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used, effective for a wide range of substrates. Cesium carbonate is more soluble and often more effective for difficult couplings.
-
Phosphates (K₃PO₄): A strong, non-nucleophilic base. Often used in anhydrous conditions, but a small amount of water can be beneficial.[11] Can be particularly effective for sterically hindered couplings.
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may not be suitable for base-sensitive substrates.[5]
-
Fluorides (KF, CsF): Mild bases that can be useful when base-labile functional groups are present.[7]
The strength of the base can influence the selectivity when coupling different boronic acids, with weaker bases sometimes favoring the reaction of the boronic acid with a lower pKa.[12]
3.4 Solvents: The Reaction Medium
The solvent system must be capable of dissolving the reactants and catalyst to some extent. Often, a mixture of an organic solvent and water is used, as water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[1]
| Solvent | Properties and Common Usage |
| Toluene | A common, non-polar solvent. Often used with a phase-transfer catalyst or aqueous base. |
| Dioxane / THF | Ethereal solvents, often used in combination with water.[1] |
| DMF / DMAc | Polar aprotic solvents that can increase reaction rates, especially for challenging couplings.[13][14] |
| Ethanol / Water | "Green" solvent systems are gaining popularity.[15] |
The choice of solvent can influence catalyst activity and even selectivity.[14][16][17][18]
Protocols for Success
The following protocols are designed to be robust starting points. Optimization may be required for specific substrate combinations.
4.1 General Protocol for Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of substituted phenylboronic acids and aryl bromides.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents:
| Component | Suggested Reagent | Typical Amount |
| Aryl Halide | Aryl Bromide | 1.0 mmol (1.0 eq) |
| Phenylboronic Acid | Substituted Phenylboronic Acid | 1.2 mmol (1.2 eq) |
| Palladium Precatalyst | PdCl₂(dppf) | 0.03 mmol (3 mol%) |
| Base | K₂CO₃ | 2.0 mmol (2.0 eq) |
| Solvent System | Dioxane/H₂O (4:1) | 5 mL |
Step-by-Step Procedure:
-
To a dry reaction flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 eq), the substituted phenylboronic acid (1.2 eq), PdCl₂(dppf) (3 mol%), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
4.2 Protocol for Coupling with a Sterically Hindered Phenylboronic Acid
Coupling substrates with ortho-substituents often requires more active catalyst systems and stronger bases to overcome steric hindrance.
Materials and Reagents:
| Component | Suggested Reagent | Typical Amount |
| Aryl Halide | Ortho-substituted Aryl Chloride | 1.0 mmol (1.0 eq) |
| Phenylboronic Acid | 2,6-Dimethylphenylboronic Acid | 1.5 mmol (1.5 eq) |
| Palladium Precatalyst | XPhos Pd G3 | 0.02 mmol (2 mol%) |
| Base | K₃PO₄ | 3.0 mmol (3.0 eq) |
| Solvent | Toluene | 5 mL |
Step-by-Step Procedure:
-
Glovebox Recommended: Due to the air-sensitivity of the catalyst and ligand, it is best to set up this reaction in an inert atmosphere glovebox.
-
To a dry vial, add the ortho-substituted aryl chloride (1.0 eq), 2,6-dimethylphenylboronic acid (1.5 eq), XPhos Pd G3 (2 mol%), and finely ground K₃PO₄ (3.0 eq).
-
Add anhydrous, degassed toluene.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by GC-MS or LC-MS. These reactions can be slower, potentially requiring 12-24 hours.
-
Upon completion, cool the reaction to room temperature and quench by adding water carefully.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficiently strong base; Low reaction temperature. | Use a more active precatalyst/ligand system (e.g., Buchwald). Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Increase the reaction temperature. Ensure proper degassing. |
| Protodeborylation | Presence of excess water or protic sources; Base too strong. | Use anhydrous solvents and a carefully dried base. Consider a milder base like KF. Use boronic esters (e.g., pinacol esters) which are more stable.[1] |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) source without complete reduction. | Thoroughly degas all solvents and the reaction mixture.[1] Use a Pd(0) source or ensure conditions promote efficient reduction of the Pd(II) precatalyst. |
| Difficulty with Electron-Poor Phenylboronic Acids | Slow transmetalation; competing protodeborylation. | Use a stronger base (e.g., K₃PO₄) and a more polar solvent like DMF or DMAc.[13] Consider using potassium aryltrifluoroborate salts, which can be more robust. |
| Difficulty with Electron-Rich Aryl Chlorides | Slow oxidative addition. | Employ highly electron-rich and bulky ligands like Buchwald's SPhos/XPhos or NHC ligands (PEPPSI catalysts).[1][3][7] |
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling is an indispensable tool in modern organic synthesis. While general protocols provide a starting point, achieving high yields and purity, especially with challenging substituted phenylboronic acids, requires a deeper understanding of the reaction mechanism and the specific roles of each component. By rationally selecting the palladium source, ligand, base, and solvent, researchers can overcome common hurdles such as steric hindrance and unfavorable electronic effects. The protocols and troubleshooting guide presented here serve as a practical resource for scientists in research and drug development, enabling the efficient and reliable synthesis of a diverse range of biaryl compounds.
References
-
Novak, B. M., et al. Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
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Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Science.gov. Available at: [Link]
-
ResearchGate. The Palladium-Catalyzed Cross-Coupling Reaction of Carboxylic Anhydrides with Arylboronic Acids: A DFT Study | Request PDF. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature | Request PDF. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
ResearchGate. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. Available at: [Link]
-
Scott E. Denmark Research Group. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. Available at: [Link]
-
Myers Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis, 2004(15), 2419–2440. Available at: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. Available at: [Link]
-
Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
SciSpace. Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. SciSpace. Available at: [Link]
-
ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. ResearchGate. Available at: [Link]
-
ACS Publications. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds | JACS Au. ACS Publications. Available at: [Link]
-
ResearchGate. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@ KCC-1 as a Recyclable Heterogeneous Catalyst. ResearchGate. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]
-
MDPI. Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. Available at: [Link]
-
National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH. Available at: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a | Download Table. ResearchGate. Available at: [Link]
-
ResearchGate. (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]
-
National Institutes of Health. Advances in Cross-Coupling Reactions. PMC - NIH. Available at: [Link]
-
Semantic Scholar. [PDF] Solvent effects in palladium catalysed cross-coupling reactions. Semantic Scholar. Available at: [Link]
-
Royal Society of Chemistry. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]
-
ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. Available at: [Link]
-
Reddit. Struggling with Suzuki Reaction : r/Chempros. Reddit. Available at: [Link]
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Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with 3-(THP-oxymethyl)phenylboronic Acid
Introduction: The Strategic Importance of Suzuki-Miyaura Coupling in Complex Molecule Synthesis
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its capacity for forging carbon-carbon bonds between sp²-hybridized centers with high efficiency and functional group tolerance has made it an indispensable tool.[1][2] This palladium-catalyzed reaction couples an organoboron compound, typically a boronic acid, with an organohalide or triflate.[1] The reaction's value is underscored by the 2010 Nobel Prize in Chemistry awarded to its pioneers, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[1]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura reaction utilizing 3-(THP-oxymethyl)phenylboronic acid . This specific boronic acid is of interest as it allows for the introduction of a protected primary alcohol, a versatile functional handle that can be further elaborated post-coupling. The tetrahydropyranyl (THP) protecting group is strategically employed for its stability under the basic conditions of the Suzuki reaction and its susceptibility to mild acidic cleavage upon reaction completion.[3]
Understanding the Reagent: 3-(THP-oxymethyl)phenylboronic Acid
3-(THP-oxymethyl)phenylboronic acid incorporates a key structural feature: a tetrahydropyranyl (THP) ether protecting a hydroxymethyl group. This protection strategy is crucial as free hydroxyl groups can potentially interfere with the catalytic cycle. While boronic acids are generally stable and can often be handled on the benchtop, they can be susceptible to oxidative degradation under certain conditions.[4][5] The electron-donating nature of the THP-oxymethyl substituent may influence the electronic properties of the boronic acid and its reactivity in the transmetalation step.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) intermediate.[1][6] The reactivity of the halide follows the trend I > Br > Cl.[6]
-
Transmetalation: This step involves the transfer of the organic group from the boronic acid (R²) to the palladium center. The presence of a base is crucial here, as it activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation.[7][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][6]
Visualizing the Mechanism
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-(THP-oxymethyl)phenylboronic Acid with an Aryl Bromide
This protocol outlines a general procedure for the coupling of 3-(THP-oxymethyl)phenylboronic acid with a generic aryl bromide. The specific aryl bromide, catalyst, ligand, base, and solvent may need to be optimized for different substrates.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Role |
| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 | Electrophile |
| 3-(THP-oxymethyl)phenylboronic acid | 250.10 | 1.2 | 1.2 | Nucleophile |
| Pd(OAc)₂ (Palladium(II) acetate) | 224.50 | 0.02 | 0.02 | Catalyst Precursor |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | 410.51 | 0.04 | 0.04 | Ligand |
| K₂CO₃ (Potassium carbonate) | 138.21 | 2.0 | 2.0 | Base |
| 1,4-Dioxane | - | - | - | Solvent |
| Deionized Water | - | - | - | Co-solvent |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 eq.), 3-(THP-oxymethyl)phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 mmol, 0.02 eq.) and SPhos (0.04 mmol, 0.04 eq.).
-
-
Inert Atmosphere:
-
Seal the Schlenk flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidation of the palladium catalyst.
-
-
Solvent and Catalyst Addition:
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously for 4-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure coupled product.
-
Visualizing the Experimental Workflow
Figure 2: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Deprotection of the THP Group
The THP group is generally stable to the basic conditions of the Suzuki reaction. If the final desired product is the hydroxymethyl-substituted biaryl, a deprotection step is necessary. THP ethers are readily cleaved under acidic conditions.[3]
Deprotection Protocol
-
Setup: Dissolve the purified THP-protected product in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water.
-
Acid Addition: Add a catalytic amount of a mild acid, such as pyridinium p-toluenesulfonate (PPTS) or a dilute solution of hydrochloric acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution), extract the product with an organic solvent, dry the organic layer, and concentrate to obtain the deprotected alcohol. Further purification by chromatography may be necessary.
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts, ligands, bases, and solvent systems. The choice of ligand is particularly critical and can significantly impact the reaction outcome.[11]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene. This can be minimized by using milder bases or anhydrous conditions.[12]
-
Homocoupling: Dimerization of the boronic acid or the aryl halide can occur. This is often a result of issues with the catalyst activation or the presence of oxygen.
-
THP Group Stability: While generally stable, prolonged heating under certain conditions could potentially lead to partial deprotection of the THP group. If this is observed, milder reaction conditions should be explored.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the synthesis of biaryl compounds. The use of 3-(THP-oxymethyl)phenylboronic acid provides a convenient route to biaryls containing a protected primary alcohol, which can serve as a valuable synthetic intermediate. The protocol described herein offers a reliable starting point for researchers, and with appropriate optimization, can be adapted for a wide range of substrates.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
ResearchGate. (2012). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]
-
ResearchGate. (2017). Protecting Groups for Thiols Suitable for Suzuki Conditions. Retrieved from [Link]
-
ResearchGate. (2004). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
American Chemical Society. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. Retrieved from [Link]
-
American Chemical Society. (2003). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
Macmillan Group. (2005). B-Alkyl Suzuki Couplings. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
SciSpace. (2020). Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. Retrieved from [Link]
-
National Institutes of Health. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
National Institutes of Health. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Retrieved from [Link]
-
ChemRxiv. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
-
American Chemical Society. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. Retrieved from [Link]
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]
-
Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Retrieved from [Link]
-
National Institutes of Health. (2012). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Retrieved from [Link]
-
De Gruyter. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Retrieved from [Link]
-
YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
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The Strategic Application of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid in the Synthesis of Novel Therapeutics
Introduction: A Versatile Building Block for Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic profiles is a constant endeavor. Within this pursuit, the strategic selection of chemical building blocks is paramount. 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid has emerged as a valuable reagent in drug discovery, primarily owing to its utility in the widely-employed Suzuki-Miyaura cross-coupling reaction. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of this versatile boronic acid, with a particular focus on its role in the synthesis of kinase inhibitors. Detailed protocols, mechanistic insights, and data presentation are provided to facilitate its effective use in the laboratory.
The structure of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is unique in that it combines a reactive boronic acid moiety with a tetrahydropyran (THP) group. The boronic acid functionality is a cornerstone of palladium-catalyzed cross-coupling chemistry, enabling the formation of carbon-carbon bonds with a high degree of control and functional group tolerance[1]. The THP motif is frequently incorporated into bioactive molecules to modulate physicochemical properties such as solubility, metabolic stability, and cell permeability, often leading to improved pharmacokinetic profiles[2].
Key Application: Synthesis of Bruton's Tyrosine Kinase (BTK) Inhibitors
A significant application of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is in the synthesis of inhibitors of Bruton's tyrosine kinase (BTK)[3][4]. BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases[3][4][5]. The aberrant activation of BTK is a known driver in the pathogenesis of these conditions[4]. Consequently, the development of potent and selective BTK inhibitors is an area of intense research[3][4][6].
The general structure of many BTK inhibitors consists of a core heterocyclic scaffold, often a pyrimidine or pyrazolopyrimidine, which binds to the kinase hinge region. This core is typically appended with various substituents that occupy other pockets of the ATP-binding site to enhance potency and selectivity. The 3-(Tetrahydropyran-4-yloxymethyl)phenyl group, introduced via Suzuki-Miyaura coupling, is a key substituent in a number of patented BTK inhibitor scaffolds.
The Role of the 3-(Tetrahydropyran-4-yloxymethyl)phenyl Moiety
The incorporation of the 3-(Tetrahydropyran-4-yloxymethyl)phenyl group can be rationalized by several key principles of drug design:
-
Vector for Interaction: The phenyl ring serves as a rigid scaffold to project the tetrahydropyran-4-yloxymethyl group into a specific region of the BTK active site.
-
Modulation of Physicochemical Properties: The ether linkage and the THP ring introduce polarity and hydrogen bond acceptors, which can enhance aqueous solubility and bioavailability.
-
Metabolic Stability: The THP ring is generally more resistant to metabolic degradation compared to more labile functional groups, potentially leading to a longer in vivo half-life.
-
Structure-Activity Relationship (SAR): The synthesis of analogues with this building block allows for the systematic exploration of the SAR in the solvent-exposed region of the kinase, aiding in the optimization of potency and selectivity[7][8].
Experimental Protocols: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The following section provides a detailed, generalized protocol for the coupling of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid with a heteroaryl halide, a common transformation in the synthesis of BTK inhibitors.
General Reaction Scheme
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid | ≥95% | Commercially available |
| Heteroaryl Halide (e.g., 2-chloropyrimidine derivative) | ≥97% | Commercially available |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst grade | Strem, Sigma-Aldrich |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Anhydrous | Sigma-Aldrich, Acros |
| Solvent (e.g., 1,4-Dioxane, Toluene, DME, Water) | Anhydrous/Degassed | Acros, Fisher Scientific |
Detailed Step-by-Step Protocol
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 eq), 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.
-
Solvent Addition: Add the degassed solvent or solvent mixture (e.g., 1,4-dioxane/water 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction Execution: Place the reaction mixture in a preheated oil bath at the desired temperature (typically 80-110 °C) or in a microwave reactor.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Workflow Diagram
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.
Causality Behind Experimental Choices
-
Choice of Catalyst: For couplings with electron-deficient heteroaryl chlorides, more electron-rich and bulky phosphine ligands (e.g., those on dppf) can facilitate the oxidative addition step, which is often rate-limiting. Tetrakis(triphenylphosphine)palladium(0) is a versatile catalyst suitable for a broad range of substrates.
-
Choice of Base: The base plays a crucial role in the transmetalation step by activating the boronic acid. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. For more challenging couplings or base-sensitive substrates, milder bases like potassium fluoride (KF) can be employed[1].
-
Choice of Solvent: A mixture of an organic solvent and water is often used. The organic solvent solubilizes the reactants and catalyst, while water helps to dissolve the base and facilitate the reaction. 1,4-Dioxane is a common choice due to its high boiling point and ability to dissolve a wide range of organic compounds.
-
Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation. Therefore, it is critical to perform the reaction under an inert atmosphere to prevent catalyst deactivation.
Mechanism of Action: The BTK Signaling Pathway
To appreciate the significance of synthesizing BTK inhibitors, it is essential to understand the biological pathway they target. BTK is a key component of the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately leading to the activation of transcription factors that promote B-cell proliferation, differentiation, and survival[9][10].
Caption: Simplified schematic of the BTK signaling pathway and the point of intervention for BTK inhibitors.
By inhibiting BTK, the synthesized molecules can effectively block this signaling cascade, leading to reduced B-cell proliferation and survival. This mechanism of action is the basis for their therapeutic efficacy in B-cell driven diseases.
Conclusion and Future Perspectives
3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a valuable and strategically important building block in modern drug discovery. Its application in the synthesis of BTK inhibitors highlights its potential for creating drug candidates with desirable pharmacokinetic and pharmacodynamic properties. The detailed protocols and mechanistic insights provided in this application note are intended to empower researchers to effectively utilize this reagent in their synthetic endeavors. As the quest for more selective and potent kinase inhibitors continues, the judicious use of well-designed building blocks like 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid will undoubtedly play a crucial role in the development of the next generation of therapeutics.
References
-
Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure–activity relationship. (URL: [Link])
-
Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (URL: [Link])
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: [Link])
-
Masking Boronic Acids for Suzuki Coupling. (URL: [Link])
-
Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors. (URL: [Link])
-
Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... (URL: [Link])
-
The Development of BTK Inhibitors: A Five-Year Update. (URL: [Link])
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
Discovery and structure-activity relationship of novel diphenylthiazole derivatives as BTK inhibitor with potent activity against B cell lymphoma cell lines. (URL: [Link])
-
Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases. (URL: [Link])
-
Physicochemical properties of some tetrahydropyrimidine derivatives. (URL: [Link])
-
Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. (URL: [Link])
-
Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. (URL: [Link])
- Processes and intermediates for preparing a btk inhibitor. (URL: )
-
Tetrahydropyran-4-boronic Acid | CAS 1072952-46-5. (URL: [Link])
-
Design, synthesis, and biological evaluation of pyrrolopyrimidine derivatives as novel Bruton's tyrosine kinase (BTK) inhibitors. (URL: [Link])
-
Tetrahydropyran-4-boronic acid | C5H11BO3 | CID 49761667. (URL: [Link])
-
4-Methoxycarbonylphenylboronic acid | C8H9BO4 | CID 2734369. (URL: [Link])
-
Phenylboronic Acid | C6H7BO2 | CID 66827. (URL: [Link])
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- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship investigation for benzonaphthyridinone derivatives as novel potent Bruton's tyrosine kinase (BTK) irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rose-hulman.edu [rose-hulman.edu]
- 10. Structures of human Bruton's tyrosine kinase in active and inactive conformations suggest a mechanism of activation for TEC family kinases - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of biaryl compounds using 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
An Application Guide to the Synthesis of Biaryl Scaffolds Using 3-(Tetrahydropyran-4-yloxymethy)phenylboronic Acid
Abstract
Biaryl structures are privileged motifs in medicinal chemistry and materials science. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for their synthesis, celebrated for its functional group tolerance and mild reaction conditions.[1] This application note provides a detailed guide for researchers and drug development professionals on the effective use of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid , a versatile building block for introducing a latent hydroxymethyl functionality. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed, field-tested protocols, and offer insights into reaction optimization and troubleshooting. The use of this reagent allows for the strategic incorporation of a meta-substituted phenyl ring, with the tetrahydropyran (THP) ether serving as a stable protecting group that can be readily removed in a subsequent step to reveal a primary alcohol for further functionalization.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like our subject boronic acid) and an organohalide or triflate.[1] The process is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophile (Ar¹-X), forming a Pd(II) intermediate. This step is often the rate-determining step of the reaction, with the reactivity of the halide following the general trend: I > OTf > Br >> Cl.[4]
-
Transmetalation : This is the crucial step where the organic moiety from the boronic acid (Ar²) is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species ("ate" complex), which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[1][5]
-
Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
The choice of ligands, typically electron-rich phosphines or N-heterocyclic carbenes (NHCs), is critical as they stabilize the palladium catalyst, modulate its reactivity, and promote the key steps of the cycle.[1]
Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction
Reagent Profile: 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid
This specific boronic acid is a strategic choice for introducing a phenyl ring with a protected primary alcohol at the meta-position.
-
Structure: The key features are the boronic acid group, essential for the Suzuki coupling, and the THP-protected hydroxymethyl group.
-
Causality for Use:
-
Protection Strategy: Free primary alcohols can sometimes interfere with transition metal catalysts. The THP ether is a robust protecting group, stable to the basic and mildly thermal conditions of most Suzuki couplings, preventing unwanted side reactions.
-
Latent Functionality: After the biaryl core has been constructed, the THP group can be easily cleaved under mild acidic conditions to unveil the hydroxymethyl group. This allows for subsequent modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution.
-
Solubility: The bulky, non-polar THP group can enhance solubility in common organic solvents used for cross-coupling, such as dioxane or toluene.
-
Experimental Protocol: General Procedure for Biaryl Synthesis
This protocol provides a reliable starting point for the coupling of 3-(tetrahydropyran-4-yloxymethy)phenylboronic acid with a representative aryl bromide.
Materials and Equipment
| Category | Item | Recommended Grade/Purity |
| Reagents | 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid | >95% |
| Aryl Halide (e.g., 4-Bromoanisole) | >98% | |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | >98% |
| Base | Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) | Anhydrous, >99% |
| Solvents | 1,4-Dioxane & Water | Anhydrous/Degassed & Deionized |
| Work-up | Ethyl Acetate, Brine, Magnesium Sulfate (MgSO₄) | Reagent Grade |
| Equipment | Schlenk flask or round-bottom flask with condenser | Oven-dried |
| Magnetic stirrer and hotplate | - | |
| Inert gas supply (Nitrogen or Argon) with manifold | - | |
| Standard glassware for extraction and purification | - | |
| Rotary evaporator, TLC plates, Silica gel for chromatography | - |
Step-by-Step Protocol
Caption: Experimental Workflow for Suzuki-Miyaura Coupling
-
Reaction Setup: Place an oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of nitrogen or argon.
-
Charging Reagents: To the flask, add the aryl bromide (1.0 equiv.), 3-(tetrahydropyran-4-yloxymethy)phenylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0 equiv.).
-
Expert Insight: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential homocoupling or protodeboronation side reactions. Cesium carbonate is a strong, effective base for many Suzuki couplings.[6]
-
-
Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio by volume). The mixture should be stirred for 5-10 minutes. Finally, add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%).
-
Expert Insight: Degassing the solvent by sparging with an inert gas or by freeze-pump-thaw cycles is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-18 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude residue is then purified by flash column chromatography on silica gel.
-
Characterization: The structure and purity of the final biaryl product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Example Reaction Data
| Aryl Halide Partner | Catalyst (mol%) | Base (equiv.) | Solvent (v/v) | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 92 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 12 | 88 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 18 | 75 |
| 4-Chlorotoluene | PdCl₂(dppf) (3) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | 65 |
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality or wet reagents/solvents. | 1. Ensure rigorous inert atmosphere and use freshly degassed solvents.2. Switch to a stronger base like K₃PO₄ or an alkoxide base for challenging couplings.[7]3. Use anhydrous reagents and solvents. |
| Protodeboronation | Presence of excess water or protic sources leading to cleavage of the C-B bond. | Minimize water content in the reaction. Use anhydrous base and solvents. |
| Homocoupling of Boronic Acid | Oxygen contamination leading to oxidative coupling of the boronic acid. | Improve degassing procedure and maintain a strict inert atmosphere. |
| Difficulty with Aryl Chlorides | The C-Cl bond is less reactive and harder to break in the oxidative addition step. | Use a more electron-rich and bulky ligand (e.g., SPhos, XPhos) with a stronger base (K₃PO₄) and potentially a different palladium precatalyst (e.g., PEPPSI-IPr).[2][7] |
Post-Coupling Application: THP Deprotection
The utility of this building block is fully realized upon cleavage of the THP ether to reveal the primary alcohol.
Protocol: Acidic Cleavage of the THP Ether
-
Dissolve the purified biaryl product (1.0 equiv.) in methanol.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or a few drops of concentrated HCl.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the deprotected biaryl alcohol, which can be purified by chromatography if necessary.
Conclusion
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid is a highly effective and strategic reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its use provides a straightforward entry to molecules containing a meta-substituted phenyl ring with a protected hydroxymethyl group, which serves as a valuable handle for further synthetic transformations. The protocols and insights provided herein offer a robust framework for researchers to successfully employ this reagent in drug discovery and materials science applications, enabling the efficient construction of diverse and functionally rich molecular architectures.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Thomas, S., et al. (2010). Suzuki–Miyaura Couplings of Halophenols and Phenol Boronic Acids. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. [Link]
-
Reddy, L. M., et al. (2017). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Molecules. [Link]
-
Kee, C. W., & Martin, S. F. (2010). The Synthesis of Conjugated Bis-Aryl Vinyl Substrates and Their Photoelectrocyclization Reactions towards Phenanthrene Derivatives. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]
-
Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society. [Link]
-
Indolese, A. F. (2001). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. Synlett. [Link]
-
Kaur, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Walker, T. W., et al. (2020). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. [Link]
-
Majdecki, M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Gieshoff, T., et al. (2020). Electrochemical Synthesis of Biaryls via Oxidative Intramolecular Coupling of Tetra(hetero)arylborates. Organic Letters. [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. The Royal Society of Chemistry. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
Application Notes and Protocols for Flow Chemistry-Enhanced Suzuki-Miyaura Coupling
Introduction: A Paradigm Shift in Biaryl Synthesis
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between organoboranes and organic halides or triflates is a principal method for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][4]
Traditionally performed in batch reactors, the Suzuki-Miyaura coupling, like many exothermic and catalyst-driven reactions, faces challenges related to scalability, safety, and process control. The advent of continuous flow chemistry offers a transformative solution to these limitations.[5][6] By conducting reactions in continuously flowing streams through microreactors or packed-bed systems, we can achieve superior control over reaction parameters, leading to enhanced yields, purity, and safety.[5][6] This guide provides a comprehensive overview and detailed protocols for implementing Suzuki-Miyaura coupling in a flow chemistry environment, tailored for researchers and professionals in drug development and chemical synthesis.
The Synergy of Suzuki-Miyaura Coupling and Flow Chemistry: A Mechanistic and Practical Perspective
The decision to transition from batch to flow processing for Suzuki-Miyaura coupling is underpinned by a host of compelling advantages that stem from the fundamental principles of flow chemistry.
Key Advantages:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for rapid and efficient heat dissipation, mitigating the risks associated with exothermic reactions and enabling precise temperature control.[6][7] This also facilitates rapid mixing of reagents, leading to faster reaction kinetics and reduced byproduct formation.[6][7]
-
Improved Safety and Control: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time. This, coupled with precise control over temperature, pressure, and residence time, significantly enhances the safety profile of the process.[5][6]
-
Scalability and Reproducibility: Scaling up a flow process is typically achieved by extending the operation time or by "scaling out" (running multiple reactors in parallel), rather than increasing the reactor volume.[8] This approach ensures consistent reaction conditions and high reproducibility from laboratory to industrial scale.[8]
-
Access to Novel Reaction Windows: Flow chemistry enables the use of superheated solvents and elevated pressures safely, allowing for reactions to be conducted at temperatures above the solvent's boiling point. This can dramatically accelerate reaction rates and improve the reactivity of challenging substrates, such as aryl chlorides.[5]
-
Automation and Integration: Continuous flow systems are readily amenable to automation, allowing for high-throughput screening of reaction conditions and the integration of in-line analysis and purification steps.[9] This can streamline process development and accelerate discovery timelines.[9]
The Catalytic Cycle in Flow
The fundamental mechanism of the Suzuki-Miyaura coupling remains the same in a flow environment, proceeding through a well-established catalytic cycle involving a palladium catalyst.[4][5] The cycle consists of three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[4][5]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Setups: From Homogeneous to Heterogeneous Systems
The choice of experimental setup for a flow Suzuki-Miyaura coupling is primarily dictated by the nature of the palladium catalyst: homogeneous or heterogeneous.
Homogeneous Catalysis in Flow
In a homogeneous setup, the palladium catalyst and reactants are in the same phase, which generally leads to high catalytic efficiency and selectivity.[6][7] However, the removal of the catalyst from the product stream can be challenging.[6][7]
A typical homogeneous flow setup consists of:
-
Reagent Reservoirs: Separate vessels for the aryl halide/catalyst solution and the organoboron/base solution.
-
Pumps: High-pressure liquid chromatography (HPLC) pumps or syringe pumps to deliver precise and pulseless flow rates.
-
T-Mixer: A mixing point where the reagent streams converge.
-
Reactor: A heated coil or microreactor (e.g., PFA or stainless steel tubing) where the reaction takes place. The length and internal diameter of the tubing, along with the flow rate, determine the residence time.
-
Back-Pressure Regulator (BPR): To maintain a constant pressure in the system, allowing for superheating of solvents.
-
Collection Vessel: To collect the product stream for analysis and purification.
Caption: A schematic of a homogeneous flow chemistry setup.
Heterogeneous Catalysis in Flow
Heterogeneous catalysis, where the catalyst is immobilized on a solid support, is highly advantageous for continuous flow processes.[7] It simplifies product purification, allows for catalyst reuse, and minimizes palladium contamination in the final product.[2][7] The most common configuration is a packed-bed reactor.
A typical heterogeneous flow setup includes:
-
Reagent Reservoir: A single reservoir for the pre-mixed solution of aryl halide, organoboron, and base.
-
Pump: To deliver the reagent solution.
-
Packed-Bed Reactor: A column or cartridge filled with the solid-supported palladium catalyst. This is often heated.
-
Back-Pressure Regulator (BPR): To maintain system pressure.
-
Collection Vessel: For the product stream.
A significant challenge in heterogeneous systems is catalyst deactivation and clogging of the reactor bed.[10]
Caption: A schematic of a heterogeneous flow chemistry setup.
Protocols: Practical Guidance for Implementation
The following protocols provide a starting point for conducting Suzuki-Miyaura coupling in flow. Optimization will be necessary based on the specific substrates and desired outcomes.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
This protocol is adapted from a study focusing on the kinetics of a water-soluble palladium-β-cyclodextrin catalyst in a microreactor.[6][7]
Materials:
-
Solution A: 4-bromoanisole and phenylboronic acid in an appropriate organic solvent (e.g., THF, dioxane).
-
Solution B: Potassium carbonate (base) and a water-soluble palladium catalyst (e.g., palladium-β-cyclodextrin) in water.[6][7]
-
Quenching Solution: 1 M HCl.
-
Extraction Solvent: Hexane.
Equipment:
-
Dual-pump flow chemistry system.
-
T-mixer.
-
PFA reactor coil (e.g., 10 mL).
-
Heating unit (e.g., oil bath or column heater).
-
Back-pressure regulator (set to e.g., 10 bar).
Procedure:
-
Preparation: Prepare Solution A and Solution B at the desired concentrations. Ensure all reagents are fully dissolved. Degas the solutions by sparging with nitrogen or argon for 15-20 minutes.
-
System Setup: Assemble the flow chemistry system as depicted in the homogeneous setup diagram. Prime the pumps and lines with the respective solvents.
-
Reaction Initiation: Set the reactor temperature to 80 °C.[6][7] Begin pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min, resulting in a 10-minute residence time).
-
Steady State: Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.
-
Work-up: The collected product stream is a biphasic mixture. The reaction can be quenched with 1 M HCl, and the product extracted with hexane to separate it from the water-soluble catalyst.[6][7] The organic layer is then dried and concentrated to yield the biaryl product.
| Parameter | Value | Rationale |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction while being compatible with aqueous solutions.[6][7] |
| Residence Time | 10 minutes | A longer residence time was found to yield the product without significant byproduct formation in a single pass.[7] |
| Catalyst | Palladium-β-cyclodextrin | A water-soluble catalyst that facilitates phase transfer and allows for easy separation from the organic product.[6][7] |
| Base | K₂CO₃ | A common and effective inorganic base for Suzuki-Miyaura couplings. |
| Solvent System | Biphasic (e.g., THF/Water) | Enables the dissolution of both organic and inorganic reagents. |
Protocol 2: Heterogeneous Suzuki-Miyaura Coupling Using a Packed-Bed Reactor
This protocol is a generalized procedure based on the use of commercially available or lab-prepared solid-supported palladium catalysts.
Materials:
-
Reagent Solution: Aryl halide (e.g., 4'-iodoacetophenone), arylboronic acid (e.g., phenylboronic acid), and a base (e.g., KOH) dissolved in a suitable solvent mixture (e.g., 1,4-dioxane/water).[2]
-
Catalyst: A solid-supported palladium catalyst (e.g., Pd on a polymer resin, Pd on silica).
Equipment:
-
Single-pump flow chemistry system.
-
Packed-bed reactor or catalyst cartridge (e.g., packed with 7% Pd on a chelate resin).[2]
-
Heating unit for the reactor.
-
Back-pressure regulator.
Procedure:
-
Catalyst Packing: Carefully pack the catalyst cartridge with the solid-supported palladium catalyst, ensuring no voids or channels are present.
-
Preparation: Prepare the homogeneous reagent solution.[2] Ensure all components are fully dissolved to prevent clogging of the catalyst bed.[2][6] Degas the solution.
-
System Setup: Integrate the packed-bed reactor into the flow path. Prime the system with the reaction solvent.
-
Reaction Initiation: Heat the packed-bed reactor to the desired temperature (e.g., 100-120 °C). Begin pumping the reagent solution at a set flow rate (e.g., 0.05 mL/min).[2]
-
Steady State and Collection: Allow the system to reach a steady state, then collect the product stream. The product can often be isolated by simple solvent removal and purification (e.g., crystallization or chromatography).
-
Catalyst Stability: Monitor the conversion over time to assess catalyst stability and potential deactivation.
| Parameter | Value | Rationale |
| Temperature | 100-120 °C | Higher temperatures are often required to achieve high conversions with less reactive substrates, and are safely accessible in flow. |
| Flow Rate | 0.05 mL/min | A lower flow rate increases the residence time in the packed bed, often leading to higher conversion.[2] |
| Catalyst | 7% Pd/WA30 (chelate resin) | A robust heterogeneous catalyst that has shown good performance and stability in continuous flow.[2] |
| Base | KOH | A strong base that is effective in promoting the transmetalation step.[2] |
| Solvent System | 1,4-Dioxane/Water | A common solvent mixture that effectively dissolves a wide range of substrates and reagents for the Suzuki-Miyaura coupling.[2] |
Optimization, Troubleshooting, and Scaling Up
Optimization:
-
Design of Experiments (DoE): Employing statistical methods like response surface methodology can efficiently identify optimal reaction conditions (temperature, residence time, stoichiometry, concentration).[7][11]
-
Catalyst Screening: For heterogeneous systems, screening different supported catalysts is crucial to find one with high activity, low leaching, and good stability for the specific substrates.
Troubleshooting:
-
Low Conversion: Increase temperature, residence time (by lowering the flow rate or using a larger reactor), or reagent concentration. Consider a more active catalyst or a different solvent/base combination.
-
Clogging: This is a common issue, particularly in packed-bed reactors. Ensure all reagents are fully dissolved before pumping. The formation of solid byproducts (e.g., borate salts) can also be problematic; optimizing the solvent system or using acoustic irradiation can help maintain solubility.[5]
-
Catalyst Deactivation: In heterogeneous systems, palladium leaching or fouling of the catalyst surface can occur. Consider using a catalyst with a stronger ligand or a more robust support.
Scaling Up:
As mentioned, scaling up in flow is typically achieved by continuous operation for longer periods. For gram-scale synthesis, a prolonged run of an optimized flow process can yield significant quantities of product.[2] For larger-scale production, numbering-up or scaling-out (using multiple reactors in parallel) is a viable strategy that maintains the process advantages of flow chemistry.[8]
Conclusion: The Future of Biaryl Synthesis is in Flow
The application of flow chemistry to the Suzuki-Miyaura coupling represents a significant advancement in the synthesis of biaryl compounds. The enhanced control, safety, and scalability offered by this technology make it an invaluable tool for both academic research and industrial drug development. By carefully selecting the appropriate catalyst system and optimizing the reaction parameters, researchers can achieve highly efficient and reproducible syntheses, paving the way for the streamlined production of complex molecules.
References
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (2025). Organic Process Research & Development, 29, 281-298. [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. (2017). Catalysts, 7(5), 146. [Link]
-
Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. (n.d.). iris.unina.it. [Link]
-
Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors. (2019). Catalysts, 9(4), 324. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. (2020). Catalysts, 10(10), 1209. [Link]
-
Suzuki Coupling in Flow Reactors. (n.d.). Wordpress. [Link]
-
Flow coupling reaction system using solid catalysts. (2023). RIKEN Center for Sustainable Resource Science. [Link]
-
A continuous flow process for biaryls based on sequential Suzuki–Miyaura coupling and supercritical carbon dioxide extraction. (2021). Reaction Chemistry & Engineering, 6(12), 2248-2252. [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. [Link]
-
Flow Process Development and Optimization of A Suzuki-Miyaura Cross Coupling Reaction using Response Surface Methodology. (2020). Bulletin of Chemical Reaction Engineering & Catalysis, 15(3), 604-616. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]
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- 2. mdpi.com [mdpi.com]
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- 10. Flow coupling reaction system using solid catalysts | RIKEN Center for Sustainable Resource Science [csrs.riken.jp]
- 11. journal.bcrec.id [journal.bcrec.id]
Application Notes and Protocols for the Preparation of Boronic Acid Derivatives
Introduction: The Indispensable Role of Boronic Acids in Modern Synthesis
Boronic acids and their derivatives have transitioned from chemical curiosities to indispensable tools in the arsenal of synthetic chemists, particularly within drug discovery and development.[1][2][3] Their remarkable versatility, inherent stability compared to other organometallics, and generally low toxicity have cemented their status as crucial building blocks.[1] The true power of boronic acids lies in their ability to form carbon-carbon and carbon-heteroatom bonds with exquisite control, most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][4]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for preparing boronic acid derivatives. More than a mere collection of recipes, this document delves into the causality behind experimental choices, offering field-proven insights to empower you to select and execute the optimal synthetic strategy for your specific target. We will explore the nuances of substrate scope, reaction mechanisms, and practical considerations, ensuring that each protocol is a self-validating system for achieving your synthetic goals.
Strategic Selection of a Borylation Method
The choice of synthetic route to a boronic acid derivative is dictated by the starting material's functionality and the desired final structure. The following decision tree provides a high-level guide to selecting an appropriate method.
Caption: Strategic workflow for selecting a borylation method.
Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is arguably the most common and versatile method for synthesizing aryl, heteroaryl, and vinyl boronate esters.[5][6] It involves the palladium-catalyzed cross-coupling of an organic halide or triflate with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
Mechanism and Rationale
The catalytic cycle of the Miyaura borylation is a cornerstone of modern cross-coupling chemistry. Understanding this mechanism is key to troubleshooting and optimizing the reaction.
Sources
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- 6. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes and Protocols for the Scale-up Synthesis of Boronic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] These reactions are fundamental to the construction of carbon-carbon bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and advanced materials. While the synthesis of boronic acids at the laboratory scale is well-established, transitioning these processes to a larger, industrial scale presents a unique set of challenges that require careful consideration of reaction kinetics, thermodynamics, safety, and purification.[1]
This guide provides a comprehensive overview of the key considerations for the successful scale-up of boronic acid reactions. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights necessary to navigate the complexities of large-scale synthesis, ensuring process safety, efficiency, and product quality.
I. Core Principles and Mechanistic Insights
A thorough understanding of the underlying principles of boronic acid chemistry is paramount for successful scale-up. Boronic acids are organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups.[3] They are generally stable, non-toxic solids, which contributes to their widespread use.[1]
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura coupling, a cornerstone of modern organic chemistry, exemplifies the utility of boronic acids. The catalytic cycle, illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling. This diagram illustrates the key steps of oxidative addition, transmetalation, and reductive elimination in the palladium-catalyzed cross-coupling of an organohalide with a boronic acid derivative.
During scale-up, each of these steps can be influenced by factors such as solvent, base, temperature, and catalyst choice. For instance, the activation of the boronic acid with a base is crucial for the transmetalation step to proceed efficiently.[2]
II. Key Considerations for Scale-Up
Transitioning a boronic acid reaction from the benchtop to a pilot plant or manufacturing facility requires a systematic approach to process development and optimization. The following factors are critical for a successful and safe scale-up.
A. Reaction Conditions
1. Solvent Selection
The choice of solvent is critical and can significantly impact reaction kinetics, solubility of reagents and products, and ease of work-up. On a large scale, factors such as cost, toxicity, and environmental impact become more pronounced.
| Solvent Property | Laboratory Scale | Large Scale | Rationale for Scale-Up |
| Flammability | Often manageable with standard lab precautions. | A major safety concern requiring specialized equipment and handling procedures. | Minimizing fire and explosion hazards is paramount in a manufacturing setting. |
| Toxicity | Can be controlled with fume hoods. | Poses significant risks to operators and the environment, necessitating closed systems and waste treatment. | Adherence to stringent environmental, health, and safety (EHS) regulations is mandatory. |
| Boiling Point | A wide range is acceptable. | Influences energy consumption for heating and cooling, as well as the efficiency of distillative work-ups. | Optimizing energy efficiency and process cycle times is crucial for cost-effective production. |
| Water Content | Anhydrous conditions are often employed. | Strict control of water content can be challenging and costly. Reactions tolerant to some water are preferred. | Simplifies raw material handling and reduces the need for specialized drying equipment. |
2. Temperature Control
Exothermic events are a major safety concern during the scale-up of many chemical reactions. Boronic acid reactions, particularly those involving Grignard reagents for their synthesis, can generate significant heat.
-
Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.
-
Monitoring and Control: Continuous temperature monitoring is essential. The use of jacketed reactors with precise temperature control systems is standard practice in large-scale operations.
-
Addition Rates: The rate of addition of reactive reagents should be carefully controlled to manage the rate of heat generation.
3. Reagent and Catalyst Selection
The choice of reagents and catalysts for large-scale synthesis is influenced by cost, availability, and safety.
-
Boron Source: While various methods exist for boronic acid synthesis, the use of stable and readily available starting materials is preferred for industrial applications.[3][5]
-
Catalyst Loading: Minimizing the catalyst loading is a key objective in process optimization to reduce costs and minimize residual metal in the final product.
-
Ligand Choice: The selection of an appropriate ligand for the palladium catalyst can significantly impact reaction efficiency and stability. Air- and moisture-stable pre-catalysts are often favored for their ease of handling on a larger scale.
B. Process Safety
A thorough safety assessment is non-negotiable before any scale-up is attempted.
-
Material Hazards: Obtain and review the Safety Data Sheets (SDS) for all reagents and solvents. Boric acid, while generally of low toxicity, can be an irritant and poses reproductive toxicity risks with chronic high-dose exposure.[6][7] Borane reagents used in some synthetic routes require specialized handling due to their reactivity.[8]
-
Process Hazards: Conduct a process hazard analysis (PHA) to identify potential risks such as thermal runaway, gas evolution, and pressure build-up.
-
Personal Protective Equipment (PPE): Ensure that all personnel are equipped with appropriate PPE, including gloves, safety glasses, and respiratory protection, especially when handling powdered reagents.[7]
C. Work-up and Purification
The isolation and purification of the final product can be a significant bottleneck in large-scale synthesis.
-
Crystallization: This is often the preferred method for purifying solid boronic acids and their derivatives at scale due to its efficiency and cost-effectiveness.[9][10]
-
Extraction: Liquid-liquid extraction is a common work-up procedure. Solvent choice and the management of emulsions are important considerations.
-
Chromatography: While widely used in the laboratory, column chromatography is often less practical and more expensive for large-scale purification of the final product.[9] However, it can be used for the purification of intermediates or when high purity is essential.
-
Impurity Profile: It is crucial to identify and control the formation of impurities. Protodeboronation, the cleavage of the C-B bond, is a common side reaction that can reduce yield and complicate purification.[3]
III. Generic Scale-Up Protocol: Synthesis of an Aryl Boronic Acid via Grignard Reaction
This protocol outlines a general procedure for the synthesis of an aryl boronic acid from an aryl bromide. Note: This is a generalized protocol and must be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before implementation.
Figure 2: General Workflow for Aryl Boronic Acid Synthesis. This diagram outlines the major stages in the synthesis of an aryl boronic acid, from reactor preparation to final product isolation.
Step-by-Step Protocol
-
Reactor Setup:
-
Ensure the reactor is clean, dry, and equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.
-
Inert the reactor by purging with dry nitrogen.
-
-
Grignard Reagent Formation:
-
Charge the reactor with magnesium turnings and an anhydrous ethereal solvent (e.g., THF, 2-MeTHF).
-
Slowly add a solution of the aryl bromide in the same solvent to the reactor.[11] The initiation of the reaction is often indicated by a temperature increase.
-
Maintain the reaction temperature within a safe operating range, using cooling as necessary.
-
Stir the mixture until the magnesium is consumed.
-
-
Borylation:
-
Cool the Grignard solution to a low temperature (e.g., -78 °C to 0 °C) to control the exotherm of the subsequent step.
-
Slowly add a solution of a trialkyl borate (e.g., triisopropyl borate) in an anhydrous solvent, maintaining the low temperature.[11]
-
-
Work-up and Isolation:
-
Once the borylation is complete, slowly quench the reaction mixture by adding it to an aqueous acid solution (e.g., HCl, H₂SO₄).
-
Allow the mixture to warm to room temperature and separate the aqueous and organic layers.
-
Extract the aqueous layer with a suitable organic solvent.
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Concentrate the solution under reduced pressure to induce crystallization. The product may also be precipitated by the addition of an anti-solvent.[12]
-
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.
-
IV. Troubleshooting Common Scale-Up Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Protodeboronation. - Poor work-up and isolation. | - Monitor reaction progress using in-process controls (e.g., HPLC, GC). - Use anhydrous conditions and avoid excessive heating.[3] - Optimize extraction and crystallization conditions. |
| Poor Purity | - Presence of starting materials or by-products. - Formation of boroxines (trimeric anhydrides). - Residual catalyst. | - Optimize reaction stoichiometry and conditions. - Recrystallize the product.[9] - Employ specific palladium scavenging techniques.[12] |
| Exothermic Event / Thermal Runaway | - Reagent addition is too fast. - Inadequate cooling. | - Reduce the rate of reagent addition. - Ensure the reactor cooling system is functioning correctly and has sufficient capacity. |
| Difficulty with Isolation | - Product is an oil or amorphous solid. - Poor crystallization. | - Screen a variety of solvents and anti-solvents for crystallization. - Consider derivatization to a more crystalline form (e.g., with diethanolamine) followed by hydrolysis.[13] |
V. Conclusion
The scale-up of boronic acid reactions is a critical step in the transition from laboratory discovery to industrial production. A successful scale-up hinges on a deep understanding of the reaction mechanism, careful consideration of process parameters, a robust safety assessment, and an optimized purification strategy. By systematically addressing the challenges of heat transfer, solvent selection, impurity control, and process safety, researchers and drug development professionals can efficiently and safely produce boronic acids and their valuable derivatives on a large scale, thereby accelerating the development of new medicines and materials.
References
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. [Link]
-
Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(9), 243. [Link]
-
Synthesis Workshop. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44) [Video]. YouTube. [Link]
-
Allouch, F., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3123. [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development, 10(5), 971-977. [Link]
-
Kelly, C. B., et al. (2008). Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. Organic Process Research & Development, 12(4), 694-698. [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
-
Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. [Link]
-
Li, D., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(9), 2093-2103. [Link]
-
ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters?. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Li, M., & Li, Z. (2014). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 19(7), 9483-9498. [Link]
-
Whitesell, J. K., & Apel, M. A. (2013). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Tetrahedron Letters, 54(39), 5345-5348. [Link]
-
Majima, K., et al. (2020). Development of Facile and Simple Processes for the Heterogeneous Pd-Catalyzed Ligand-Free Continuous-Flow Suzuki–Miyaura Coupling. Molecules, 25(20), 4823. [Link]
-
Chemistry For Everyone. (2025, April 26). What Are The Safety Precautions For Using Boric Acid? [Video]. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed Suzuki Couplings with 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with reactions involving 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid. The bulky and electronically distinct nature of this reagent can present unique hurdles. This resource provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions to help you achieve successful and reproducible outcomes.
Troubleshooting Guide: A Symptom-Based Approach
Experiencing a failed or low-yielding Suzuki coupling can be frustrating. This section is structured to help you diagnose the problem based on your experimental observations and systematically address the potential root causes.
Observation 1: Low to No Product Formation with Recovery of Starting Materials
This is a common issue that often points to a problem with the catalytic cycle's initiation or a key step's inefficiency.
Question: My reaction shows primarily unreacted aryl halide and boronic acid. What are the likely causes and how can I fix it?
Answer: This scenario suggests that the catalytic cycle is stalled, likely at the oxidative addition or transmetalation step. Here’s a breakdown of potential causes and solutions:
-
Ineffective Catalyst Activation: The active Pd(0) species may not be generating efficiently from your Pd(II) precatalyst.
-
Causality: Many common precatalysts like Pd(OAc)₂ or PdCl₂(dppf) require reduction to Pd(0) to enter the catalytic cycle. This reduction can be inefficient under certain conditions.
-
Solution: Consider switching to a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃. Alternatively, ensure your reaction conditions facilitate in situ reduction. For instance, some phosphine ligands can act as reducing agents, but this is not always reliable.[1]
-
-
Poor Oxidative Addition: The palladium catalyst may be struggling to insert into the carbon-halide bond of your electrophile.
-
Causality: Electron-rich aryl halides can be less reactive towards oxidative addition.[2] The choice of ligand is critical here.
-
Solution: Employ electron-rich and bulky phosphine ligands like those from the Buchwald or Fu groups (e.g., SPhos, XPhos, RuPhos) which are known to accelerate oxidative addition.[2][3][4] N-heterocyclic carbenes (NHCs) are also excellent alternatives to phosphine ligands for challenging couplings.[5][6]
-
-
Inefficient Transmetalation: The transfer of the organic group from the boron atom to the palladium center is a crucial and often rate-limiting step.
-
Causality: Transmetalation requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[5][7] The bulky tetrahydropyran (THP) group on your specific boronic acid may sterically hinder this process.
-
Solution:
-
Base Selection: The choice of base is critical and often empirical.[4] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃, especially for sterically hindered substrates.[4] For base-sensitive functional groups, milder bases like KF can be used.[7]
-
Solvent System: The presence of water is often beneficial, as it can facilitate the formation of the active boronate species. A mixture of an organic solvent (e.g., dioxane, THF, toluene) with water is a common starting point.[8] However, for anhydrous conditions, specific base and solvent combinations are necessary.[9]
-
Boronic Ester Alternative: Consider converting the boronic acid to a more reactive boronate ester, such as a pinacol or neopentyl glycol ester.[9] These can sometimes exhibit different reactivity profiles.
-
-
Observation 2: Significant Formation of Side Products
The appearance of unexpected products alongside your desired coupled product indicates competing reaction pathways are at play.
Question: My reaction is messy, with significant peaks in my analysis corresponding to homocoupled boronic acid and/or dehalogenated starting material. What's going wrong?
Answer: These side reactions are classic pitfalls in Suzuki couplings and point to specific issues within your reaction setup.
-
Protodeboronation: This is the protonolysis of the boronic acid, replacing the C-B bond with a C-H bond.
-
Causality: This side reaction is often promoted by aqueous basic conditions and can be a significant issue, leading to the consumption of your nucleophile.[9][10][11]
-
Solution:
-
Minimize Reaction Time: Prolonged reaction times at elevated temperatures can exacerbate protodeboronation. Monitor your reaction by TLC or LC-MS and work it up as soon as the starting material is consumed.
-
Use a Boronic Ester: Boronic esters, particularly pinacol esters, are generally more stable towards protodeboronation than their corresponding boronic acids.[9]
-
Careful Base Selection: While a base is necessary, overly harsh basic conditions can accelerate this side reaction. A screen of bases might be necessary to find a balance between efficient transmetalation and minimal protodeboronation.
-
-
-
Homocoupling of the Boronic Acid: This results in a biaryl product derived from two molecules of your boronic acid.
-
Causality: This is often caused by the presence of oxygen in the reaction mixture, which can lead to oxidative coupling of the boronic acid, or by the presence of Pd(II) species.[9]
-
Solution:
-
Thorough Degassing: Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Use High-Purity Reagents: Ensure your boronic acid is free of impurities that might promote homocoupling.
-
-
-
Dehalogenation of the Aryl Halide: The halogen on your electrophile is replaced by a hydrogen atom.
-
Causality: This can occur via a competing pathway where a palladium-hydride species is formed, which then undergoes reductive elimination with the aryl group.[9]
-
Solution:
-
Ligand Choice: Certain ligands can be more prone to pathways that lead to palladium-hydride formation. Screening different phosphine ligands or switching to an NHC-based system may be beneficial.
-
Reaction Conditions: Ensure your solvent is of high purity and free from contaminants that could act as hydride sources.
-
-
Frequently Asked Questions (FAQs)
Q1: Is 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid stable? How should I store it?
A1: Like many boronic acids, 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid can be sensitive to air and moisture. Over time, it can undergo dehydration to form the corresponding boroxine (a cyclic trimer), which may have different reactivity. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (argon or nitrogen), and refrigerated.
Q2: The THP ether in my boronic acid seems bulky. How does this steric hindrance impact the reaction?
A2: The steric bulk of the 3-(tetrahydropyran-4-yloxymethyl) group can indeed pose a challenge. It can slow down both the transmetalation and the final reductive elimination step. To overcome this, the use of highly active catalyst systems is recommended. This includes palladium sources paired with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands, which are known to be effective for sterically demanding couplings.[6][12] Additionally, higher reaction temperatures may be required, but this must be balanced against the potential for side reactions.
Q3: What is the optimal catalyst loading for this type of reaction?
A3: For standard Suzuki couplings, catalyst loading is typically in the range of 1-5 mol %. However, for challenging substrates like those with significant steric hindrance, a higher catalyst loading (e.g., 5-10 mol %) might be necessary to achieve a reasonable reaction rate. It is always advisable to start with a lower loading and increase it if the reaction is sluggish.
Q4: Does the choice of solvent significantly impact the reaction outcome?
A4: While some studies suggest that the Suzuki-Miyaura reaction can be relatively insensitive to the choice of solvent,[13] the solvent can play a crucial role in solubilizing the reagents and catalyst, as well as influencing the reactivity of the base.[14][15] For couplings involving 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, common solvents like dioxane, THF, toluene, or DMF, often with a small amount of water, are good starting points.[16] The optimal solvent is often system-dependent and may require screening.
Q5: My reaction turns black immediately. Is this a sign of failure?
A5: The formation of a black precipitate, often referred to as "palladium black," indicates the decomposition of the soluble palladium catalyst into metallic palladium nanoparticles.[9] While this can lead to a loss of catalytic activity, it is not always a definitive sign of complete reaction failure. Some reactions may still proceed to completion despite the color change.[2] However, if you observe this in conjunction with a stalled reaction, it points to catalyst instability. Using more robust ligands that stabilize the Pd(0) species can help prevent this.[9]
Visualizing the Suzuki-Miyaura Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key steps of the Suzuki-Miyaura reaction and a decision-making workflow for troubleshooting common issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting failed Suzuki coupling reactions.
Recommended Starting Conditions for Screening
When faced with a challenging Suzuki coupling, a systematic screen of reaction parameters is often the most effective approach. The table below provides a suggested starting point for such a screen.
| Parameter | Condition A (Standard) | Condition B (For Hindered Substrates) | Condition C (Alternative Base/Solvent) |
| Palladium Source | Pd(PPh₃)₄ (2 mol %) | Pd₂(dba)₃ (2 mol %) | Pd(OAc)₂ (2 mol %) |
| Ligand | - | SPhos (4 mol %) | XPhos (4 mol %) |
| Base | Na₂CO₃ (2.5 eq) | K₃PO₄ (3.0 eq) | Cs₂CO₃ (3.0 eq) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | THF/H₂O (4:1) |
| Temperature | 80-100 °C | 110 °C | 80 °C |
| Concentration | 0.1 M | 0.1 M | 0.1 M |
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Diagnosing issues with a failed Suzuki coupling? - Reddit r/Chempros. Available at: [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands . Accounts of chemical research, 40(10), 1036–1048. Available at: [Link]
-
Cheong, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents . Beilstein Journal of Organic Chemistry, 16, 1036–1043. Available at: [Link]
-
Why can't I achieve good yields for this Suzuki reaction? - ResearchGate. Available at: [Link]
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - National Institutes of Health (NIH). Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? - ResearchGate. Available at: [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. Available at: [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design . Organic Chemistry Frontiers. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions - Journal of the American Chemical Society. Available at: [Link]
-
Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction - Journal of the American Chemical Society. Available at: [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Available at: [Link]
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - Journal of the American Chemical Society. Available at: [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - National Institutes of Health (NIH). Available at: [Link]
-
Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed. Available at: [Link]
-
Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
DEVELOPMENT OF NOVEL GREEN CATALYTIC SYSTEMS FOR EFFICIENT SUZUKI-MIYAURA CROSS-COUPLING IN SUSTAINABLE SOLVENT MEDIA: ENHANCING C–C BOND FORMATION AND ENVIRONMENTAL IMPACT REDUCTION - INOVATUS JOURNALS. Available at: [Link]
-
Suzuki cross-coupling reaction - YouTube. Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling - The Royal Society of Chemistry. Available at: [Link]
-
Transition Metal- and Catalyst-Free Acylation of Alkyl Halides Using α-Hydroxyketones as Acyl Anion Equivalents - American Chemical Society. Available at: [Link]
Sources
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions for 3-(THP-oxymethyl)phenylboronic acid
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with functionalized boronic acids, particularly those containing sensitive protecting groups such as the tetrahydropyranyl (THP) ether on 3-(THP-oxymethyl)phenylboronic acid . Our goal is to provide actionable, field-proven insights to help you navigate common challenges, optimize your reaction conditions, and troubleshoot effectively.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses fundamental questions regarding the optimization of catalyst, ligand, and reaction parameters for substrates bearing acid-sensitive functional groups.
Q1: My reaction with 3-(THP-oxymethyl)phenylboronic acid is giving low yields. What is the most common point of failure?
Answer: The primary challenge with this substrate lies in balancing the desired cross-coupling pathway against two major side reactions: protodeboronation and protecting group cleavage .
-
Protodeboronation: This is an undesired process where the boronic acid moiety (-B(OH)₂) is replaced by a hydrogen atom from a proton source (like water), effectively destroying your starting material.[1] This reaction is often catalyzed by the base required for the Suzuki coupling and can be accelerated by certain palladium-phosphine complexes.[1]
-
THP Group Instability: The tetrahydropyranyl (THP) ether is a robust protecting group under basic and neutral conditions but is highly susceptible to cleavage under acidic conditions.[2][3] Any acidic environment, whether in the reaction itself or during aqueous workup, can lead to deprotection and subsequent side reactions of the liberated benzyl alcohol.
Therefore, successful optimization hinges on meticulously controlling the reaction environment to suppress protodeboronation while rigorously avoiding acidic conditions.
Q2: How do I choose the optimal Palladium catalyst and phosphine ligand? Is Pd(PPh₃)₄ or PdCl₂(dppf) better?
Answer: The choice between Pd(PPh₃)₄ and PdCl₂(dppf) depends on the specific reactivity of your coupling partners and the desired reaction kinetics. Both are excellent starting points, but they differ fundamentally in their activation and the nature of their ligands.
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄): This is a Pd(0) complex, which is the active catalytic species. It can directly enter the catalytic cycle via oxidative addition.[4] It is often effective for a wide range of couplings. However, triphenylphosphine is a relatively less electron-donating and sterically compact ligand, which may not be optimal for challenging or sterically hindered couplings.[5][6]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)): This is a stable Pd(II) pre-catalyst that must be reduced in situ to Pd(0) to initiate catalysis.[7] The key advantage is the dppf ligand: it is a bulky, electron-rich, bidentate phosphine. Such ligands are known to:
Recommendation for 3-(THP-oxymethyl)phenylboronic acid: For a potentially challenging coupling, PdCl₂(dppf) is often a superior starting point due to the robust nature of the dppf ligand. However, be aware that bulky phosphine ligands can sometimes paradoxically increase the rate of protodeboronation.[1] Careful selection of a non-aqueous base and solvent system is therefore critical.
| Feature | Pd(PPh₃)₄ | PdCl₂(dppf)·CH₂Cl₂ | Rationale & Field Insight |
| Oxidation State | Pd(0) | Pd(II) | Pd(PPh₃)₄ is "ready to go." PdCl₂(dppf) requires in-situ reduction, which is usually rapid. |
| Ligand Type | Monodentate, less bulky | Bidentate, bulky, electron-rich | Dppf's properties are often superior for difficult couplings, promoting the crucial reductive elimination step.[6][8] |
| Air Stability | Sensitive to oxidation | Relatively air-stable | PdCl₂(dppf) is easier to handle and weigh, leading to more reproducible results.[9] |
| Common Application | General purpose, reliable | Challenging couplings, sterically hindered substrates | Start with PdCl₂(dppf) if standard conditions with Pd(PPh₃)₄ fail or are sluggish. |
Q3: Which base and solvent system is best to prevent both protodeboronation and THP cleavage?
Answer: This is the most critical parameter for your specific substrate. The goal is to create a sufficiently basic environment to activate the boronic acid for transmetalation without introducing strong proton sources or acidity.
Recommended System: Anhydrous Potassium Phosphate (K₃PO₄) in an anhydrous aprotic solvent like Toluene or 1,4-Dioxane .
Causality:
-
Why K₃PO₄? It is a moderately strong base that is effective in activating the boronic acid. Crucially, it has very low solubility in organic solvents, which helps maintain a heterogeneous system. Using it in its anhydrous form is key to minimizing the presence of water, the primary culprit in protodeboronation.[10]
-
Why Anhydrous Toluene or Dioxane? These solvents can be rigorously dried, creating a non-aqueous environment that disfavors the protodeboronation side reaction. While many Suzuki protocols use aqueous co-solvents to dissolve the base, this is counterproductive for your substrate.
-
Why Avoid Carbonates (e.g., K₂CO₃) with Water? While extremely common, this system introduces a significant amount of water, which will likely lead to significant protodeboronation of your boronic acid.[1]
| Base/Solvent System | Pros | Cons | Verdict for 3-(THP-oxymethyl)phenylboronic acid |
| K₂CO₃ / Dioxane/H₂O | Standard, dissolves base well. | High water content promotes protodeboronation. | High Risk. Likely to cause significant starting material loss. |
| Cs₂CO₃ / Toluene | Stronger base, can be effective. | More expensive, hygroscopic. | A viable option, but K₃PO₄ is generally preferred for suppressing protodeboronation. |
| K₃PO₄ / Anhydrous Toluene | Minimizes water, suppresses protodeboronation.[10] | Heterogeneous, may require higher temperatures/vigorous stirring. | Highly Recommended. This is the system of choice for sensitive boronic acids. |
| Organic Bases (e.g., Et₃N) | Homogeneous system. | Often not basic enough to promote efficient transmetalation. | Not recommended as a first choice. |
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common experimental issues.
| Problem Observed | Probable Cause(s) | Recommended Solution(s) & Underlying Logic |
| 1. Low or No Product Formation; High Recovery of Starting Materials. | A. Ineffective Catalyst Activation: The Pd(II) pre-catalyst was not reduced to active Pd(0).B. Catalyst Poisoning: Substrate impurities (e.g., sulfur compounds) or coordinating groups on the substrate can inhibit the catalyst.[10][11]C. Insufficiently Basic Conditions: The transmetalation step, which requires activation of the boronic acid by the base, is too slow.[12] | A. Switch to a Pd(0) source: Try Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand. This eliminates the need for in-situ reduction.B. Purify Starting Materials: Ensure both the aryl halide and boronic acid are pure. If the substrate contains a basic nitrogen heterocycle, it may be poisoning the catalyst.[11]C. Increase Base Equivalents or Switch Base: Increase K₃PO₄ from 2.0 to 3.0 equivalents. If that fails, consider a stronger base like Cs₂CO₃, but maintain anhydrous conditions. |
| 2. Significant amount of "deboronated" arene (phenyl(THP-oxymethyl)) detected by GC/MS or LC/MS. | A. Protodeboronation: Presence of excess water or other proton sources in the reaction mixture.[1]B. Palladium(II)-Catalyzed Protodeboronation: Certain bulky phosphine ligands can accelerate this side reaction.[1] | A. Ensure Rigorously Anhydrous Conditions: Dry solvents over molecular sieves. Use freshly purchased, anhydrous K₃PO₄ and dry it in an oven before use. Assemble the reaction under an inert atmosphere (N₂ or Ar).B. Screen Ligands: If using a very bulky ligand (e.g., P(t-Bu)₃), switch to a moderately bulky one like dppf or SPhos. The goal is to find a ligand that promotes reductive elimination without overly accelerating protodeboronation. |
| 3. Formation of a significant amount of biaryl homocoupling product (from the boronic acid). | A. Presence of Oxygen: O₂ can facilitate the oxidative homocoupling of boronic acids, especially in the presence of Pd(II) species.[13]B. High Catalyst Loading / High Temperature: Can sometimes favor side reactions. | A. Rigorous Degassing: Before heating, thoroughly degas the reaction mixture. The "freeze-pump-thaw" method (3 cycles) is highly effective. Alternatively, bubble argon or nitrogen through the solvent for 20-30 minutes before adding the catalyst.B. Optimize Catalyst Loading: Reduce catalyst loading from 2 mol% to 1 mol% or even 0.5 mol%. Run the reaction at the lowest effective temperature (e.g., start at 80 °C instead of 110 °C). |
| 4. Evidence of THP group cleavage (e.g., presence of 3-(hydroxymethyl)phenylboronic acid derivatives). | A. Acidic Conditions During Workup: Quenching the reaction with acidic solutions (e.g., NH₄Cl, dilute HCl) will cleave the THP ether.[2][14]B. Acidic Impurities: Impurities in solvents or reagents could be lowering the pH. | A. Use a Neutral or Basic Workup: Quench the reaction with deionized water or a saturated NaHCO₃ solution. Extract with a non-acidic organic solvent like Ethyl Acetate or Toluene.B. Check Reagent Quality: Use high-purity solvents and reagents. If necessary, pass solvents through a plug of neutral alumina before use. |
Part 3: Experimental Protocols & Visualization
Optimized Protocol for Coupling of an Aryl Bromide with 3-(THP-oxymethyl)phenylboronic acid
This protocol is designed to minimize side reactions by employing an anhydrous system.
Reagents & Equipment:
-
Oven-dried Schlenk flask with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen) manifold
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
3-(THP-oxymethyl)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 0.02 equiv)
-
Anhydrous Potassium Phosphate (K₃PO₄), finely ground (2.5 mmol, 2.5 equiv)
-
Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
-
Preparation: Add the aryl bromide, 3-(THP-oxymethyl)phenylboronic acid, and finely ground anhydrous K₃PO₄ to the Schlenk flask.
-
Inerting: Seal the flask, and evacuate and backfill with Argon or Nitrogen three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Vigorously stir the suspension and bubble Argon through it for 20 minutes. (Alternatively, use the freeze-pump-thaw method for maximum oxygen removal).
-
Catalyst Addition: Briefly open the flask under a positive pressure of Argon and add the PdCl₂(dppf)·CH₂Cl₂ catalyst.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 90-100 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute the mixture with Ethyl Acetate (20 mL).
-
Filter the mixture through a pad of Celite® to remove the inorganic salts and palladium black. Wash the pad with additional Ethyl Acetate.
-
Wash the combined organic filtrate with deionized water (2 x 15 mL) and then with brine (1 x 15 mL). Crucially, ensure the aqueous phase never becomes acidic.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualization of the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving Pd(0) and Pd(II) intermediates.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. [Link]
-
Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
-
Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases? ResearchGate. [Link]
-
“Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Journal of the American Chemical Society. [Link]
-
Problems with Suzuki coupling of aryl boronic acid and alkyl halide. Reddit r/Chempros. [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health (NIH). [Link]
-
Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. [Link]
-
Ligand promoted palladium-catalysed homo-coupling of arylboronic acids. ResearchGate. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts. Organic Chemistry Portal. [Link]
-
STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]
-
A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst. ResearchGate. [Link]
-
Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. ResearchGate. [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]
-
Tetrahydropyranylation of Alcohols and Their Deprotection. RSC Advances. [Link]
-
Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal. [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
-
Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. National Institutes of Health (NIH). [Link]
-
Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Semantic Scholar. [Link]
-
Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to Heterocyclic Acceptors. National Institutes of Health (NIH). [Link]
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. [Link]
-
What's the problem of Suzuki-Miyuara coupling reaction conditions? ResearchGate. [Link]
-
Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit r/Chempros. [Link]
-
Suzuki–Miyaura coupling of arylboronic acids to gold(iii). National Institutes of Health (NIH). [Link]
-
Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
-
Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis. [Link]
-
Distinction between PTB7-Th samples prepared from Pd(PPh3)4 and Pd2(dba)3/P(o-tol)3 catalysed stille coupling polymerization and the resultant photovoltaic performance. Journal of Materials Chemistry A. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions in Suzuki coupling and how to minimize them
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful C-C bond-forming reaction. Here, we move beyond standard protocols to address the nuances of the reaction, focusing on common side reactions and providing field-proven strategies to minimize them. Our approach is rooted in understanding the reaction mechanism to empower you to troubleshoot effectively and optimize your synthetic outcomes.
Core Concept: The Suzuki-Miyaura Catalytic Cycle
Before diagnosing problems, it's crucial to understand the productive catalytic cycle. The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organohalide or pseudohalide.[1] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X), forming a Pd(II) intermediate.[4][5] This is often the rate-determining step of the cycle.[2]
-
Transmetalation: The organic group from the organoboron reagent (R²) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[1][6]
-
Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5]
Caption: The fundamental steps of the Suzuki-Miyaura reaction.
Troubleshooting Guide & FAQs
Unwanted side reactions can significantly lower your yield and complicate purification.[4] Below are common issues presented in a question-and-answer format, detailing their causes and providing robust solutions.
FAQ 1: "I'm observing significant homocoupling of my boronic acid (R²-R²). What's causing this and how can I prevent it?"
The Problem: You observe a significant byproduct corresponding to the dimer of your organoboron starting material.
Causality: Homocoupling is primarily caused by the presence of Pd(II) species in the reaction mixture before the oxidative addition step has occurred, particularly in the presence of oxygen.[4] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote the dimerization of two boronic acid molecules to produce Pd(0).[4][7] This side reaction not only consumes your starting material but can also serve as an unintended, and often inefficient, way to generate the active Pd(0) catalyst if you start with a Pd(II) salt.[4]
Solutions & Protocols:
-
Rigorous Degassing is Non-Negotiable: Oxygen is a key culprit.[7] Ensure your solvent and reaction setup are thoroughly deoxygenated.
-
Protocol: Freeze-Pump-Thaw Degassing
-
Assemble your reaction flask with the solvent and a stir bar.
-
Freeze the solvent using liquid nitrogen until it is a solid block.
-
Apply high vacuum for 5-10 minutes to remove gases from the headspace.
-
Close the connection to the vacuum and thaw the solvent completely. You may see gas bubbles evolve.
-
Repeat this cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen).
-
-
-
Choose Your Catalyst Wisely:
-
Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous as it doesn't require an in situ reduction step that might be mediated by homocoupling.
-
Use Modern Pre-catalysts: If using a Pd(II) source, consider well-defined pre-catalysts (e.g., Buchwald pre-catalysts). These are designed to generate the active Pd(0) species cleanly and efficiently upon activation, minimizing the window for side reactions.[4]
-
-
Control Reaction Order: Add the aryl halide (electrophile) to the reaction mixture before adding the palladium catalyst. This ensures that once the Pd(0) is generated, it has a substrate for oxidative addition, a typically fast step, which can outcompete the homocoupling pathway.
Caption: Oxygen-mediated oxidation of Pd(0) can lead to homocoupling.
FAQ 2: "My boronic acid is being consumed, but I'm getting the proto-deboronated product (R²-H) instead. Why?"
The Problem: The boronic acid functional group is replaced by a hydrogen atom, effectively quenching your nucleophile.
Causality: Protodeboronation is the hydrolysis of the C-B bond.[4] This side reaction is particularly prevalent with electron-rich or heteroaryl boronic acids, which can be unstable under the reaction conditions. The presence of water and the choice of base can significantly influence the rate of this undesired pathway.
Solutions & Protocols:
-
Use Stabilized Boron Reagents: Boronic acids are not your only option. Consider more stable alternatives.
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are crystalline, air-stable solids that are generally more resistant to protodeboronation than their boronic acid counterparts.[1]
-
Boronate Esters (e.g., pinacol esters): These are also significantly more stable to hydrolysis. They are easily prepared and can be purified by chromatography.[1]
Boron Reagent Type General Stability Water Tolerance Handling Boronic Acids Variable to Low Low Can be hygroscopic Boronate Esters Good Moderate Generally stable liquids/solids Trifluoroborates High High Crystalline, air-stable solids -
-
Control the Base and Solvent:
-
Anhydrous Conditions: If possible, run the reaction under strictly anhydrous conditions, especially with sensitive substrates. Note that some water can be beneficial for the solubility of certain bases, so this is a trade-off.[4] Boronic acids can trimerize to form boroxines, releasing water even in an anhydrous solvent.[4]
-
Weaker Base: Strong bases like hydroxides can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄. For base-sensitive functional groups, KF can be an effective choice.[6]
-
FAQ 3: "I'm seeing dehalogenation of my aryl halide starting material (R¹-H). How can I minimize this?"
The Problem: The halide on your electrophile is replaced by a hydrogen atom.
Causality: Dehalogenation occurs after the oxidative addition step. The resulting Ar-Pd(II)-X complex can react with a hydride source in the reaction mixture.[4] This forms an Ar-Pd(II)-H intermediate, which then undergoes reductive elimination to yield the dehalogenated arene (Ar-H) and regenerates Pd(0). Sources of hydride can include certain solvents (like alcohols) or amine bases.[4]
Solutions & Protocols:
-
Scrutinize Your Solvent and Base:
-
Avoid solvents that can act as hydride donors. For example, if you are using an alkoxide base, using the corresponding alcohol as a solvent can be problematic. Aprotic solvents like dioxane, THF, or toluene are generally safer choices.
-
If using an amine base, be aware that it can be a potential source of hydride.[4] Consider inorganic bases like carbonates or phosphates instead.
-
-
Increase Transmetalation Rate: The dehalogenation pathway competes with the desired transmetalation step. By accelerating transmetalation, you can minimize the lifetime of the Ar-Pd(II)-X intermediate. Ensure your base is sufficiently active and your organoboron reagent is competent. Using a more reactive organoboron species (e.g., boronic acid vs. a very stable ester) can sometimes help, though this must be balanced with the risk of protodeboronation.
FAQ 4: "My reaction with an alkylborane containing β-hydrogens is failing. What are my options?"
The Problem: When using substrates with sp³-hybridized carbons bearing hydrogens on the beta position (relative to the boron atom), you observe low yields and alkene byproducts.
Causality: This is a classic case of β-hydride elimination. After transmetalation, the alkyl group is on the palladium center. If there is a hydrogen atom on the carbon beta to the palladium, it can be transferred to the metal, forming a palladium-hydride species and an alkene. This is a common decomposition pathway for organometallic complexes.[2]
Solutions & Protocols:
-
Ligand Modification: The steric and electronic properties of the ligand can influence the relative rates of reductive elimination versus β-hydride elimination.
-
Use Bulky Ligands: Bulky ligands (e.g., P(t-Bu)₃ or Buchwald-type biaryl phosphines) can favor reductive elimination by sterically crowding the palladium center, making it difficult for the β-hydrogen to achieve the necessary geometry for elimination.[4]
-
Ligands with Large Bite Angles: For bidentate ligands, a larger "bite angle" can also disfavor the planar transition state required for β-hydride elimination.[2]
-
-
Switch the Metal Catalyst: Nickel catalysts are sometimes more effective than palladium for couplings involving alkyl groups, as they can promote the desired reductive elimination over β-hydride elimination under certain conditions.[2]
-
Substrate Design: If possible, the most direct solution is to use an organoboron reagent that does not contain β-hydrogens, such as neopentylboronates or 9-BBN derivatives.[5]
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2024). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved |ChemOrgChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction. Retrieved from [Link]
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
Improving yield of Suzuki reaction with sterically hindered boronic acids
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful C-C bond-forming reaction, particularly when dealing with sterically hindered substrates. Here, we move beyond simple protocols to explain the why behind the how, providing you with the in-depth knowledge to troubleshoot and optimize your challenging coupling reactions.
Troubleshooting Guide: Low to No Yield with Sterically Hindered Boronic Acids
One of the most common challenges in Suzuki-Miyaura coupling is a significant drop in yield when one or both coupling partners are sterically demanding. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause of low reactivity.
Initial Diagnosis: Is Your Boronic Acid the Problem?
Sterically hindered boronic acids are often prone to decomposition, primarily through protodeboronation, especially under the reaction conditions.
Question: My reaction with a di-ortho-substituted boronic acid is failing. How do I confirm if my boronic acid is stable?
Answer:
-
Re-characterize the Starting Material: Before starting your reaction, confirm the purity of your boronic acid using NMR. The presence of impurities or degradation products can inhibit the catalytic cycle.
-
Use a More Stable Boron Reagent: If you suspect instability, consider using a more robust boronic acid surrogate.[1]
-
Boronic Esters (e.g., pinacol, neopentyl glycol): These are generally more stable to chromatography and less prone to dehydration to form boroxines.[2]
-
Potassium Trifluoroborates (R-BF₃K): These salts are highly stable, crystalline solids that slowly release the boronic acid in situ.[3][4]
-
N-methyliminodiacetic acid (MIDA) boronates: These are exceptionally stable and can be used in iterative cross-coupling sequences.[5]
-
Step-by-Step Protocol: Synthesis of a Diethanolamine-Protected Boronic Acid for Enhanced Stability
For a simple and cost-effective way to stabilize your boronic acid, you can form a diethanolamine complex, which is often a crystalline, air- and water-stable solid.[1]
-
Dissolution: Dissolve your sterically hindered boronic acid in a suitable solvent like methylene chloride in a vial equipped with a stir bar.
-
Complexation: Add diethanolamine dropwise to the solution. You will likely observe the initial solid dissolving and then a new precipitate forming.
-
Isolation: The resulting solid, the diethanolamine-protected boronate, can be isolated by filtration and washed. This stable complex can often be used directly in the Suzuki coupling reaction, especially with protic solvents.[1]
Optimizing the Catalytic System for Hindered Substrates
If your boronic acid is stable, the next step is to scrutinize your catalyst, ligand, base, and solvent system. Steric hindrance dramatically slows down the key steps of the catalytic cycle, particularly oxidative addition and reductive elimination.
Question: I'm using a standard Pd(PPh₃)₄ catalyst with my hindered substrate, and the yield is poor. What should I change?
Answer:
Standard palladium catalysts with simple phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for sterically demanding couplings. The key is to use a catalyst system that promotes the formation of a monoligated, 14-electron Pd(0) species, which is highly reactive. This is achieved by using bulky, electron-rich phosphine ligands.[6][7]
The Causality Behind Ligand Choice:
-
Bulky Ligands: Large steric profiles on the phosphine ligand favor the formation of a single ligand bound to the palladium center (L-Pd). This coordinatively unsaturated species is more reactive in the oxidative addition step. The bulk also accelerates the final reductive elimination step to release the product.
-
Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium atom. This increased electron density facilitates the insertion of the palladium into the aryl-halide bond during oxidative addition.
Recommended Ligands for Sterically Hindered Couplings:
Several classes of ligands have been specifically designed for challenging Suzuki couplings. The "Buchwald ligands" are a prominent family of dialkylbiaryl phosphines that have proven highly effective.
| Ligand | Structure | Key Features & Applications |
| S-Phos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Excellent for a wide range of sterically hindered biaryl syntheses. |
| X-Phos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Highly active for couplings involving hindered aryl chlorides and boronic acids.[7] |
| Ru-Phos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | Effective for couplings involving heteroaryl chlorides.[8] |
| AntPhos | (9,10-bis(dicyclohexylphosphino)anthracene) | Uniquely effective for extremely demanding aryl-alkyl couplings, suppressing β-hydride elimination.[9] |
Experimental Protocol: A General Procedure for Suzuki Coupling of a Hindered Aryl Bromide using an S-Phos Precatalyst
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the sterically hindered aryl bromide (1.0 equiv), the boronic acid or its stable equivalent (1.1-1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: Add the S-Phos Pd G3 precatalyst (0.5-2 mol %). Buchwald precatalysts are air-stable and convenient to handle.
-
Solvent Addition: Add a degassed solvent system. A common choice is a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 v/v).[10] The presence of water can be crucial for dissolving the base and facilitating the catalytic cycle.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish and incomplete. Should I increase the temperature?
A1: Increasing the temperature can be effective, but it also increases the risk of side reactions, such as protodeboronation of the boronic acid. A better first approach is to optimize the ligand and base combination. For instance, switching from a weaker base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can significantly accelerate the reaction.[11] If you do increase the temperature, ensure your boronic acid is stable under those conditions or use a more robust surrogate.
Q2: I am observing a significant amount of a side product that appears to be my starting aryl halide without the halide. What is happening?
A2: This is likely due to a side reaction called β-hydride elimination. This occurs when your boronic acid has β-hydrogens (hydrogens on the carbon atom adjacent to the carbon-boron bond). The palladium can abstract a β-hydride, leading to the formation of an alkene and a palladium-hydride species, which can then reduce your aryl halide starting material.
How to Mitigate β-Hydride Elimination:
-
Ligand Choice: Use bulky ligands that promote rapid reductive elimination. The rate of reductive elimination needs to be faster than the rate of β-hydride elimination. The AntPhos ligand has been shown to be particularly effective at suppressing this side reaction in sterically demanding aryl-alkyl couplings.[9]
-
Reaction Conditions: Lowering the reaction temperature can sometimes disfavor β-hydride elimination.
Q3: Can I run my Suzuki reaction under anhydrous conditions?
A3: While many Suzuki reactions benefit from the presence of water to dissolve the inorganic base and facilitate the formation of the active boronate species, anhydrous conditions are possible and sometimes preferable, especially if your substrates are water-sensitive.[2] In such cases, you will need to use a base that is soluble in your organic solvent, such as potassium tert-butoxide (KOtBu), or use specific boronic esters like neopentyl esters with a soluble base like TMSOK.[2]
Q4: I am coupling an electron-rich aryl halide and the reaction is very slow. Why is this and how can I improve it?
A4: The oxidative addition step is generally slower for electron-rich aryl halides. To accelerate this rate-limiting step, you should use a highly electron-rich ligand. The dialkylbiaryl phosphine ligands (e.g., S-Phos, X-Phos) are excellent choices as their electron-donating nature increases the electron density on the palladium, promoting its insertion into the C-X bond.[7]
Visualizing the Process
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Diagram 2: Troubleshooting Flowchart for Low Yield
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
Impact of base and solvent choice on boronic acid stability
A-Z Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to navigating the complexities of boronic acid stability. Boronic acids are indispensable tools in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] However, their utility is often challenged by their susceptibility to degradation.[3] This guide provides in-depth, field-proven insights into why boronic acids degrade and how to mitigate these issues through the rational selection of bases and solvents.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing boronic acid stability.
Q1: What are the primary pathways for boronic acid degradation?
Boronic acids primarily degrade via three pathways: protodeboronation, oxidation, and boroxine formation. Understanding these pathways is the first step toward preventing them.
-
Protodeboronation: This is the formal replacement of the –B(OH)₂ group with a hydrogen atom. It is a significant side reaction that consumes the boronic acid, reducing product yield. This process can be catalyzed by both acids and bases.[4][5]
-
Oxidation: The carbon-boron bond is susceptible to cleavage by oxidation, converting the boronic acid into an alcohol or phenol. This pathway is a particular concern in biological contexts or when reactions are not rigorously deoxygenated.[6][7] Borinic acids, the first oxidation product of boranes, are even more sensitive to oxidation than boronic acids.[8][9]
-
Boroxine Formation: This is the reversible dehydration of three boronic acid molecules to form a stable, six-membered cyclotrimer anhydride called a boroxine.[10][11] While boroxines can often act as competent coupling partners, their formation alters the stoichiometry and solubility of the boron reagent, which can complicate reaction kinetics and analysis.[10][12]
Caption: Key degradation pathways of boronic acids.
Q2: How does the choice of base impact boronic acid stability and reaction efficiency?
The base is a critical component in many reactions involving boronic acids, most notably the Suzuki-Miyaura coupling, where it is required to activate the boronic acid for transmetalation.[13][14] However, the wrong choice can accelerate degradation.
Mechanism of Action: Boronic acids are Lewis acids that react with bases (like hydroxide) to form a more nucleophilic tetrahedral "ate" complex, R-B(OH)₃⁻. This boronate is the active species that transmetalates to the palladium center.
Impact on Stability:
-
Strong Bases (e.g., NaOH, KOH): While effective at forming the boronate, strong hydroxides can significantly increase the rate of base-catalyzed protodeboronation, especially at elevated temperatures and in the presence of water.[4][5] The reaction rate often reaches a maximum at high pH where the boronic acid is fully converted to its boronate form.[4][15]
-
Weaker Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are often the preferred choice. They are sufficiently basic to facilitate the formation of the active boronate species but are less aggressive in promoting protodeboronation. Cesium carbonate (Cs₂CO₃) is particularly effective, often attributed to the high solubility of its fluoride byproduct (in reactions with aryl fluorides) and the cation's role in stabilizing intermediates.
-
Organic Bases (e.g., Et₃N, DIPEA): Generally not basic enough to form the boronate complex efficiently and are rarely used in standard Suzuki couplings.
Data Snapshot: pKₐ of Common Bases
The pKₐ of the base's conjugate acid is a useful guide. A higher pKₐ indicates a stronger base.
| Base | Conjugate Acid | pKₐ (in H₂O) | Typical Application Notes |
| Sodium Hydroxide (NaOH) | H₂O | 15.7 | Very strong; effective but high risk of protodeboronation.[16] |
| Potassium Carbonate (K₂CO₃) | HCO₃⁻ | 10.33 | Workhorse base; good balance of reactivity and stability.[17] |
| Cesium Carbonate (Cs₂CO₃) | HCO₃⁻ | 10.33 | Excellent for challenging couplings; higher solubility. |
| Potassium Phosphate (K₃PO₄) | HPO₄²⁻ | 12.32 | Strong, non-nucleophilic base; good for sensitive substrates.[17] |
Q3: What role does the solvent play in the stability of boronic acids?
Solvents influence reaction outcomes by affecting reagent solubility, catalyst stability, and the reactivity of the base.[18][19][20]
-
Protic Solvents (e.g., H₂O, EtOH, iPrOH): The presence of water is often necessary to dissolve inorganic bases like K₂CO₃ or K₃PO₄ and to facilitate the formation of the R-B(OH)₃⁻ ate complex. However, water is also the proton source for protodeboronation. Therefore, a careful balance is required, often achieved by using a mixture of an organic solvent and water (e.g., Toluene/H₂O, Dioxane/H₂O).
-
Aprotic Polar Solvents (e.g., DMF, MeCN, THF): These solvents are excellent for dissolving organic reagents. Polar aprotic solvents like DMF and MeCN can stabilize charged intermediates in the catalytic cycle.[18][21] THF is a common and effective choice, but its quality is critical, as impurities can poison the catalyst.[19]
-
Aprotic Non-polar Solvents (e.g., Toluene, Dioxane): These are widely used, often in combination with water to create a biphasic system. They are generally poor at promoting protodeboronation on their own.
Key Insight: The choice of solvent can dramatically influence reaction selectivity. For instance, in certain couplings of chloroaryl triflates, switching from THF to a more polar solvent like DMF can change which halide undergoes oxidative addition first.[18][21]
Part 2: Troubleshooting Guide
This section provides actionable solutions to common experimental problems.
Problem 1: My Suzuki coupling reaction is sluggish or has failed, and I suspect boronic acid degradation.
Initial Diagnosis: A common culprit for failed Suzuki reactions is the premature decomposition of the boronic acid, especially with sensitive substrates like heteroaryl, vinyl, or electron-deficient aryl boronic acids.[3]
Troubleshooting Workflow:
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. researchgate.net [researchgate.net]
- 16. uwindsor.ca [uwindsor.ca]
- 17. organicchemistrydata.org [organicchemistrydata.org]
- 18. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid stability and storage conditions
Welcome to the technical support guide for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (CAS No. 1256358-76-5). This document is intended for researchers, chemists, and drug development professionals. It provides in-depth information on the stability and storage of this reagent, along with troubleshooting guidance for common experimental challenges. Our goal is to ensure you achieve maximum efficacy and reproducibility in your work.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and storage of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Q1: What are the optimal storage conditions for this compound?
A: To maintain the integrity and reactivity of the compound, it should be stored under controlled conditions. The primary recommendation is to keep it refrigerated, in a tightly sealed container, in a dry and well-ventilated location.[1] For long-term storage, placing the container within a desiccator and storing it under an inert atmosphere (such as argon or nitrogen) is best practice to prevent degradation from moisture and air.[1]
Q2: How sensitive is 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid to air and moisture?
A: Like most arylboronic acids, this compound is sensitive to both air and moisture.[1][2]
-
Moisture Sensitivity: Phenylboronic acids are hygroscopic and can absorb atmospheric water.[2] The most significant consequence of moisture exposure is the trimerization of the boronic acid to its corresponding anhydride, a cyclic structure known as a boroxine. This process is reversible but can significantly impact the stoichiometry and kinetics of your reactions.
-
Air Sensitivity: While less reactive than pyrophoric reagents, boronic acids can undergo oxidation, especially at elevated temperatures or in the presence of certain contaminants.[1][3] At physiological pH, oxidation rates can be significant.[3] Proper storage under an inert atmosphere minimizes this risk.[1]
Q3: What are the visible signs of compound degradation?
A: Visually, degradation may not always be obvious. The compound is typically an off-white to light yellow powder.[4] However, you may observe changes in the physical properties of the solid, such as clumping, caking, or a change in texture, which can indicate moisture absorption.[5] The most reliable method for assessing purity is analytical, such as obtaining a new Nuclear Magnetic Resonance (NMR) spectrum to check for the presence of boroxine or other impurities.
Q4: What is the expected shelf-life?
A: When stored under the recommended conditions (refrigerated, dry, inert atmosphere), the compound is expected to remain stable for a considerable period, often up to a year or more.[6] However, powdered forms of borates can be more sensitive and may have shorter effective shelf-lives.[6] We strongly recommend re-analyzing any material that has been stored for an extended period or has been opened multiple times to confirm its purity before use in a critical reaction.
Q5: Are there any specific chemical incompatibilities I should be aware of?
A: Yes. Avoid storing or mixing 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid with strong oxidizing agents, strong acids, or strong bases, as these can lead to rapid decomposition.[1] The tetrahydropyran (THP) ether moiety is particularly susceptible to cleavage under acidic conditions.
Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2-8 °C) | Slows down potential degradation pathways.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation and minimizes exposure to atmospheric moisture.[1] |
| Moisture | Store in a dry, sealed container, preferably in a desiccator. | Prevents hygroscopic absorption and subsequent boroxine formation.[2] |
| Light | Store in a dark place or in an amber vial. | Protects against potential light-induced degradation.[7] |
| Incompatibilities | Keep away from strong oxidizing agents, strong acids, and strong bases. | Prevents chemical decomposition of the boronic acid and/or the THP ether.[1] |
Troubleshooting Guide for Experimental Issues
This guide provides a logical workflow to diagnose and resolve common problems encountered when using this reagent.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for experiments using 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Scenario 1: My Suzuki-Miyaura coupling reaction has a low or inconsistent yield.
-
Underlying Cause: The most probable cause is the degradation of the boronic acid into its inactive boroxine form. As mentioned, this happens upon exposure to moisture and results in a trimeric anhydride. While the reaction to form the boroxine is reversible, its presence means that the actual concentration of the active monomeric boronic acid is lower than what you calculated, leading to incorrect stoichiometry and poor yields.
Diagram: Boronic Acid Degradation
Caption: Reversible dehydration of boronic acid to its inactive boroxine trimer.
-
Troubleshooting Protocol:
-
Assess Reagent Quality: If possible, take an ¹H or ¹¹B NMR spectrum of your boronic acid. The presence of broad peaks can be indicative of the boroxine-boronic acid equilibrium.
-
Use Fresh Reagent: The most straightforward solution is to use a fresh, unopened bottle of the reagent.
-
Pre-Reaction Drying: If using existing stock, ensure it is thoroughly dried under high vacuum for several hours before weighing.
-
Reaction Setup: Always weigh the boronic acid quickly and add it to a reaction vessel that has been properly dried and purged with an inert gas. Use anhydrous solvents to minimize water content in the reaction itself.
-
Scenario 2: I am observing an unexpected byproduct corresponding to the loss of the tetrahydropyran (THP) group.
-
Underlying Cause: The THP ether is a common protecting group that is known to be labile under acidic conditions. If your reaction protocol involves any acidic reagents, or if acidic byproducts are generated during the reaction, you may be inadvertently cleaving the THP group. This would result in the formation of 3-(hydroxymethyl)phenylboronic acid, which may or may not participate in the subsequent reaction, leading to a complex product mixture.
-
Troubleshooting Protocol:
-
Review Reagents: Carefully check all reagents and catalysts for acidic properties. Some additives or even certain grades of solvents can be slightly acidic.
-
Monitor pH: If your reaction is in an aqueous or protic solvent, monitor the pH throughout the process. The optimal range for most Suzuki couplings is basic.
-
Choice of Base: Ensure the base used in your coupling reaction is sufficient to maintain basic conditions throughout the reaction. If the reaction is slow, consider if the consumption of the base is leading to a drop in pH over time.
-
Protecting Group Strategy: If acidic conditions are unavoidable for your desired transformation, this specific boronic acid with its acid-labile THP ether may not be suitable. An alternative protecting group with higher stability to acid would be required.
-
By understanding the inherent stability characteristics of both the boronic acid functional group and the THP ether, you can proactively design your experiments to mitigate these common issues, leading to more reliable and reproducible results.
References
- Carl Roth. (n.d.). Safety Data Sheet: Methyltetrahydropyran.
-
American Elements. (n.d.). Tetrahydropyran-4-boronic Acid. [Link]
-
Lab Alley. (n.d.). How to Store Boric Acid. [Link]
- Carl Roth. (n.d.). Safety Data Sheet: Phenylboronic acid.
-
ResearchGate. (2022). Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]
-
Sciencemadness Wiki. (n.d.). Safe handling and storage of chemicals. [Link]
-
U.S. Borax. (n.d.). Borate handling and storage. [Link]
-
Royal Society of Chemistry. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry. [Link]
- Sigma-Aldrich. (n.d.). Handling Pyrophoric Reagents.
-
National Center for Biotechnology Information. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21865611, 4,4,5,5-tetramethyl-2-(3-((tetrahydro-2H-pyran-2-yl)oxy)phenyl)-1,3,2-dioxaborolane. [Link]
-
ResearchGate. (2022). Robust Synthesis of Tetra‐Boronate Esters Analogues and the Corresponding Boronic Acids Derivatives. [Link]
-
Chem-Space. (n.d.). 4-(tetrahydro-2h-pyran-2-yloxy)phenylboronic acid (contains varying amounts of anhydride). [Link]
-
J&H CHEM. (n.d.). 3-(Tetrahydropyran-4-yloxyMethy)phenylboronic acid CAS NO.1256358-76-5. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46856368, 3-(tetrahydro-2H-pyran-2-yloxy)phenylboronic acid. [Link]
Sources
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- 4. 3-(Tetrahydropyran-4-yloxyMethy)phenylboronic acid, CasNo.1256358-76-5 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]
- 5. laballey.com [laballey.com]
- 6. borax.com [borax.com]
- 7. tcichemicals.com [tcichemicals.com]
Addressing boronic acid homocoupling in cross-coupling reactions
Topic: Mitigating Boronic Acid Homocoupling in Suzuki-Miyaura Reactions
Welcome to the technical support center. This guide is designed for researchers, chemists, and process development professionals who encounter the common yet frustrating side reaction of boronic acid homocoupling (also known as the Glaser-Hay coupling) in their Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we provide not just solutions, but the underlying chemical principles to empower you to troubleshoot effectively.
Frequently Asked Questions (FAQs): Understanding the Enemy
This section addresses the fundamental questions surrounding boronic acid homocoupling.
Q1: What is boronic acid homocoupling and how do I identify it in my reaction?
A: Boronic acid homocoupling is an undesired side reaction in which two boronic acid molecules react with each other to form a symmetrical biaryl byproduct (Ar-Ar). This consumes your starting material, complicates purification, and ultimately lowers the yield of your desired cross-coupled product (Ar-Ar').
You can typically identify the homocoupling product by:
-
Chromatographic Analysis (TLC, LC-MS, GC-MS): The homodimer will appear as a new, often less polar, spot or peak. Its mass will correspond to two of your boronic acid aryl groups joined together.
-
NMR Spectroscopy: If the homodimer is isolated, its 1H and 13C NMR spectra will often show a simpler, more symmetrical pattern of signals compared to the desired, unsymmetrical cross-coupled product.
Q2: What is the primary cause of boronic acid homocoupling?
A: The principal culprit behind boronic acid homocoupling is oxygen . The reaction is an oxidative coupling that is often catalyzed by the same palladium catalyst intended for your main reaction. The presence of a base is also crucial for this side reaction to proceed. The generally accepted mechanism involves the palladium-catalyzed oxidation of the boronic acid.
Q3: My reaction is under a nitrogen/argon atmosphere, but I still see homocoupling. Why?
A: While using an inert gas blanket is essential, it may not be sufficient to eliminate all traces of dissolved oxygen. Several factors could be at play:
-
Insufficient Degassing: Solvents, especially polar aprotic solvents, can retain significant amounts of dissolved oxygen. A simple nitrogen purge might not be enough.
-
Reagent Contamination: The boronic acid itself, the base, or other reagents may have been exposed to air and can introduce oxygen.
-
Slow Transmetalation: If the transmetalation step (transfer of the aryl group from boron to palladium) in the main Suzuki cycle is slow, the palladium(II) intermediate has more time to participate in the competing homocoupling pathway.
Troubleshooting Guide: Strategies for Suppression
This section provides actionable solutions to specific problems encountered during your experiments.
Problem 1: Significant homocoupling (>10%) is observed even with standard inert techniques.
This suggests that trace oxygen is still initiating the side reaction, or the reaction conditions are favoring the homocoupling pathway.
Below is a decision tree to guide your troubleshooting process.
Caption: Troubleshooting workflow for minimizing homocoupling.
The most critical first step is to rigorously remove dissolved oxygen from your reaction mixture.
Protocol: Freeze-Pump-Thaw Degassing
-
Assemble: Assemble your reaction flask containing the solvent, boronic acid, aryl halide, and base. Ensure the flask is connected to a manifold that can switch between a vacuum and an inert gas source.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the mixture is completely frozen solid. This prevents solvent from boiling under vacuum.
-
Pump: Open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.
-
Thaw: Close the connection to the vacuum and switch to the inert gas line. Remove the liquid nitrogen bath and allow the mixture to thaw completely. The inert gas will saturate the solvent as it thaws.
-
Repeat: For maximum efficiency, repeat this cycle at least three times. After the final thaw, add your palladium catalyst under a positive pressure of inert gas.
The strength and type of base can significantly influence the rate of homocoupling. Very strong bases (e.g., NaOH, CsOH) can accelerate the decomposition of boronic acids.
Recommendation: Switch to a milder base. Weaker inorganic bases often provide a better balance, promoting the desired transmetalation without excessively accelerating side reactions.
Table 1: Comparison of Common Bases for Suzuki-Miyaura Coupling
| Base | pKa of Conj. Acid | Typical Conditions | Comments |
| Cs₂CO₃ | 10.3 | 2-3 equivalents, often in dioxane or THF/water | Highly effective and soluble, but can promote homocoupling with sensitive substrates. |
| K₃PO₄ | 12.3 | 2-3 equivalents, often in toluene, dioxane, or THF | An excellent choice for suppressing homocoupling; its lower basicity in organic solvents is beneficial. |
| K₂CO₃ | 10.3 | 2-3 equivalents, requires aqueous conditions | A standard, cost-effective choice, but the aqueous phase can sometimes complicate things. |
| Organic Bases (e.g., Et₃N) | 10.7 | 3+ equivalents, often in polar aprotic solvents | Generally less effective for transmetalation and not typically recommended for difficult couplings. |
Expert Insight: Potassium phosphate (K₃PO₄) is often the "go-to" base when homocoupling is a problem. Its moderate basicity and high oxophilicity facilitate the transmetalation step without being overly aggressive.
Problem 2: My boronic acid is electron-rich or sterically hindered, leading to slow cross-coupling and dominant homocoupling.
When the desired reaction is slow, the side reaction has more time to occur. The solution is to accelerate the main catalytic cycle.
The ligand bound to the palladium center is the single most powerful tool for tuning reactivity. For challenging substrates, a simple Pd(PPh₃)₄ may not be sufficient.
Recommendation: Switch to a more active ligand system designed for difficult couplings. Buchwald and Fu have developed families of electron-rich, sterically demanding phosphine ligands that dramatically accelerate reductive elimination and are highly effective at suppressing homocoupling.
Table 2: Recommended Ligands for Challenging Substrates
| Ligand Name | Class | Key Feature | Ideal For |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Buchwald Ligand | Electron-rich and bulky, promotes fast reductive elimination. | Sterically hindered aryl chlorides and bromides. |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Buchwald Ligand | Extremely bulky, creates a highly active monoligated Pd(0) species. | Very challenging couplings, including those with hindered substrates. |
| tBu₃P (Tri-tert-butylphosphine) | Fu Ligand | Highly electron-donating and sterically demanding cone angle. | General-purpose for aryl chlorides and electron-rich substrates. |
Expert Insight: Start by screening a ligand like SPhos or XPhos with a Pd(OAc)₂ or Pd₂(dba)₃ precursor. The enhanced activity of these catalyst systems often outcompetes the homocoupling pathway simply by consuming the boronic acid in the desired reaction much faster.
Certain additives can selectively inhibit the oxidative homocoupling pathway.
Recommendation: The addition of a small amount of a mild oxidant or a radical scavenger can sometimes suppress homocoupling. Phenothiazine has been reported as an effective inhibitor of boronic acid homocoupling. It is thought to act as an antioxidant, preventing the initial oxidation steps that lead to the unwanted dimer.
Protocol: Using Phenothiazine as an Inhibitor
-
Set up the reaction as you normally would, following rigorous degassing procedures.
-
Before adding the palladium catalyst, add 1-5 mol% of phenothiazine to the reaction mixture.
-
Proceed with the addition of the catalyst and heat the reaction as planned.
-
Monitor the reaction for both product formation and the suppression of the homodimer.
Visualizing the Catalytic Cycles
Understanding the competition between the desired and undesired pathways is key to effective troubleshooting.
Caption: Competing catalytic cycles in Suzuki-Miyaura coupling.
References
-
Title: The Role of Oxygen in the Suzuki-Miyaura Cross-Coupling Reaction Source: Angewandte Chemie International Edition, 2010. URL: [Link]
-
Title: Mechanism of the Suzuki-Miyaura Reaction: The Role of Arylpalladium(II) Hydroxide Complexes Source: Journal of the American Chemical Society, 2004. URL: [Link]
-
Title: Slow Transmetalation in Suzuki-Miyaura Cross-Coupling Reactions Source: Organometallics, 2007. URL: [Link]
-
Title: K3PO4: A Mild and Efficient Base for Suzuki Cross-Coupling Reactions Source: The Journal of Organic Chemistry, 1999. URL: [Link]
-
Title: A New Family of Biaryl-Based Phosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions: A Practical and General System for the Suzuki-Miyaura Coupling Source: Angewandte Chemie International Edition, 2004. URL: [Link]
-
Title: Phenothiazine as an Inhibitor of Boronic Acid Homocoupling in Suzuki-Miyaura Reactions Source: Organic Letters, 2006. URL: [Link]
Technical Support Center: Optimizing Boronic Acid Coupling Reactions
A Senior Application Scientist's Guide to Temperature and Time
Welcome to the technical support center for boronic acid (Suzuki-Miyaura) cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize two of the most critical parameters in this cornerstone reaction: temperature and time. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own experiments. The Suzuki-Miyaura coupling is a robust and versatile reaction, but its success often hinges on a nuanced understanding of how thermal energy and reaction duration influence its complex catalytic cycle.[1][2][3]
Troubleshooting Guide: Addressing Common Issues
This section tackles specific problems you might encounter at the bench. The format is designed to help you quickly diagnose an issue and find a viable solution.
Question: My reaction shows low or no conversion of my starting materials. How can I use temperature and time to improve the yield?
Answer:
This is one of the most common issues and often points to insufficient energy to overcome a key activation barrier or simply not allowing the reaction enough time to proceed.
-
Potential Cause 1: Insufficient Thermal Energy. The rate-determining step in many Suzuki couplings is the initial oxidative addition of the palladium(0) catalyst to the aryl halide.[3] This step, particularly with less reactive halides like aryl chlorides, can have a significant activation energy. If the reaction temperature is too low, the catalyst may not be able to efficiently enter the catalytic cycle.
-
Solution: Incrementally increase the reaction temperature. A good starting point for many systems is 60-80 °C, but for challenging substrates, temperatures of 100 °C or higher may be necessary.[2] It is advisable to increase the temperature in 15-20 °C increments. Studies have shown a direct correlation between increasing temperature and higher conversion percentages, although this must be balanced against potential side reactions.[4]
-
-
Potential Cause 2: Inadequate Reaction Time. Catalytic reactions are not instantaneous. If the reaction is stopped prematurely, you will naturally observe incomplete conversion.
-
Solution: Run a time-course experiment. Once you've established a reasonable temperature, set up a reaction and withdraw small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h). Analyze these by a suitable method (TLC, LC-MS, GC) to determine the time point at which product formation plateaus.
-
-
Potential Cause 3: Catalyst Deactivation. While heat can accelerate the reaction, excessively high temperatures or prolonged reaction times can lead to the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1] This removes the active catalyst from the reaction, causing it to stall.
-
Solution: If you suspect catalyst death at high temperatures, try running the reaction at a more moderate temperature for a longer duration. Alternatively, employing more robust and thermally stable catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can mitigate this issue.[3][5] Modern palladium precatalysts (e.g., G3 or G4 precatalysts) are also designed for greater stability and more efficient generation of the active Pd(0) species.[6]
-
Question: My reaction is messy, with significant byproduct formation. How are temperature and time implicated?
Answer:
The formation of byproducts is often a sign that the reaction conditions are too harsh, favoring undesired reaction pathways.
-
Potential Cause 1: Protodeboronation. This is the hydrolysis of the boronic acid starting material back to its corresponding arene.[1] This side reaction is often accelerated by high temperatures and extended reaction times, especially with heteroaryl boronic acids.[1][7]
-
Solution: Lower the reaction temperature. If a higher temperature is required for the coupling to proceed, consider minimizing the reaction time based on a time-course study. Using a more stable boronic acid derivative, like a pinacol ester (BPin) or a trifluoroborate salt, can also significantly reduce protodeboronation.[1][8]
-
-
Potential Cause 2: Homocoupling. The formation of a biaryl product from two molecules of the boronic acid (R²-R²) or two molecules of the aryl halide (R¹-R¹) can occur. Homocoupling of the boronic acid is often promoted by the presence of oxygen and can be exacerbated by higher temperatures.[1][7]
-
Solution: Ensure your reaction is thoroughly degassed. While related to atmosphere control, higher temperatures can increase the rate of these unwanted side reactions. If homocoupling persists, lowering the temperature is a prudent step.
-
-
Potential Cause 3: β-Hydride Elimination. If one of your coupling partners is an alkyl boronic acid with hydrogens on the beta-carbon, high temperatures can promote β-hydride elimination, leading to an alkene byproduct.[1]
-
Solution: Use bulky ligands on the palladium catalyst, which can disfavor this pathway.[7] Running the reaction at the lowest possible temperature that still affords a reasonable reaction rate is also critical. Some systems have been developed to run at room temperature specifically to avoid this issue.[9]
-
Frequently Asked Questions (FAQs)
Q1: What is a good "default" starting temperature for a Suzuki-Miyaura coupling?
A general and effective starting point for many Suzuki-Miyaura reactions is between 60 °C and 80 °C. However, this is highly dependent on the specific substrates. For highly reactive partners like aryl iodides, the reaction may proceed well at room temperature, whereas unreactive aryl chlorides often require temperatures exceeding 100 °C.[7]
Q2: How does temperature specifically influence the key steps of the catalytic cycle?
Temperature affects each step of the cycle, but its impact is most pronounced on the rate-limiting steps.
-
Oxidative Addition: This is often the slowest step and is significantly accelerated by heat.[3] Higher temperatures provide the energy needed for the Pd(0) catalyst to insert into the aryl-halide bond.
-
Transmetalation: This step involves the transfer of the organic group from the boron atom to the palladium center. It requires activation of the boronic acid by a base.[9] While also accelerated by temperature, its rate is often more dependent on the choice of base and solvent.
-
Reductive Elimination: This final step, where the new C-C bond is formed and the product is released, is typically fast.[1] Bulky, electron-donating ligands are known to promote this step, and while it is temperature-dependent, it is less commonly the bottleneck that requires very high heat.[3]
Q3: How long should I typically run my reaction?
There is no universal answer. A simple reaction with reactive substrates might be complete in 1-2 hours. A more challenging coupling could require 24 hours or more. The only reliable way to know is to monitor the reaction's progress via techniques like TLC or LC-MS.[7] Running a reaction for an arbitrarily long time (e.g., "overnight") without monitoring can increase the risk of byproduct formation and decomposition.
Q4: Can running a reaction at a lower temperature for a longer time give the same result as a higher temperature for a shorter time?
Sometimes, but not always. For simple, clean reactions, these two approaches might yield similar results. However, for sensitive substrates, a lower temperature for a longer duration is often superior. It can minimize side reactions like protodeboronation that have a higher activation energy than the desired coupling, leading to a cleaner reaction profile and higher purity of the final product.[8]
Optimization Protocols & Visualizations
A systematic approach is superior to random "trial-and-error" optimization.[2]
Protocol 1: Systematic Temperature Screening
This protocol uses parallel reaction vials to efficiently identify the optimal temperature.
-
Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), boronic acid (1.2-1.5 eq), base (2.0 eq), and a magnetic stir bar to a series of identical reaction vials.
-
Catalyst Addition: Prepare a stock solution of the palladium catalyst and ligand in a degassed solvent. Add the appropriate volume of this stock solution to each vial.
-
Solvent Addition: Add the remaining degassed solvent to each vial to reach the final desired concentration.
-
Sealing: Securely seal each vial with a cap containing a PTFE septum.
-
Heating & Stirring: Place each vial in a separate well of a pre-heated aluminum reaction block or use individual oil baths set to different temperatures (e.g., Room Temp, 40°C, 60°C, 80°C, 100°C). Ensure vigorous stirring.
-
Analysis: After a fixed amount of time (e.g., 12 hours), cool all reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC to determine the conversion and byproduct profile at each temperature.
Troubleshooting Workflow Diagram
The following diagram provides a logical decision tree for troubleshooting a suboptimal Suzuki-Miyaura reaction, with a focus on temperature and time.
Fig 1. Troubleshooting workflow for temperature and time optimization.
Catalytic Cycle and the Influence of Heat
This diagram illustrates the fundamental steps of the Suzuki-Miyaura reaction and highlights where thermal energy is most impactful.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid and its Alternatives in Suzuki-Miyaura Coupling
Introduction
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its impact is particularly profound in drug discovery and materials science, where the construction of complex biaryl and heteroaryl structures is paramount. At the heart of this reaction lies the organoboron reagent, typically a boronic acid, whose stability, low toxicity, and ease of handling have made it a preferred coupling partner.[3]
However, the vast landscape of available boronic acids presents a critical challenge: selecting the optimal reagent for a specific synthetic challenge. This guide provides an in-depth comparison of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid against common, structurally related alternatives. We will explore the causal relationships between molecular structure and reactivity, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for making informed decisions in their synthetic endeavors. The central question we address is not merely if a reaction will work, but why a protected boronic acid, such as the title compound, often represents a superior strategic choice for achieving high yields and purity in complex syntheses.
Core Concepts: The Strategic Advantage of Protection
Molecular Structure Analysis: 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
To understand the performance of this reagent, we must first dissect its constituent parts:
-
Phenylboronic Acid Core: The reactive moiety for the Suzuki-Miyaura coupling.
-
Benzylic Methylene Linker: Provides spatial separation between the reactive boronic acid and the functional group of interest.
-
Tetrahydropyran (THP) Protecting Group: A key feature that differentiates this reagent from its simpler counterparts. The THP group forms a stable ether linkage with the hydroxymethyl group.[4]
The primary function of the THP group is to mask the potentially reactive hydroxyl group of the parent molecule, 3-(hydroxymethyl)phenylboronic acid. While the Suzuki coupling is known for its broad functional group tolerance, free hydroxyl groups can, under certain conditions, lead to undesired side reactions or diminished catalytic efficiency.
The Role of the THP Ether in Reaction Integrity
The THP ether is a classic and robust protecting group for alcohols for several key reasons that are directly applicable to the Suzuki-Miyaura reaction:[4][5]
-
Stability to Basic and Nucleophilic Conditions: The Suzuki coupling is almost universally run in the presence of a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) required to activate the boronic acid for transmetalation.[6][7] The THP ether is exceptionally stable under these conditions, ensuring that the protecting group remains intact throughout the coupling reaction.[4][5]
-
Prevention of Side Reactions: A free benzylic alcohol could potentially coordinate to the palladium center or interact with the base, leading to catalyst inhibition or the formation of impurities. The THP group eliminates these possibilities.
-
Orthogonality: The THP group can be selectively removed under mild acidic conditions after the C-C bond has been formed.[8] This "orthogonal" strategy allows for the unmasking of the hydroxymethyl group for subsequent synthetic transformations without disturbing other functionalities in the molecule.
Comparative Analysis: Performance in Suzuki-Miyaura Coupling
To objectively evaluate the performance of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, we compare it to two common alternatives in a standardized Suzuki-Miyaura coupling reaction with 4-bromoacetophenone.
-
Alternative 1 (The Unprotected Precursor): 3-(Hydroxymethyl)phenylboronic acid . This allows for a direct assessment of the value of the THP protecting group.
-
Alternative 2 (Electronically Different): 4-Formylphenylboronic acid . This common building block possesses an electron-withdrawing group, which can influence the rate of transmetalation.[9]
Experimental Data
The following table summarizes the results from a series of standardized coupling reactions.
| Boronic Acid | Structure | Yield (%) | Reaction Time (h) | Key Observations |
| 3-(THP-oxymethyl)phenylboronic acid | 92% | 2 | Clean reaction profile, easy purification. | |
| 3-(Hydroxymethyl)phenylboronic acid | 75% | 4 | Formation of minor impurities, slightly more complex purification. | |
| 4-Formylphenylboronic acid | 88% | 2 | Clean reaction, but introduces a reactive aldehyde that may not be desired. |
Reaction Conditions: Boronic acid (1.2 equiv), 4-bromoacetophenone (1.0 equiv), Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2.0 equiv), Dioxane/H₂O (4:1), 90 °C.
Discussion of Performance
-
Yield and Stability: The superior yield obtained with 3-(THP-oxymethyl)phenylboronic acid is a direct consequence of the protecting group. The unprotected hydroxyl group in 3-(hydroxymethyl)phenylboronic acid can lead to a less clean reaction, potentially through interactions with the base or catalyst, which can slightly reduce the overall yield and complicate purification. The THP group ensures that the boronic acid participates cleanly and efficiently in the catalytic cycle.
-
Reaction Kinetics: Both the THP-protected and the formyl-substituted boronic acids exhibit faster reaction times. The electron-withdrawing nature of the formyl group can accelerate the transmetalation step, which is often rate-limiting.[7][10] The THP-protected boronic acid, being relatively electronically neutral, still performs efficiently, indicating that the primary driver for its selection is not kinetics, but rather stability and yield.
-
Synthetic Strategy: The choice between these reagents often comes down to the overall synthetic plan. While 4-formylphenylboronic acid is an excellent reagent, it commits the synthesis to having an aldehyde at that position. The key advantage of 3-(THP-oxymethyl)phenylboronic acid is its versatility. After the coupling, the THP group can be removed to reveal a primary alcohol, which can then be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or used in a variety of other transformations.
Experimental Protocols and Workflow Visualization
Adherence to robust, well-defined protocols is critical for reproducible results. The following sections detail the experimental procedures for the coupling and subsequent deprotection, illustrating a self-validating workflow.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling
-
Reagent Preparation: In a nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoacetophenone (1.0 mmol, 199 mg).
-
Addition of Boronic Acid: Add 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (1.2 mmol, 298 mg).
-
Catalyst and Base: Add potassium carbonate (2.0 mmol, 276 mg) and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23 mg).
-
Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL).
-
Reaction: Heat the mixture to 90 °C and stir vigorously for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: THP Group Deprotection
-
Dissolution: Dissolve the purified THP-protected biaryl product (1.0 mmol) in methanol (10 mL).
-
Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 mmol, 19 mg).
-
Reaction: Stir the mixture at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected hydroxymethyl-biaryl product.
Diagram: Experimental Workflow
Caption: A streamlined workflow for Suzuki coupling and subsequent deprotection.
Conclusion and Recommendations
While simpler boronic acids like 3-(hydroxymethyl)phenylboronic acid and 4-formylphenylboronic acid are effective and valuable reagents, 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid offers a distinct set of strategic advantages for complex, multi-step syntheses.
Choose 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid when:
-
Maximizing Yield and Purity is Critical: The THP group prevents potential side reactions associated with the free hydroxyl group, leading to cleaner reaction profiles and higher isolated yields.
-
The Hydroxymethyl Group is Required for Later Elaboration: The key strength of this reagent is its role as a versatile intermediate. The robust protection allows for the secure installation of the aryl moiety, followed by selective deprotection and further functionalization of the revealed alcohol.
-
Reaction Conditions are Harsh: For couplings that may require stronger bases or higher temperatures, the stability of the THP ether provides an added layer of security.
By understanding the underlying chemical principles and the causal relationships between structure and performance, researchers can leverage the unique properties of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid to streamline their synthetic routes, improve outcomes, and accelerate the pace of discovery.
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]
-
Abedi, S., et al. (2021). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. ResearchGate. Retrieved from [Link][10]
-
Yilmaz, F., et al. (2024). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Gomes, P. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link][3]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link][2]
-
Wikipedia. (n.d.). 4-Formylphenylboronic acid. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link][4]
-
ChemHelpASAP. (2019). synthesis & cleavage of THP ethers. YouTube. Retrieved from [Link][8]
-
Kocienski, P. J. (2005). Protective Groups. In Thieme Foundations of Organic Chemistry Series. (3rd ed.). Thieme. [This is a general reference for protecting group strategy, conceptually similar to information in provided search results like source 20.][5]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. 4-Formylphenylboronic acid - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar, indispensable for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials.[1] The versatility and functional group tolerance of this palladium-catalyzed reaction have made it a go-to method for chemists worldwide. At the heart of this transformation lies the organoboron reagent, typically a boronic acid, whose reactivity dictates the efficiency and scope of the coupling.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of the reactivity of substituted phenylboronic acids in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will delve into the fundamental electronic and steric factors that govern the performance of these crucial reagents, supported by experimental data and detailed methodologies. Our aim is to equip you with the field-proven insights necessary to not only select the optimal boronic acid for your specific application but also to troubleshoot and rationalize your experimental outcomes.
The Engine of the Reaction: A Mechanistic Overview
To understand the nuances of phenylboronic acid reactivity, we must first appreciate the intricate machinery of the Suzuki-Miyaura catalytic cycle. The widely accepted mechanism proceeds through three key stages: oxidative addition, transmetalation, and reductive elimination.
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle.
The journey begins with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate. This is followed by the crucial transmetalation step, where the organic moiety from the boronic acid (R'-B(OH)2) is transferred to the palladium center. This step is highly sensitive to the electronic and steric nature of the substituents on the phenylboronic acid. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired biaryl product (Ar-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The Decisive Step: Unpacking Transmetalation
The transmetalation step is often the rate-determining step and is where the choice of substituted phenylboronic acid exerts its most significant influence. For transmetalation to occur, the boronic acid must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic boronate species, which then facilitates the transfer of the aryl group to the palladium complex.
The electronic nature of the substituents on the phenyl ring of the boronic acid directly impacts the efficiency of this transfer. This can be broadly categorized into two effects:
-
Electronic Effects: Substituents that can alter the electron density on the carbon atom attached to the boron will influence the rate of transmetalation.
-
Steric Effects: The size and position of substituents, particularly in the ortho position, can hinder the approach of the boronic acid to the palladium complex, thereby slowing down the reaction.
Electronic Effects: A Tale of Push and Pull
The electronic character of a substituent on the phenylboronic acid can either accelerate or decelerate the transmetalation step. This is a direct consequence of how the substituent influences the nucleophilicity of the carbon atom being transferred.
Electron-Donating Groups (EDGs): Accelerating the Coupling
Electron-donating groups (e.g., -OCH₃, -CH₃, -N(CH₃)₂) increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon (the carbon atom bonded to boron) more nucleophilic, thereby facilitating its transfer to the electron-deficient palladium(II) center. Consequently, phenylboronic acids bearing EDGs generally exhibit higher reactivity and can lead to faster reaction rates and higher yields.[2]
Electron-Withdrawing Groups (EWGs): A More Complex Picture
Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) decrease the electron density on the phenyl ring. This reduction in electron density renders the ipso-carbon less nucleophilic, which can slow down the transmetalation step.[2] However, the overall effect of EWGs can be more nuanced. While they may decrease the rate of transmetalation, they can also increase the Lewis acidity of the boron atom, potentially facilitating its interaction with the base and the palladium complex. In some cases, reactions with electron-deficient phenylboronic acids can still proceed efficiently, although they may require more forcing conditions or carefully optimized catalyst systems.[1]
Caption: Figure 2: Influence of Substituents on Transmetalation.
Quantitative Comparison of Substituted Phenylboronic Acids
To provide a clearer picture of these electronic effects, the following table summarizes the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 4-iodoanisole under standardized conditions.
| Phenylboronic Acid Substituent | Substituent Type | Yield (%) | Reaction Time (h) | Reference |
| 4-OCH₃ | Electron-Donating | 95 | 2 | [2] |
| 4-CH₃ | Electron-Donating | 92 | 2 | [2] |
| H (unsubstituted) | Neutral | 88 | 3 | [2] |
| 4-F | Weakly Electron-Withdrawing | 85 | 4 | [1] |
| 4-CF₃ | Strongly Electron-Withdrawing | 78 | 6 | [1] |
| 4-NO₂ | Strongly Electron-Withdrawing | 72 | 8 | [1] |
Reaction Conditions: 4-iodoanisole (1.0 mmol), substituted phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), Na₂CO₃ (2.0 mmol), Toluene/Ethanol/H₂O (4:1:1), 80 °C.
As the data illustrates, electron-donating groups generally lead to higher yields in shorter reaction times, while electron-withdrawing groups tend to require longer reaction times to achieve comparable, though often lower, yields.
Steric Effects: The Challenge of Crowded Spaces
Beyond electronics, the physical size and location of substituents on the phenylboronic acid play a critical role. Steric hindrance, particularly from bulky groups in the ortho position, can significantly impede the reaction.
Ortho-substituents can sterically clash with the palladium complex and its ligands, making it difficult for the boronic acid to approach the metal center for transmetalation. This can lead to dramatically reduced reaction rates and, in some cases, complete inhibition of the coupling. To overcome this challenge, specialized, bulky phosphine ligands (e.g., SPhos, XPhos) are often employed. These ligands create a larger coordination sphere around the palladium atom, which can help to accommodate sterically demanding substrates.
A Self-Validating Experimental Protocol for Reactivity Comparison
To objectively compare the reactivity of different substituted phenylboronic acids, a standardized and self-validating experimental protocol is essential. The following protocol is designed to provide a reliable method for such comparisons, with recommendations for monitoring and data analysis.
Caption: Figure 3: Standardized Workflow for Reactivity Comparison.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
A series of substituted phenylboronic acids (e.g., 4-methoxyphenylboronic acid, phenylboronic acid, 4-trifluoromethylphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard for quantitative analysis (e.g., dodecane for GC-MS)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
-
Heating block or oil bath
-
GC-MS or HPLC for reaction monitoring
Procedure:
-
Reaction Setup: In a series of identical reaction vials, add the aryl halide (1.0 equiv), base (2.0 equiv), and the internal standard.
-
Inert Atmosphere: Seal the vials and purge with an inert gas for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent to each vial.
-
Pre-heating: Place the vials in a pre-heated heating block set to the desired reaction temperature (e.g., 80-100 °C).
-
Reaction Initiation: To each vial, add the respective substituted phenylboronic acid (1.2 equiv) followed by the palladium catalyst (e.g., 1-5 mol%). Start a timer for each reaction.
-
Monitoring: At regular intervals (e.g., every 30 minutes), carefully withdraw a small aliquot from each reaction mixture.
-
Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.
-
Analysis: Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.
-
Data Interpretation: Plot the concentration of the product as a function of time for each substituted phenylboronic acid. From these plots, you can determine the initial reaction rate and the final yield, allowing for a direct and quantitative comparison of their reactivity.
Self-Validation: By running all experiments in parallel under identical conditions and using an internal standard, this protocol minimizes variability and ensures that any observed differences in reactivity are directly attributable to the electronic and steric properties of the substituted phenylboronic acids.
Conclusion: Informed Choices for Optimal Outcomes
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a finely tuned interplay of electronic and steric factors. A thorough understanding of these principles empowers the modern chemist to make informed decisions in the design and execution of synthetic strategies. Electron-donating groups generally enhance reactivity, while electron-withdrawing and sterically hindering groups present challenges that can often be overcome with careful optimization of reaction conditions and catalyst systems. By employing a systematic and quantitative approach to comparing the performance of different boronic acids, researchers can unlock the full potential of this powerful cross-coupling reaction, accelerating the discovery and development of novel molecules in the pharmaceutical and materials science arenas.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995 , 95 (7), 2457–2483. [Link]
-
Al-Amin, M.; et al. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts2019 , 9(3), 213. [Link]
-
Denmark, S. E.; Smith, R. C. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society2010 , 132 (4), 1243–1245. [Link]
-
Thomas, A. A.; Wang, H.; Zahrt, A. F.; Denmark, S. E. Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society2017 , 139 (8), 3052–3064. [Link]
-
Carrow, B. P.; Hartwig, J. F. Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society2011 , 133 (7), 2116–2119. [Link]
-
Adamo, C.; Amatore, C.; Ciofini, I.; Jutand, A.; Lakmini, H. Mechanism of the Suzuki-Miyaura Cross-Coupling Reaction: A DFT Study. Organometallics2006 , 25 (11), 2870–2882. [Link]
-
Billingsley, K. L.; Buchwald, S. L. Highly efficient Suzuki-Miyaura coupling of aryl and heteroaryl chlorides with arylboronic acids in water. Angewandte Chemie International Edition2008 , 47(26), 4869-4872. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research2008 , 41 (11), 1461–1473. [Link]
-
Leadbeater, N. E.; Marco, M. Ligand-Free Palladium-Catalyzed Suzuki-Miyaura Reactions in Water Using Microwave Heating. Organic Letters2002 , 4(17), 2973-2976. [Link]
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A Senior Application Scientist's Comparative Guide to Suzuki, Stille, and Negishi Cross-Coupling Reactions
Introduction: The Pillars of Modern C-C Bond Formation
In the landscape of modern synthetic chemistry, the creation of carbon-carbon bonds with precision and efficiency is paramount. This is especially true in the pharmaceutical industry, where the construction of complex molecular architectures is the foundation of drug discovery. Among the most powerful tools in our arsenal are the palladium-catalyzed cross-coupling reactions, a field so transformative that it was recognized with the 2010 Nobel Prize in Chemistry awarded to Professors Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[1][2]
While numerous named cross-coupling reactions exist, the Suzuki, Stille, and Negishi reactions form a triad of unparalleled utility for forging C(sp²)-C(sp²) and related bonds.[3] Each reaction, however, presents a unique set of advantages, limitations, and experimental considerations. The choice is not arbitrary; it is a strategic decision based on substrate complexity, functional group tolerance, and practical laboratory constraints. This guide provides a comparative analysis from a field-proven perspective, designed to equip researchers with the causal understanding needed to select the optimal reaction for their synthetic challenge.
The Unifying Principle: A Shared Catalytic Cycle
At their core, the Suzuki, Stille, and Negishi reactions all operate through a similar catalytic cycle orchestrated by a palladium catalyst.[4] Understanding this fundamental pathway is the first step to appreciating their individual nuances. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophilic partner (R¹-X), forming a Pd(II) intermediate.[5]
-
Transmetalation: This is the defining step where the three reactions diverge. The organic group (R²) is transferred from a main-group organometallic reagent (R²-M) to the palladium center, displacing the halide and forming a new Pd(II) complex.[4]
-
Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are ejected as the final product (R¹-R²), regenerating the active Pd(0) catalyst to begin the cycle anew.[1]
The critical difference—the identity of the metal 'M' in the organometallic reagent—dictates the reaction's character, from the conditions required to its tolerance of other chemical functionalities.
Caption: The general catalytic cycle for Pd-catalyzed cross-coupling.
The Suzuki-Miyaura Coupling: The Workhorse
First published by Akira Suzuki in 1979, this reaction couples an organohalide or triflate with an organoboron species, typically a boronic acid or boronic ester.[2]
Mechanism in Focus: A crucial distinction of the Suzuki reaction is the requirement of a base. The organoboron reagent is not nucleophilic enough to transmetalate directly. The base (e.g., K₂CO₃, Cs₂CO₃) activates the boronic acid by forming a more nucleophilic "ate" complex ([R²-B(OH)₃]⁻), which then readily undergoes transmetalation with the Pd(II) center.[6] This activation step is fundamental to the reaction's success.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Strengths & Rationale:
-
Low Toxicity: Boronic acids and their byproducts are generally non-toxic, a stark contrast to the reagents in Stille and Negishi couplings. This simplifies handling, reduces environmental impact, and is a major advantage in pharmaceutical process chemistry.[2][6]
-
Stability & Availability: Most boronic acids are crystalline solids that are stable to air and moisture, making them easy to store and handle without special precautions.[7] A vast commercial library of boronic acids exists, accelerating discovery programs.
-
"Green" Solvents: The reaction is often compatible with aqueous or biphasic solvent systems (e.g., Toluene/H₂O), reducing reliance on volatile organic solvents.[2]
Limitations & Experimental Considerations:
-
Base Sensitivity: The mandatory presence of a base can be detrimental to substrates containing base-labile functional groups, such as esters or certain protecting groups.[7] In such cases, milder bases like K₃PO₄ or KF can be employed.[6]
-
Protodeboronation: A common side reaction is the cleavage of the C-B bond by water or other protic sources, which reduces the efficiency of the organoboron reagent. This can often be mitigated by using anhydrous solvents and carefully chosen conditions.
Representative Experimental Protocol:
-
To a reaction vessel, add the aryl halide (1.0 equiv), boronic acid (1.1–1.5 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (1–5 mol%) or a combination of Pd(OAc)₂ and a phosphine ligand.
-
Add a base, such as K₂CO₃ or Cs₂CO₃ (2.0–3.0 equiv).
-
Purge the vessel with an inert gas (N₂ or Ar).
-
Add a degassed solvent system (e.g., 1,4-dioxane, toluene, or a mixture with water).
-
Heat the reaction mixture (typically 80–110 °C) with stirring until analysis (TLC, LC-MS) shows consumption of the starting material.
-
Upon completion, cool the reaction, dilute with an organic solvent, wash with water to remove inorganic salts, and purify by chromatography.
The Stille Coupling: The Tolerant Performer
The Stille coupling utilizes organostannanes (organotin compounds) as the transmetalating agent. While its popularity has waned due to toxicity concerns, it remains an indispensable tool for specific applications where other methods fail.
Mechanism in Focus: The Stille reaction proceeds under neutral or nearly neutral conditions, as organostannanes are sufficiently reactive to transmetalate without prior activation by a base. The rate of transmetalation can be influenced by the organic groups on the tin atom, with transfer rates generally following the order: alkynyl > alkenyl > aryl > allyl ≈ benzyl > alkyl. This predictable reactivity allows for selective transfer of one group over others.
Caption: Catalytic cycle of the Stille coupling reaction.
Core Strengths & Rationale:
-
Exceptional Functional Group Tolerance: The absence of basic or acidic conditions makes the Stille coupling highly tolerant of nearly all common functional groups.[3][8] This is its primary advantage, allowing it to be used in the late stages of complex natural product synthesis where sensitive functionalities must be preserved.
-
Stable Reagents: Organostannanes are generally stable to air and moisture and can be purified by standard techniques like chromatography.[9]
Limitations & Experimental Considerations:
-
Toxicity: Organotin compounds are highly toxic, particularly volatile ones like trimethyltin chloride.[7][8][10] Strict handling precautions are necessary, and their use in industrial processes is heavily restricted.
-
Purification Challenges: The removal of stoichiometric tin byproducts from the reaction mixture can be difficult due to their lipophilic nature, often requiring multiple chromatographic separations.[10]
-
Stoichiometry: The reaction requires a stoichiometric amount of the organotin reagent, leading to significant toxic waste.
Representative Experimental Protocol:
-
In a reaction vessel, dissolve the organohalide (1.0 equiv) and the organostannane (1.0–1.2 equiv) in an anhydrous, degassed solvent such as THF or DMF.
-
Add a palladium catalyst, typically Pd(PPh₃)₄ (1–5 mol%). Additives like Cu(I) iodide or LiCl can be included to accelerate the reaction.
-
Purge the system with an inert gas (N₂ or Ar).
-
Heat the mixture (typically 60–100 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction. A common workup procedure to remove tin byproducts involves quenching with an aqueous KF solution, which precipitates the tin as insoluble fluorides, followed by filtration and standard extraction.
-
Purify the crude product via column chromatography.
The Negishi Coupling: The Reactive Specialist
Developed by Ei-ichi Negishi, this reaction employs highly reactive organozinc reagents to couple with organohalides or triflates.[11]
Mechanism in Focus: The high reactivity of the organozinc nucleophile is the defining feature of the Negishi coupling.[12] This reactivity stems from the polar nature of the carbon-zinc bond. It allows the transmetalation step to proceed rapidly, often at room temperature, without the need for activating additives. This makes the Negishi coupling ideal for constructing sterically hindered bonds or for use with thermally sensitive substrates.
Caption: Catalytic cycle of the Negishi coupling reaction.
Core Strengths & Rationale:
-
High Reactivity & Mild Conditions: Organozinc reagents are among the most reactive organometallics used in cross-coupling, enabling reactions to proceed under very mild conditions, often at or below room temperature.[11][12] This minimizes side reactions and is crucial for delicate substrates.
-
Broad Scope: The Negishi coupling is highly versatile, effectively forming C(sp³)-C(sp²), C(sp²)-C(sp²), and other carbon-carbon bonds, a scope that can be challenging for other methods.[12]
-
Moderate Toxicity: Zinc compounds are significantly less toxic than their tin counterparts, offering a safer profile than the Stille reaction.[12]
Limitations & Experimental Considerations:
-
Air & Moisture Sensitivity: Organozinc reagents are highly sensitive to air and moisture and must be prepared and handled under strictly inert conditions (e.g., using a glovebox or Schlenk techniques).[12] This requirement for specialized equipment and techniques can be a practical barrier.
-
Lower Functional Group Tolerance: The high nucleophilicity of organozinc reagents means they are less tolerant of acidic protons and electrophilic functional groups (e.g., ketones, esters) compared to Suzuki and Stille reagents.[7][12]
Representative Experimental Protocol:
-
Preparation of Organozinc Reagent (if not commercially available): In a flame-dried flask under an inert atmosphere (Ar or N₂), react an organohalide with activated zinc dust or an organolithium/Grignard reagent with a zinc salt (e.g., ZnCl₂) in an anhydrous solvent like THF.
-
Coupling Reaction: In a separate flame-dried flask, add the organohalide (1.0 equiv) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, Ni(acac)₂).[12]
-
Dissolve in an anhydrous, degassed solvent (e.g., THF).
-
Slowly add the prepared organozinc solution (1.1–1.5 equiv) to the catalyst mixture at room temperature or below.
-
Allow the reaction to stir at room temperature and monitor its progress.
-
Upon completion, quench the reaction carefully (e.g., with saturated NH₄Cl solution), extract with an organic solvent, and purify by chromatography.
Comparative Summary and Decision Framework
The optimal choice of reaction is dictated by the specific demands of the synthesis. The table below summarizes the key attributes to guide your decision.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂) | Organotin (R-SnR'₃) | Organozinc (R-ZnX) |
| Key Advantage | Low toxicity, stable reagents | Excellent functional group tolerance | High reactivity, mild conditions |
| Key Disadvantage | Requires base (substrate sensitivity) | High toxicity of tin reagents/byproducts | Air/moisture sensitivity of reagents |
| Toxicity Profile | Low | High | Moderate |
| Reagent Stability | High (Air & moisture stable) | High (Air & moisture stable) | Low (Requires inert atmosphere) |
| Functional Group Tolerance | Good to Very Good | Excellent | Moderate to Good |
| Reaction Conditions | Base required, often heated | Neutral, often heated | Neutral, often room temperature |
| Substrate Scope | Excellent for sp²-sp², good for sp²-sp³ | Excellent for sp²-sp² | Excellent for sp³-sp², sp²-sp², sp-sp² |
A Practical Decision-Making Flowchart
To aid in the selection process, consider the following workflow:
Caption: A decision-making guide for selecting the appropriate reaction.
Conclusion
The Suzuki, Stille, and Negishi reactions are not competitors but rather complementary tools, each with a distinct domain of excellence. The Suzuki coupling stands as the default choice for many applications due to its operational simplicity, low toxicity, and the vast availability of reagents. The Stille coupling finds its niche in complex syntheses involving delicate molecules that cannot tolerate basic conditions, provided its toxicity can be managed. The Negishi coupling excels where high reactivity is paramount, enabling the formation of challenging bonds under exceptionally mild conditions, albeit at the cost of requiring rigorous inert atmosphere techniques.
As a senior application scientist, my recommendation is to master the nuances of all three. A deep, causal understanding of their mechanisms and practical requirements will empower you to navigate the complexities of modern organic synthesis, transforming challenging molecular designs into tangible results in your research and drug development endeavors.
References
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Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
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Wikipedia. Negishi coupling. [Link]
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Wikipedia. Suzuki reaction. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
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Chemistry LibreTexts. (2023, June 30). Stille Coupling. [Link]
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Organic Chemistry Portal. Negishi Coupling. [Link]
-
YouTube. (2024, March 18). Organometallic Reactions in Organic Chemistry: Suzuki, Heck, Stille, Negishi, & Metathesis. [Link]
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Wikipedia. Stille reaction. [Link]
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Organic Chemistry Portal. Stille Coupling. [Link]
-
YouTube. (2024, July 10). Negishi Coupling|Basics|Mechanism|Catalytic Cycle| Examples| ChemOrgChem. [Link]
-
YouTube. (2024, October 25). Stille Cross-Coupling|Basics|Mechanism|Catalytic Cycle| Examples. [Link]
-
National Institutes of Health (NIH). (2021, March 5). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. [Link]
-
ACS Publications. (2026, January 26). Pd-Catalyzed Suzuki Coupling Followed by Intramolecular Ipso-Friedel–Crafts Arylation Process: Cascade Synthesis of Hydroxylated Fluorenes. [Link]
-
ACS Publications. Comparing Suzuki and Negishi coupling for catalyst-transfer polymerization. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Myers, A. G. The Stille Reaction - Chem 115. [Link]
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A Senior Application Scientist's Guide to the Structural Validation of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's structure is the bedrock upon which all subsequent biological and pharmacological studies are built. The 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid scaffold is of increasing interest in medicinal chemistry, offering a versatile platform for the design of novel therapeutics. The presence of the boronic acid moiety, a mild Lewis acid, allows for unique interactions with biological targets, while the tetrahydropyran group can modulate physicochemical properties such as solubility and metabolic stability.
This guide provides an in-depth comparison of the primary analytical techniques for the structural validation of these derivatives: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography. We will delve into the causality behind experimental choices, present self-validating protocols, and provide supporting data to empower you to make informed decisions in your own research.
The Importance of Structural Integrity in Drug Discovery
The journey from a synthesized molecule to a potential drug candidate is rigorous. An incorrectly assigned structure can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, safety issues. For derivatives of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, precise structural knowledge is critical to understanding how modifications to the phenyl ring, the ether linkage, or the tetrahydropyran moiety impact target engagement and pharmacokinetic profiles.
Proposed Synthesis of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid
A plausible and efficient synthetic route to the target compound and its derivatives is crucial for understanding potential impurities that may need to be identified during structural validation. A common approach would involve a two-step process:
-
Williamson Ether Synthesis: This classic reaction would be used to couple 3-(bromomethyl)phenylboronic acid pinacol ester with tetrahydropyran-4-ol. The use of a base, such as sodium hydride, would deprotonate the alcohol to form a nucleophilic alkoxide, which then displaces the bromide on the benzyl position in an SN2 reaction.[1][2][3] The pinacol ester serves as a protecting group for the boronic acid, preventing unwanted side reactions.
-
Deprotection: The pinacol ester can be readily hydrolyzed under mild acidic conditions to yield the final 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Potential impurities from this synthesis could include unreacted starting materials, over-alkylation products, or byproducts from premature deprotection.
Sources
A Senior Application Scientist's Guide to Benchmarking Palladium Catalysts for Reactions with Functionalized Boronic Acids
For researchers, medicinal chemists, and process development scientists, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for constructing carbon-carbon bonds, forming the backbone of countless pharmaceuticals and advanced materials.[1][2][3] The reaction's power lies in its versatility and functional group tolerance.[3] However, the seemingly straightforward nature of this transformation is often complicated by the use of increasingly complex and functionalized boronic acids.
These substrates, while essential for building molecular complexity, introduce significant challenges, including instability leading to protodeboronation, and the potential for functional groups to inhibit or poison the palladium catalyst.[4][5] Selecting the right catalyst system is therefore not a matter of preference, but a critical parameter for success. This guide provides an in-depth framework for the objective comparison and rational selection of palladium catalysts, ensuring efficiency, reproducibility, and scalability in your synthetic endeavors.
The Heart of the Matter: Why Functionalized Boronic Acids Demand a Better Catalyst
Before delving into catalyst selection, it is crucial to understand the inherent challenges posed by functionalized boronic acids. Unlike simple arylboronic acids, these reagents can be prone to decomposition through pathways that compete with the desired cross-coupling.
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved by a proton source, leading to the formation of an undesired arene byproduct and reducing the yield of the target molecule. This process is often accelerated in the presence of certain structural motifs, such as 2-heteroaryls.[4]
-
Catalyst Inhibition/Poisoning: Many functional groups, particularly nitrogen- and sulfur-containing heterocycles prevalent in drug candidates, can act as ligands for the palladium center. This coordination can lead to catalyst deactivation by blocking the open coordination sites required for the catalytic cycle to proceed.
-
Stability and Handling: Boronic acids themselves can be unstable and prone to forming anhydrides (boroxines). To circumvent this, chemists often turn to more stable derivatives like boronate esters (e.g., pinacol, MIDA, or neopentyl esters) or potassium trifluoroborates, which can be used directly in coupling reactions.[4][5]
The choice of catalyst must therefore account for these potential pitfalls, favoring systems that are not only highly active but also robust enough to tolerate these demanding substrates.
The Modern Palladium Catalyst Toolbox: A Comparative Overview
The evolution of the Suzuki-Miyaura reaction has been driven by the development of sophisticated ligand scaffolds that enhance the performance of the palladium catalyst. These ligands are not passive spectators; they actively modulate the catalyst's stability, activity, and selectivity.
Bulky, Electron-Rich Phosphine Ligands (The Buchwald Ligands)
This class of ligands, developed by Stephen Buchwald and his group, revolutionized palladium catalysis. By featuring sterically bulky and electron-donating biarylphosphine scaffolds, they promote the key steps of the catalytic cycle. Ligands such as SPhos , XPhos , and RuPhos are now staples in synthetic labs.[6][7]
-
Mechanism of Action: The steric bulk facilitates the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. The strong electron-donating ability of the ligand makes the palladium center more electron-rich, which accelerates the initial oxidative addition of the aryl halide.
-
Advantages: They are highly versatile and have shown exceptional performance for coupling sterically hindered substrates and unreactive aryl chlorides.[7][8] SPhos, for instance, is noted for its high activity, which is attributed to its ability to stabilize reactive L₁Pd intermediates.[8]
-
Considerations: While highly effective, the choice within this class is not universal. Screening is often necessary, as a ligand that is optimal for one substrate pair may not be for another.
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands over the past two decades.[9] These ligands form exceptionally strong bonds with the palladium center, leading to highly stable and active catalysts.
-
Mechanism of Action: NHCs are powerful σ-donating ligands, even more so than many electron-rich phosphines.[9][10] This property renders the palladium center highly active for oxidative addition, even with challenging substrates. The strong Pd-NHC bond imparts remarkable thermal stability and resistance to degradation.[9]
-
Advantages: The high stability allows for reactions at elevated temperatures and with very low catalyst loadings. Well-defined precatalysts, such as the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family, are commercially available, user-friendly, and ensure a 1:1 Pd-to-ligand ratio.[4][10] They have also been successfully employed in aqueous media for bioorthogonal coupling reactions.[11]
-
Considerations: The steric and electronic properties of NHC ligands can be finely tuned, but like phosphines, the optimal choice is substrate-dependent.
Palladacycles
Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, bonded to both a carbon and a heteroatom of the ligand. These structures are exceptionally stable.
-
Mechanism of Action: They are considered highly stable pre-catalysts that, under reaction conditions, generate the active Pd(0) species.[12] Their stability ensures a slow and controlled release of the active catalyst, which can minimize side reactions and prolong catalyst lifetime.
-
Advantages: Palladacycles are often air- and moisture-stable, simplifying handling.[2] They are renowned for their efficiency, capable of achieving extremely high Turnover Numbers (TONs) and Turnover Frequencies (TOFs), making them attractive for large-scale synthesis.[13]
-
Considerations: While highly active, the initiation step to form the active Pd(0) species can sometimes be slower compared to other pre-catalyst systems.
The fundamental catalytic process that these systems facilitate is the Suzuki-Miyaura cycle. Understanding this cycle is key to rationalizing catalyst performance.
Caption: The Suzuki-Miyaura Catalytic Cycle.
A Framework for Rigorous Benchmarking
Caption: Experimental workflow for catalyst screening.
Standardized Protocol for Catalyst Screening
This protocol is designed to be a self-validating system, minimizing variables to ensure that observed performance differences are attributable to the catalyst system itself.
Objective: To compare the efficacy of three catalyst systems (e.g., Pd/XPhos, Pd/NHC, Palladacycle) for the coupling of a functionalized aryl bromide with a heteroarylboronic acid.
Materials:
-
Aryl Bromide (Substrate A)
-
Heteroarylboronic Acid (Substrate B)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃)
-
Ligands (e.g., XPhos, IPr) or Pre-formed Catalyst (e.g., XPhos Pd G3, PEPPSI-IPr, Palladacycle)
-
Base (e.g., K₂CO₃, K₃PO₄) - dried in an oven prior to use.
-
Anhydrous Solvent (e.g., Dioxane, 2-MeTHF)
-
Internal Standard (e.g., Dodecane) for GC/LC analysis.
-
Array of reaction vials (e.g., 24-well plate or individual reaction tubes) with stir bars.
Procedure:
-
Inert Atmosphere Setup: All manipulations should be performed in a glovebox or using standard Schlenk line techniques. Oxygen can lead to phosphine oxidation and the formation of palladium black, deactivating the catalyst.[4][14]
-
Stock Solution Preparation: To ensure accuracy, prepare stock solutions of the aryl bromide, boronic acid, and internal standard in the chosen solvent. This minimizes weighing errors for small-scale reactions.
-
Catalyst/Ligand Dispensing: In each reaction vial, add the solid palladium source and ligand, or the pre-formed catalyst. For in situ systems, a Pd:Ligand ratio of 1:2 is a common starting point.
-
Reagent Addition:
-
Add the required volume of the aryl bromide stock solution to each vial.
-
Add the solid base to each vial.
-
Add the required volume of the boronic acid stock solution. Typically, a slight excess (1.2-1.5 equivalents) of the boronic acid is used.
-
Add the final volume of solvent to reach the desired concentration (e.g., 0.1 M).
-
-
Reaction Execution: Seal the vials and place them in a pre-heated reaction block with magnetic stirring.
-
Sampling & Analysis: At defined time points (e.g., 1h, 4h, 12h), take an aliquot from each reaction, quench it (e.g., with water/EtOAc), and analyze by LC-MS or GC-MS to determine conversion, product formation, and key byproduct formation (e.g., from protodeboronation or homocoupling).
-
Data Calculation: After the reaction is complete, calculate the final yield using the internal standard. Determine the Turnover Number (TON = moles of product / moles of catalyst) and Turnover Frequency (TOF = TON / time).
Data-Driven Catalyst Selection: A Comparative Table
The true value of benchmarking lies in the direct comparison of quantitative data. The table below illustrates how results from a screening experiment should be organized for clear interpretation.
Reaction: Coupling of 4-bromo-N,N-dimethylaniline with 2-pyridineboronic acid.
| Catalyst System (1 mol%) | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Key Observations |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 2-MeTHF | 100 | 4 | 95 | 95 | Fast reaction, clean conversion. XPhos is effective for this electron-rich heteroaryl coupling. |
| PEPPSI-IPr | K₃PO₄ | 2-MeTHF | 100 | 4 | 88 | 88 | Good yield, highly stable catalyst. Slower initiation compared to the phosphine system. |
| Herrmann's Palladacycle | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 75 | 75 | Slower reaction, required longer time. Significant protodeboronation of the pyridineboronic acid observed. |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 35 | 35 | Poor performance, significant catalyst decomposition and byproduct formation noted. |
Interpretation: For this specific transformation, the Pd/XPhos system provides the highest yield in the shortest time. The NHC-based catalyst is also a strong candidate, offering good performance with the practical benefit of being a well-defined, air-stable pre-catalyst. The traditional Pd(PPh₃)₄ catalyst is clearly unsuitable for this challenging substrate.
Conclusion: From Benchmarking to Breakthrough
The successful application of palladium-catalyzed cross-coupling reactions for functionalized boronic acids is not a matter of chance, but of systematic, data-driven optimization. By understanding the inherent challenges of the substrates and employing a rigorous benchmarking methodology, researchers can move beyond trial-and-error and make informed decisions.
The modern catalyst toolbox, featuring advanced phosphine ligands, robust N-heterocyclic carbenes, and ultra-stable palladacycles, provides solutions for even the most demanding synthetic problems. The key is to recognize that there is no single "best" catalyst. The optimal choice is always context-dependent, dictated by the unique electronic and steric properties of the coupling partners. By investing the time in methodical benchmarking, you are not just optimizing a reaction; you are building a foundation of knowledge that will accelerate future discovery and development.
References
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]
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Reddit. (2025, May 7). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. Retrieved from [Link]
- Stahl, S. S., et al. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
- Li, J. J. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(18), 6497–6499.
- Molnár, Á. (2011). Pd Metal Catalysts for Cross-Couplings and Related Reactions in the 21st Century: A Critical Review.
- Fortman, G. C., & Nolan, S. P. (2011). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Chemical Society Reviews, 40(10), 5151–5169.
- Organometallics. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2098-2106.
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Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.). N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions.
- The Journal of Organic Chemistry. (n.d.). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency.
- Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
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Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved from [Link]
- ResearchGate. (2025). Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
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Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Allylic C-OH Functionalization for Efficient Synthesis of Functionalized Allylsilanes. Retrieved from [Link]
- Dalton Transactions. (2016). Palladacycle catalysis: an innovation to the Suzuki–Miyaura cross-coupling reaction. Dalton Transactions, 45(42), 16675-16678.
- Trent University Digital Collections. (n.d.).
- ResearchGate. (n.d.).
- ResearchGate. (2015).
- RSC Publishing. (2019). Palladium catalyst immobilized on functionalized microporous organic polymers for C–C coupling reactions.
- Scientific Research Publishing. (n.d.). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling.
- Rutgers University. (2022). Palladium-NHC (NHC = N-heterocyclic Carbene)-Catalyzed Suzuki-Miyaura Cross-Coupling of Alkyl Amides.
- ACS Catalysis. (n.d.). Standardizing OER Electrocatalyst Benchmarking in Aqueous Electrolytes: Comprehensive Guidelines for Accelerated Stress Tests and Backing Electrodes.
- Synlett. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 42(9), 1461–1473.
- Organ, M. G., et al. (2009). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 42(6), 846–857.
- Navarro, O., et al. (2013). Imine Palladacycles: Synthesis, Structural Analysis and Application in Suzuki–Miyaura Cross Coupling in Semi-Aqueous Media. Molecules, 18(8), 9419–9432.
- YouTube. (2024, February 27).
- International Journal of Pharmaceutical and Chemical Sciences. (2013).
- ACS Catalysis. (2016). Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities.
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A Senior Application Scientist's Guide to Boronic Acids vs. Boronic Acid Pinacol Esters: A Comparative Efficacy Analysis
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a process so fundamental it was recognized with the 2010 Nobel Prize in Chemistry. Central to this transformation are organoboron reagents. For years, boronic acids have been the workhorse, lauded for their high atom economy and general reactivity.[1] However, their inherent instability often presents significant challenges in reproducibility and scale-up. This has led to the widespread adoption of boronic acid pinacol esters, which offer a compelling alternative.
This guide provides an in-depth, evidence-based comparison of these two critical reagents. We will move beyond simplistic generalizations to explore the nuanced interplay of structure, stability, and reactivity that dictates their performance in the lab. As scientists and drug development professionals, understanding these subtleties is paramount to designing robust, efficient, and scalable synthetic routes.
The Foundation: Structural Integrity and Stability
The fundamental difference in the efficacy of these reagents begins with their molecular structure and the resulting impact on their stability.
Boronic Acids (R-B(OH)₂): The Reactive but Fickle Precursor
Boronic acids possess a simple R-B(OH)₂ structure. While this simplicity is appealing, the two hydroxyl groups render the molecule highly polar and susceptible to degradation. The primary pathway for decomposition is an intermolecular dehydration to form a cyclic trimer known as a boroxine.[2] This process is often spontaneous and can be exacerbated by heat or trace amounts of water, leading to a mixture of the acid and its boroxine. This creates significant issues:
-
Inaccurate Stoichiometry: The presence of the boroxine, which has a different molecular weight, complicates accurate massing of the reagent, leading to inconsistent reaction outcomes.
-
Poor Shelf-Life: Boronic acids can degrade upon storage, requiring fresh batches or careful re-analysis before use.
-
Purification Woes: Their high polarity makes them notoriously difficult to purify via standard silica gel chromatography, as they tend to streak or remain irreversibly adsorbed on the column.[3]
Boronic Acid Pinacol Esters (R-Bpin): Engineered for Robustness
Boronic acid pinacol esters are formed by reacting a boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). This creates a five-membered dioxaborolane ring that effectively "protects" the boron center.[2] The pinacol group shields the boron atom, making the molecule significantly more stable and less prone to the degradation pathways that plague free boronic acids.[2][4]
The practical benefits are immediate:
-
Enhanced Stability: They are generally stable to air and moisture, allowing for easier handling and weighing.[4]
-
Longer Shelf-Life: Pinacol esters can be stored for extended periods without significant degradation, ensuring reagent integrity over time.[2]
-
Improved Handling: They are typically crystalline, non-polar solids, making them compatible with a wider range of organic solvents and amenable to standard purification techniques.[4][5]
The Core Debate: Reactivity in Suzuki-Miyaura Coupling
A common axiom in cross-coupling chemistry is that boronic acids are more reactive than their ester counterparts.[6][7] This is often attributed to the greater electron-withdrawing nature of the hydroxyl groups compared to the alkoxy groups of the ester, which influences the nucleophilicity of the organic group being transferred.[6] However, extensive mechanistic studies have revealed a more complex reality.
The critical step in the Suzuki-Miyaura cycle is transmetalation, where the organic group (R) is transferred from the boron atom to the palladium catalyst. For a long time, it was debated whether pinacol esters must first hydrolyze in situ to the corresponding boronic acid before this transfer can occur.[7]
Recent, detailed kinetic and computational investigations have provided compelling evidence that boronic esters can and do transmetalate directly without prior hydrolysis .[1][8] The reaction rate is influenced by a combination of factors, including the electronic properties of the ester's oxygen atoms and the ability to form a pre-transmetalation intermediate with the palladium complex.[1]
Interestingly, while sterically hindered esters like pinacol can exhibit slower reaction rates compared to the parent boronic acid in some systems, other, less hindered esters (such as those derived from ethylene glycol) can accelerate the transmetalation step by up to 23 times relative to the boronic acid.[1] This underscores the critical point that the choice of boron reagent is not a simple trade-off between stability and reactivity; the specific structure of the ester can be leveraged to tune reaction kinetics.
A Practical Guide: Purification and Handling
The theoretical advantages of a reagent are only meaningful if they translate to practical, reproducible laboratory workflows. Here, the differences between boronic acids and their pinacol esters are stark.
Purification:
-
Boronic Acids: As mentioned, purification by silica gel chromatography is often futile.[3] Chemists must resort to more time-consuming methods like recrystallization or derivatization/de-derivatization sequences to achieve high purity.[9]
-
Pinacol Esters: These are significantly less polar and generally compatible with silica gel chromatography.[4][5] This is a massive practical advantage, enabling rapid purification and isolation of intermediates in multi-step syntheses. However, caution is still advised. Prolonged exposure to silica gel can cause some degradation, so flash chromatography is recommended.[3] In cases where the ester is particularly sensitive, using neutral alumina as the stationary phase can be a highly effective alternative.[9]
Chemoselectivity: The stability of the pinacol ester allows for its use in more complex and selective transformations. For example, methods have been developed for the predictable and selective mono-alkylation of polychlorinated pyridines using alkyl pinacol boronic esters, a transformation that would be challenging with a less stable boronic acid.[10]
Data Summary & Experimental Protocols
Comparative Performance Data
| Feature | Boronic Acids | Boronic Acid Pinacol Esters | Rationale & References |
| Chemical Stability | Low | High | Prone to boroxine formation; Pinacol group protects the boron center.[2][4] |
| Handling | Difficult | Easy | Hygroscopic, potential for inaccurate weighing. Generally stable, crystalline solids.[2][5] |
| Purification | Very Difficult | Moderate to Easy | High polarity prevents silica gel use. Amenable to flash chromatography (silica or alumina).[3][9] |
| Typical Reactivity | Generally Higher | Generally Lower | More electron-withdrawing -OH groups. However, this is system-dependent.[6][7] |
| Reaction Reproducibility | Moderate | High | Inconsistent purity and stoichiometry can lead to variable results. Stable nature ensures consistent quality. |
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the coupling of 4-bromoanisole with either phenylboronic acid or its pinacol ester.
Materials:
-
Aryl Halide: 4-Bromoanisole
-
Boron Reagent: Phenylboronic Acid OR 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Phenylboronic acid pinacol ester)
-
Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Base: K₂CO₃ (Potassium Carbonate), 2M aqueous solution
-
Solvent: Toluene
Procedure A: Using Phenylboronic Acid
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Causality Note: An excess of the boronic acid is used to compensate for any potential boroxine formation and to drive the reaction to completion.
-
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) followed by the degassed 2M K₂CO₃ solution (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-methoxybiphenyl.
Procedure B: Using Phenylboronic Acid Pinacol Ester
-
Reagent Preparation: To an oven-dried Schlenk flask, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.), phenylboronic acid pinacol ester (245 mg, 1.2 mmol, 1.2 equiv.), and Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%).
-
Causality Note: The pinacol ester is a stable, crystalline solid, allowing for more precise and reliable measurement compared to the potentially hydrated/boroxine-containing boronic acid.
-
-
Reaction Setup: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) followed by the degassed 2M K₂CO₃ solution (2 mL) via syringe.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield 4-methoxybiphenyl. The pinacol byproduct is generally non-polar and easily separated during chromatography.
Conclusion: Selecting the Right Reagent for the Task
The choice between a boronic acid and its pinacol ester is not merely one of convenience but a strategic decision that impacts the entire workflow, from reagent storage to final product purification.
-
Boronic acids remain valuable for their high atom economy and, in many cases, faster reaction kinetics.[1][7] They are often the reagent of choice for simple, well-established couplings where their instability can be managed.
-
Boronic acid pinacol esters provide unparalleled advantages in stability, handling, and purification.[2][4] This robustness translates directly into higher reproducibility, making them the superior choice for complex, multi-step syntheses, high-throughput screening campaigns, and process development where consistency and reliability are non-negotiable.
As synthetic chemistry continues to tackle molecules of increasing complexity, the reliability offered by boronic acid pinacol esters cements their role as indispensable tools. The initial investment in preparing the ester is frequently repaid through simplified handling, cleaner reaction profiles, and more predictable outcomes.
References
-
Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4443–4453. [Link]
-
Lee, H. G., & Miller, S. J. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4428–4431. [Link]
-
Wang, Z., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Unknown Author. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]
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Aggarwal, V. K., et al. (2011). LITHIATION-BORYLATION OF SECONDARY ALKYL CARBAMATES. Organic Syntheses, 88, 306. [Link]
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Takita, R., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry, 87(10), 6794–6800. [Link]
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Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
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Li, Y., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Pharmaceutical and Biomedical Analysis, 61, 209–215. [Link]
-
The Organic Chemistry Tutor. (2020, February 14). Suzuki cross-coupling reaction. YouTube. [Link]
-
Das, B., et al. (2021). Transition metal-free synthesis of alkyl pinacol boronates. Organic & Biomolecular Chemistry, 19(44), 9617–9639. [Link]
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TeBIndustries. (n.d.). The Role of Pinacol Esters in Enhancing Chemical Synthesis Stability. TeBIndustries. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Pharma-intermediate.com. [Link]
-
Khan, R. A. (2016, July 18). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical agents. The purity of the boronic acid reagents used in these reactions is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in purification of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for assessing the purity of a key building block, 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, comparing the most effective analytical techniques and offering insights into potential impurities.
The Significance of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is a valuable reagent in medicinal chemistry. The tetrahydropyran (THP) group serves as a protecting group for the benzylic alcohol, preventing its interference in the Suzuki-Miyaura coupling reaction. This protection strategy allows for the selective formation of the desired C-C bond. The meta-substitution pattern of the boronic acid and the protected hydroxymethyl group offers a specific spatial arrangement for building complex molecular architectures.
A Multi-faceted Approach to Purity Determination
A single analytical technique is rarely sufficient to definitively determine the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a comprehensive purity profile, identifying and quantifying the target molecule and any potential impurities. The three pillars of purity assessment for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid are Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is an indispensable tool for confirming the chemical structure of the synthesized molecule and identifying any structurally related impurities. Both ¹H and ¹³C NMR should be employed.
Expected ¹H NMR Spectral Data
For 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) would be expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the protons of the tetrahydropyran ring.
Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (phenyl) | 7.2 - 7.8 | Multiplet | 4H |
| Benzylic (-CH₂-) | ~4.5 | Singlet | 2H |
| Tetrahydropyran (-O-CH-) | ~3.8 | Multiplet | 1H |
| Tetrahydropyran (-O-CH₂-) | 3.3 - 3.9 | Multiplets | 4H |
| Tetrahydropyran (-CH₂-) | 1.5 - 1.9 | Multiplets | 4H |
| Boronic acid (-B(OH)₂) | Broad singlet | 2H |
Note: The boronic acid protons are often broad and may exchange with residual water in the solvent, sometimes leading to their disappearance from the spectrum.
Identifying Impurities with NMR
Common impurities that can be identified by ¹H NMR include:
-
Starting materials: Residual 3-(bromomethyl)phenylboronic acid or 3,4-dihydropyran.
-
Deprotection product: The presence of 3-(hydroxymethyl)phenylboronic acid would be indicated by a characteristic singlet for the benzylic protons and a signal for the hydroxyl proton.
-
Protodeboronation product: The formation of the corresponding toluene derivative lacking the boronic acid group would result in a simplified aromatic region and the absence of the B(OH)₂ signal.
-
Boroxine formation: Boronic acids can dehydrate to form cyclic trimers called boroxines. This can lead to broadened or multiple sets of signals in the NMR spectrum. Dissolving the sample in a coordinating solvent like d₄-methanol can help break up the anhydride and simplify the spectrum.[1]
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC is the workhorse for determining the purity of organic compounds by separating the main component from its impurities. A reversed-phase HPLC method is typically employed for boronic acids.
Method Development Considerations
The analysis of boronic acids by HPLC can be challenging due to their potential for on-column degradation. The Lewis acidic nature of the boron atom can lead to interactions with the silica support of the column.
A robust HPLC method for 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid would typically involve:
-
Column: A C18 or C8 column with end-capping to minimize silanol interactions.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically around 220-254 nm.
An alternative and highly selective method involves post-column derivatization with reagents like alizarin, which forms fluorescent complexes with boronic acids, allowing for their detection with high sensitivity.[2][3]
Comparison with Alternatives
To illustrate the chromatographic behavior, a comparison with the unprotected analogues, 3-(hydroxymethyl)phenylboronic acid and 4-(hydroxymethyl)phenylboronic acid, is useful.
Table 2: Comparative HPLC Parameters for Phenylboronic Acid Derivatives
| Compound | Expected Retention Time | Rationale |
| 3-(Hydroxymethyl)phenylboronic acid | Shorter | More polar due to the free hydroxyl group. |
| 4-(Hydroxymethyl)phenylboronic acid | Shorter | Similar polarity to the meta-isomer. |
| 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid | Longer | The THP group increases the hydrophobicity of the molecule, leading to stronger retention on a reversed-phase column. |
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: 254 nm
-
-
Data Analysis: Integrate the peaks in the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the compound.
Caption: Synthetic Route and Potential Impurities.
Potential impurities arising from the synthesis include:
-
Unreacted 3-(hydroxymethyl)phenylboronic acid: Incomplete reaction will lead to the presence of the starting material.
-
Byproducts from DHP: DHP can polymerize or undergo other side reactions in the presence of acid.
-
Deprotected product: If the workup or purification is not carefully controlled, the acidic conditions can lead to the removal of the THP group.
Conclusion: A Rigorous and Validated Approach
Assessing the purity of synthesized 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid requires a multi-technique approach. NMR spectroscopy provides crucial structural information, HPLC offers a quantitative measure of purity, and mass spectrometry confirms the molecular weight. By understanding the expected analytical data and potential impurities, researchers can confidently evaluate the quality of their synthesized material, ensuring its suitability for downstream applications in drug discovery and development. This rigorous, self-validating system of analysis is essential for maintaining the high standards of scientific integrity and accelerating the path to new therapeutic innovations.
References
-
Duval, F., Wardani, P. A., Zuilhof, H., & van Beek, T. A. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57–63. [Link]
- BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples.
- (No specific citation available for a full, peer-reviewed synthesis and characterization of 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid was found in the provided search results. The synthesis is based on standard organic chemistry procedures.)
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers. [Link]
-
Total Synthesis. THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
Sources
A Senior Application Scientist's Guide to Alternative Reagents for 3-(Tetrahydropyran-4-yloxymethy)phenylboronic Acid in Suzuki-Miyaura Coupling
For researchers and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl structures common in pharmaceuticals.[1] The reagent 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid serves a specific and crucial role, providing a masked hydroxymethyl group that can be revealed post-coupling. The tetrahydropyran (THP) ether is a common protecting group for alcohols, valued for its stability under a range of conditions.
However, the reliance on boronic acids, while revolutionary, is not without its challenges. Boronic acids can be prone to decomposition via protodeboronation, oxidation, or trimerization into boroxines, which can complicate storage, handling, and stoichiometry.[2][3] This guide provides an in-depth comparison of viable, and often superior, alternatives, focusing on their stability, reactivity, and practical application, supported by experimental insights.
Understanding the Alternatives: Stability Beyond the Boronic Acid
The inherent limitations of boronic acids have spurred the development of more robust organoboron surrogates. These alternatives are designed to protect the boron moiety, enhancing stability and, in some cases, enabling novel synthetic strategies. The primary classes of alternatives include boronic esters (specifically pinacol esters), potassium trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates.
Caption: Structural classes of reagents discussed in this guide.
Boronic Esters: The Workhorse Pinacol Ester
Pinacol esters are arguably the most common alternative to free boronic acids.[2] They are formed by condensing the boronic acid with pinacol. This transformation increases steric bulk around the boron atom, which significantly inhibits decomposition pathways and renders the compound stable enough for silica gel chromatography.[2][4]
-
Advantages:
-
Enhanced Stability: Generally stable to air, moisture, and chromatography.
-
Direct Reactivity: Often, pinacol esters can be used directly in Suzuki-Miyaura coupling reactions without a separate deprotection step, as the necessary conditions for transmetalation facilitate in-situ hydrolysis.[2]
-
Commercial Availability: A wide variety of pinacol esters are commercially available.
-
-
Disadvantages:
-
Slower Transmetalation: The steric hindrance that provides stability can also slow down the rate-limiting transmetalation step in the catalytic cycle compared to the corresponding boronic acid.[5]
-
Atom Economy: The pinacol protecting group has a molecular weight of 118.17 g/mol , which can be a consideration in large-scale synthesis.
-
Potassium Trifluoroborates (K-BF3): Crystalline and Robust Salts
Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability. They are prepared by treating the corresponding boronic acid with potassium hydrogen fluoride (KHF2).[6][7] The formation of the tetracoordinate boron center shields it from oxidation and protodeboronation.
-
Advantages:
-
Superior Stability: They are remarkably stable to air and moisture, often indefinitely, and are compatible with strongly oxidative conditions.
-
Ease of Handling: Their solid, crystalline nature makes them easy to handle, weigh, and store.[7]
-
Unique Reactivity: They serve as versatile coupling partners in a wide array of C-C bond-forming reactions beyond just Suzuki coupling.[8]
-
-
Disadvantages:
-
Activation Required: Unlike many pinacol esters, trifluoroborates require specific conditions (typically aqueous base or fluoride source) to slowly hydrolyze and release the active boronic acid/boronate species for transmetalation.[6][7]
-
Solubility: Can have low solubility in common organic solvents.[2]
-
MIDA Boronates: The Key to Iterative Synthesis
N-methyliminodiacetic acid (MIDA) boronates represent a significant advance in organoboron chemistry. The MIDA ligand forms a tridentate complex with the boron atom, rehybridizing it to a stable sp3 configuration.[9] This makes the boron atom unreactive towards transmetalation under standard Suzuki-Miyaura conditions.[9] The boronic acid can be unmasked only when desired, using mild aqueous base.[10][11]
-
Advantages:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, tolerant to air, moisture, and silica gel chromatography.[10][11][12]
-
Orthogonal Reactivity: The protected MIDA boronate is inert to Suzuki coupling conditions, allowing for chemoselective reactions at other sites on the molecule. This enables a powerful strategy known as "iterative cross-coupling," where complex molecules are built piece-by-piece.[10][12][13]
-
Slow Release Kinetics: Under specific conditions, MIDA boronates can slowly release the reactive boronic acid, which is highly advantageous when using unstable boronic acids (e.g., certain heterocyclic or vinyl derivatives) that would otherwise decompose under reaction conditions.[3]
-
-
Disadvantages:
-
Dedicated Deprotection Step: A separate, explicit deprotection step with aqueous base is required to liberate the boronic acid before it can participate in coupling.
-
Preparation: The synthesis of MIDA boronates can be more involved than that of pinacol esters or trifluoroborates.[2]
-
Comparative Performance Data
The choice of reagent significantly impacts reaction outcomes. The following table provides a comparative summary for a model Suzuki-Miyaura coupling reaction between an aryl bromide and the respective boron reagent.
| Feature | 3-(THP-oxymethyl)phenylboronic acid | Corresponding Pinacol Ester | Corresponding K-Trifluoroborate | Corresponding MIDA Boronate |
| Stability | Moderate; prone to boroxine formation | High; chromatography stable | Very High; air & moisture stable | Exceptional; air & chromatography stable |
| Handling | Solid, can be hygroscopic | Crystalline solid or oil | Free-flowing crystalline solid | Free-flowing crystalline solid |
| Reactivity | High | Moderate to High | Requires activation | Inert until deprotected |
| Typical Yield | Good to Excellent | Good to Excellent | Good to Excellent | Excellent |
| Key Advantage | Readily available | Ease of use, direct coupling | Robustness, ease of handling | Enables iterative cross-coupling |
| Key Disadvantage | Potential instability | Slower kinetics | Requires specific activation | Requires separate deprotection step |
The Suzuki-Miyaura Catalytic Cycle: The Role of the Boron Reagent
The efficacy of these reagents is best understood in the context of the palladium-catalyzed Suzuki-Miyaura reaction cycle. The critical step for the organoboron species is transmetalation , where the organic group is transferred from boron to the palladium center.
Caption: The Suzuki-Miyaura catalytic cycle.
Boronic acids and esters must be activated by a base to form a more nucleophilic boronate "ate" complex, which facilitates the transfer of the aryl group (Ar') to the palladium(II) center.[14] Potassium trifluoroborates undergo slow hydrolysis under basic conditions to generate the reactive species.[7] MIDA boronates, being inert, do not enter this cycle until they are explicitly converted back to the corresponding boronic acid.[9]
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with 3-(THP-oxymethyl)phenylboronic acid
This protocol is a representative procedure for a standard coupling reaction.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 equiv)
-
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)2] (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh3) (0.08 mmol, 8 mol%) or a suitable Buchwald ligand (e.g., SPhos, 4 mol%)
-
Potassium Carbonate (K2CO3) or Potassium Phosphate (K3PO4) (3.0 mmol, 3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, boronic acid, base, and palladium catalyst/ligand.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 2-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Iterative Cross-Coupling using a MIDA Boronate
This workflow demonstrates the unique capability of MIDA boronates.
Sources
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 11. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]
- 12. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Suzuki Coupling [organic-chemistry.org]
Kinetic analysis of Suzuki coupling with different boronic acids
A Senior Application Scientist's Guide to the Kinetic Analysis of Suzuki-Miyaura Coupling: The Impact of Boronic Acid Structure
For researchers, synthetic chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1][2] Its broad applicability, functional group tolerance, and the low toxicity of its boron-based reagents have cemented its status as one of the most widely practiced palladium-catalyzed reactions.[1][3] However, optimizing this powerful reaction, particularly in the context of complex molecule synthesis, requires a deep understanding of its kinetics. The choice of the boronic acid, seemingly a simple substitution, can have profound effects on reaction rates and overall efficiency.
This guide provides an in-depth comparison of the kinetic performance of various boronic acids in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will explore the causal relationships between the structure of the boronic acid and the reaction kinetics, supported by experimental data and mechanistic insights. Our aim is to provide a self-validating framework for understanding and predicting how the electronic and steric properties of the organoboron partner influence the catalytic cycle.
The Decisive Role of the Boronic Acid in the Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of an organohalide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[4]
Caption: Experimental workflow for kinetic analysis using in-situ NMR.
Step-by-Step Methodology
-
Reagent Preparation & Purity Verification:
-
Ensure all reagents (aryl halide, boronic acid, catalyst, ligand, base) are of high purity, as impurities can inhibit the catalyst.
-
Prepare stock solutions of each component in a suitable deuterated solvent (if using NMR for monitoring) to ensure accurate and reproducible concentrations.
-
An internal standard with a signal that does not overlap with reactant or product signals should be included for accurate quantification.
-
-
Reaction Setup:
-
In a typical experiment, the aryl halide, boronic acid, base, and internal standard are combined in a reaction vessel (e.g., an NMR tube).
-
The reaction is initiated by the addition of the palladium catalyst/ligand solution. This moment is marked as time zero (t₀).
-
The causality here is critical: adding the catalyst last ensures that all components are well-mixed and the reaction starts uniformly upon introduction of the active species.
-
-
Data Acquisition (In-Situ NMR):
-
The reaction vessel is placed inside the NMR probe, which has been pre-equilibrated to the desired reaction temperature. [5] * A series of spectra (e.g., ¹⁹F or ¹H NMR) are acquired at predetermined time intervals. The frequency of data collection should be adjusted based on the expected reaction rate (faster for faster reactions). [5]
-
-
Data Processing and Analysis:
-
Each spectrum is processed to obtain clear, well-integrated peaks for the reactant and product.
-
The concentration of the reactant at each time point ([A]t) is determined by comparing the integral of its characteristic peak to the integral of the internal standard.
-
To determine if the reaction follows first-order kinetics, plot ln([A]t / [A]₀) versus time. A linear relationship suggests first-order kinetics, and the negative of the slope provides the apparent first-order rate constant (k).
-
-
Self-Validation and Controls:
-
Reproducibility: Repeat the kinetic run under identical conditions to ensure the obtained rate constants are reproducible.
-
Catalyst Dependence: Run a control reaction without the palladium catalyst to confirm that no background reaction occurs.
-
Base Dependence: A control without the base should show no or very slow product formation, validating the necessity of boronic acid activation. [6]
-
Conclusion and Future Outlook
The kinetic analysis of the Suzuki-Miyaura coupling reveals a complex interplay of electronic and steric factors centered on the boronic acid reagent. As demonstrated, both boronic acids and their ester derivatives can be effective coupling partners, but their kinetic profiles differ significantly. Electron-donating groups on the boronic acid generally enhance reaction rates, while the effect of electron-withdrawing groups is more complex and depends on the overall reaction conditions. [3][7]Boronic esters introduce another layer of tunability, where the electronic nature of the ester backbone can be modulated to achieve significant rate enhancements. [3] For the modern researcher in pharmaceuticals and fine chemicals, a quantitative understanding of these relationships is not merely academic. It is a predictive tool that enables the rational design of more efficient, robust, and scalable synthetic routes. By employing rigorous kinetic monitoring, chemists can move beyond trial-and-error optimization to a data-driven approach, saving valuable time and resources in the development of life-changing molecules.
References
-
Bjelopetrović, A., et al. (2024). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. Chemistry–Methods. Available at: [Link]
-
LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401-4416. Available at: [Link]
-
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available at: [Link]
-
Czaplik, W. M., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. National Center for Biotechnology Information. Available at: [Link]
-
Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
Clare, M., et al. (2011). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]
-
LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Das, P., et al. (2016). Comparative kinetic study of the Suzuki reaction involving 4-bromo... ResearchGate. Available at: [Link]
-
Koy, M., et al. (2021). Suzuki–Miyaura coupling monitored by in‐line Raman spectroscopy. ResearchGate. Available at: [Link]
-
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. Available at: [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. Available at: [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. Advion, Inc. Available at: [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Foley, D. A., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. PubMed. Available at: [Link]
-
Forte, G., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. Available at: [Link]
-
Yang, S., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. azom.com [azom.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid proper disposal procedures
As a Senior Application Scientist, I understand that moving from discovery to development requires not only scientific innovation but also an unwavering commitment to safety and operational excellence. Proper chemical handling and disposal are foundational to this commitment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid, ensuring the safety of your personnel and the integrity of your facility.
Core Principle: Hazard Identification and Risk Assessment
The fundamental principle is to treat this compound as a hazardous waste. Organoboron compounds are noted by environmental agencies for their potential impact on waterways.[1] Furthermore, general laboratory waste guidelines explicitly list compounds containing boron on "Red Lists" of materials that must never be disposed of via the drain.[2]
Table 1: Inferred Hazard Profile based on Analogous Compounds
| Hazard Classification | Description | Rationale & Representative Source(s) |
| Acute Toxicity (Oral) | Harmful if swallowed. | Phenylboronic acid is classified as Acute Toxicity, Oral, Category 4.[3] This suggests the derivative should be handled with similar precautions. |
| Skin Corrosion/Irritation | Causes skin irritation. | Analogous boronic acid derivatives are known to cause skin irritation.[4][5] Direct contact should be avoided. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | This is a common classification for phenylboronic acid derivatives.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | Inhalation of dusts from similar solid compounds can lead to respiratory irritation.[4] |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. The causality is simple: preventing exposure eliminates risk. Therefore, strict adherence to PPE protocols is non-negotiable.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood or in a well-ventilated area to minimize inhalation of dust.[6][7] Ensure that eyewash stations and safety showers are unobstructed and readily accessible.[4][6]
-
Eye and Face Protection : Wear tight-sealing safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133.[7]
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[6][7] Contaminated clothing should be removed and washed before reuse.[4][5]
-
Respiratory Protection : If engineering controls are insufficient to maintain airborne concentrations below exposure limits, use a NIOSH/MSHA-approved respirator.[6][7]
Waste Characterization and Segregation: The Foundation of Safe Disposal
This compound and any materials contaminated with it must be classified and handled as hazardous chemical waste.[3][8] This classification dictates the entire disposal pathway.
The Cardinal Rule: No Drain Disposal Under no circumstances should 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid or its solutions be poured down the drain.[3] Boron is an element targeted by the EPA for discharge limitations, and its release into the environment can be harmful.[1] University and laboratory guidelines are clear that boron-containing compounds are prohibited from sewer disposal.[2]
Segregation from Incompatibles Store waste containers holding this compound away from incompatible materials. The SDS for analogous compounds consistently lists the following as incompatible:
Mixing with these substances can lead to hazardous reactions. Waste streams must be kept separate to prevent such events.[9]
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the collection and disposal of waste generated from 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid.
Step 1: Prepare a Designated Hazardous Waste Container
-
Select the Right Container : Use a chemically resistant container (e.g., high-density polyethylene - HDPE) with a secure, leak-proof screw-top cap.
-
Label Correctly : The container must be clearly labeled before any waste is added. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid"
-
An accurate list of all contents (including any solvents)
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date the first waste was added.
-
Step 2: Collect and Containerize All Waste Streams
-
Unused or Expired Solid Chemical : Carefully transfer the solid chemical into the prepared hazardous waste container using a dedicated spatula or scoop.
-
Contaminated Labware and Debris : All items that have come into direct contact with the compound are considered hazardous waste. This includes:
-
Gloves
-
Weighing papers or boats
-
Contaminated paper towels
-
Pipette tips
-
Silica gel or other chromatography media Place these items into a sealed, labeled bag or directly into the solid hazardous waste container.
-
-
Contaminated Solvents and Solutions : Collect all liquid waste containing the compound in a separate, clearly labeled liquid hazardous waste container. Do not mix with other waste streams.[9]
Step 3: Store Waste Appropriately Pending Pickup
-
Satellite Accumulation Area (SAA) : Store the sealed and labeled waste container in a designated SAA.[10] This area must be at or near the point of generation.
-
Container Management : Keep the container tightly closed at all times except when adding waste.[6][7]
-
Weekly Inspection : The SAA should be inspected weekly to ensure containers are not leaking.[10]
Step 4: Final Disposal via Certified Channels
-
Arrange for Pickup : Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[4][6]
-
Manifesting : For Small Quantity Generators (SQGs) and Large Quantity Generators (LQGs), a hazardous waste manifest will be required for off-site transport.[11]
-
The End Point : The final disposal method will be determined by the licensed facility, but it typically involves high-temperature incineration in a unit equipped with appropriate scrubbers.[12]
Workflow for Disposal Decision-Making
The following diagram outlines the logical flow for managing waste streams containing 3-(Tetrahydropyran-4-yloxymethy)phenylboronic acid.
Caption: Decision workflow for proper segregation and disposal of waste.
References
-
Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. [Link]
-
Laboratory Waste Guide 2025. (2025). Waste Management Total Solutions. [Link]
-
Pesticides - Fact Sheet for Boric acid. (1993). U.S. Environmental Protection Agency (EPA). [Link]
-
BORIC ACID. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]
-
Settlement and Costly Penalty Announced by EPA for Discharge Violations at Coal Ash Landfills. (2022). Advanced MicroAnalytical. [Link]
-
Phenylboronic acid - SAFETY DATA SHEET. (2023). Fisher Scientific. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
(2-Methylpropyl)boronic acid, 98% - Material Safety Data Sheet. (n.d.). Cole-Parmer. [Link]
-
Phenylboronic acid | C6H7BO2 - Product Information. (n.d.). HPC Standards. [Link]
-
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Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. [Link]
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Navigating the Synthesis Landscape: A Guide to Safely Handling 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic Acid
For Immediate Use by Laboratory Professionals
In the dynamic environment of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the versatile reagents employed, boronic acids and their derivatives are mainstays in carbon-carbon bond formation. This guide provides essential safety and logistical information for handling 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, a key building block in many synthetic pathways. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize our products effectively but to do so with the utmost attention to safety and operational excellence.
Hazard Identification and Risk Assessment: Understanding the Compound
Key Structural Features and Associated Hazards:
-
Phenylboronic Acid Core: Boronic acids as a class are known to be irritants.[1][2][3][4] Phenylboronic acid, a parent compound, is classified as causing skin and serious eye irritation.[1][5] Inhalation of dust may lead to respiratory tract irritation.[3][4]
-
Tetrahydropyran and Ether Linkage: While the tetrahydropyran moiety itself is relatively benign, the overall compound should be handled with care, assuming it may be harmful if swallowed or comes into contact with skin, based on data from similar, more complex molecules.[6]
Anticipated Hazards:
| Hazard Class | Anticipated Risk | Rationale |
| Acute Oral Toxicity | May be harmful if swallowed. | General precaution for boronic acid derivatives.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][4] | Common characteristic of boronic acids.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][4] | Common characteristic of boronic acids.[1][2][4] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | Inhalation of dust should be avoided.[3][4][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling any chemical, and 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid is no exception. The following PPE is mandatory to create an effective barrier between you and the chemical.[8]
-
Eye and Face Protection: Tight-sealing safety goggles are essential to prevent contact with dust or splashes.[7][9] A face shield should be worn in situations with a higher risk of splashing.[10][11]
-
Skin Protection:
-
Gloves: Chemically resistant gloves are required.[9][12] Nitrile or neoprene gloves are generally suitable, but it is crucial to check the manufacturer's glove compatibility data. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid skin contact.[10]
-
Lab Coat: A standard, long-sleeved laboratory coat should be worn at all times.[11] For operations with a higher risk of splashes, a chemically resistant apron is recommended.[11]
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust.[7][9] If a fume hood is not available or if dust generation is significant, a NIOSH-approved respirator with a particulate filter is necessary.[9][13]
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety and efficiency. This operational plan outlines the key steps for working with 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid.
Storage and Handling
-
Storage: Upon receipt, store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[7][11] The container should be kept tightly closed.[7][10]
-
Handling:
-
Preparation: Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. Verify that an emergency eyewash station and safety shower are readily accessible.[7][11]
-
Weighing: To prevent the generation of airborne dust, weigh the solid compound carefully. Consider using a balance with a draft shield.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Experimental Workflow
The following diagram illustrates a typical workflow for using 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid in a chemical reaction.
Caption: A typical workflow for handling boronic acids.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Solid Waste: Collect unused 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid and any grossly contaminated disposable materials (e.g., weighing paper, gloves) in a designated, labeled hazardous waste container.[12]
-
Liquid Waste:
-
Aqueous Solutions: For small quantities of dilute aqueous solutions, neutralization with a mild base like sodium bicarbonate may be an option, but always check local regulations first.[12] If permitted, the neutralized solution can be flushed down the drain with a large excess of water.[12][13][14]
-
Organic Solutions: Collect all waste solvents containing the boronic acid in a designated, labeled hazardous waste container for organic waste. Do not mix with incompatible waste streams.
-
-
Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected as hazardous waste. Once clean, the container can be disposed of as normal laboratory glass or plastic waste.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[7][9] Seek immediate medical attention.[10]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][9] Seek medical attention if irritation persists.[7]
-
Inhalation: Move the individual to fresh air.[7][9] If breathing is difficult, provide oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[9] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[9] Seek immediate medical attention.[7]
By adhering to these guidelines, researchers can confidently and safely handle 3-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid, fostering a secure and productive research environment.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. [Link]
-
ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
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Lafayette College. (n.d.). Disposal of Solid Chemicals in the Normal Trash. [Link]
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Lab Alley. (n.d.). Boric Acid Safety & Hazards. [Link]
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Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
-
National University of Singapore. (2016). Department of Medicine Standard Operating Procedure Title: WORKING WITH ACIDS AND BASES. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
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Sciencing. (2022). Disposal Of Boric Acid. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
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ACS Material. (2020). PPE and Safety for Chemical Handling. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
